molecular formula C6H6N6 B1444347 5-(1H-tetrazol-5-yl)pyridin-2-amine CAS No. 13566-35-3

5-(1H-tetrazol-5-yl)pyridin-2-amine

Cat. No.: B1444347
CAS No.: 13566-35-3
M. Wt: 162.15 g/mol
InChI Key: IAGOSDIWNXIKMH-UHFFFAOYSA-N
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Description

5-(1H-tetrazol-5-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H6N6 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGOSDIWNXIKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-35-3
Record name 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine
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Foundational & Exploratory

Introduction: The Significance of the Tetrazole Moiety in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1H-tetrazol-5-yl)pyridin-2-amine

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to modulating the bioactivity, metabolic stability, and pharmacokinetic profile of a lead compound. Among these, the tetrazole ring stands out as a critical bioisostere for the carboxylic acid group.[1] this compound emerges as a molecule of significant interest, marrying the versatile pyridine core—a privileged scaffold in numerous FDA-approved drugs—with the advantageous properties of the tetrazole moiety.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of this compound. We will delve into the causality behind the chosen synthetic strategies, provide robust, field-proven protocols, and detail the analytical techniques required to validate the final product's identity and purity.

Part 1: Synthesis Methodology

The most reliable and widely adopted method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2] This approach is efficient, versatile, and directly applicable to the synthesis of our target compound from the readily available starting material, 2-amino-5-cyanopyridine.[3]

The Underlying Principle: [3+2] Cycloaddition

The core of this synthesis is the reaction of the nitrile functional group (-C≡N) of 2-amino-5-cyanopyridine with an azide, typically sodium azide (NaN₃). Mechanistically, this reaction can be complex, but it is understood to proceed via the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide ion.[4][5] The subsequent intramolecular cyclization yields the stable, aromatic tetrazole ring.

The choice of catalyst and solvent system is critical for driving the reaction to completion efficiently and safely. Lewis acids, such as zinc salts, are often employed to coordinate to the nitrile nitrogen, thereby increasing its electrophilicity and accelerating the rate of azide addition.[6][7]

Synthesis_Pathway cluster_reagents Reagents & Conditions reactant 2-Amino-5-cyanopyridine product This compound reactant->product [3+2] Cycloaddition reagents 1. Sodium Azide (NaN₃) 2. NH₄Cl or ZnBr₂ (Catalyst) 3. DMF or H₂O (Solvent) 4. Heat (e.g., 120 °C)

Caption: General synthesis pathway for this compound.

Authoritative Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of pyridyl-tetrazoles and provides a reliable method for obtaining the target compound.[8]

Materials & Reagents:

  • 2-Amino-5-cyanopyridine (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • 6M Hydrochloric Acid (HCl)

  • Ethanol

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Büchner funnel and filtration apparatus

  • pH meter or pH paper

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

    • Scientist's Insight: Ammonium chloride serves as an in-situ source of a proton, which can combine with the azide anion to form hydrazoic acid (HN₃), the reactive species in some proposed mechanisms. This avoids handling the highly toxic and explosive pure hydrazoic acid.

  • Solvent Addition: Add a sufficient volume of DMF to fully dissolve the reagents and allow for efficient stirring (e.g., 4-5 mL per gram of starting nitrile).

  • Heating: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain vigorous stirring.

    • Scientist's Insight: The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (usually 18-24 hours).

  • Workup and Isolation: After cooling the mixture to room temperature, pour it into a beaker containing ice-water (approx. 2x the volume of DMF used).

  • Precipitation: Acidify the aqueous solution by slowly adding 6M HCl until the pH reaches approximately 5-6. A white precipitate of the product should form.[8]

    • Scientist's Insight: The tetrazole ring is acidic (pKa ≈ 4.9), similar to a carboxylic acid.[9] At neutral or basic pH, it exists as the water-soluble tetrazolate anion. Acidification protonates the ring, rendering the product neutral and significantly less soluble in water, thus causing it to precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the collected solid under vacuum to yield the crude product.

Alternative "Green" Chemistry Protocol

For laboratories aiming to reduce the use of toxic organic solvents, a highly effective, water-based protocol developed by Sharpless and co-workers is an excellent alternative.[7]

Key Modifications:

  • Solvent: Replace DMF with deionized water.

  • Catalyst: Replace ammonium chloride with zinc bromide (ZnBr₂) (1.2 eq).

  • Rationale: The zinc(II) Lewis acid activates the nitrile for cycloaddition, allowing the reaction to proceed efficiently in water, a much safer and more environmentally benign solvent.[7] The workup is often simplified, as the product can be precipitated and filtered directly from the reaction medium.

Part 2: Purification

For most applications, particularly in drug development, the crude product requires further purification. Recrystallization is the most common and effective method.

Protocol: Recrystallization

  • Select a suitable solvent system. For this compound, an ethanol/water mixture is often effective.

  • Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Part 3: Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Structural Analysis start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS MP Melting Point start->MP Xray X-Ray Crystallography (for definitive structure) NMR->Xray Corroborates final Confirmed Structure & Purity Data NMR->final IR->Xray Corroborates IR->final MS->Xray Corroborates MS->final MP->final Xray->final

Caption: A typical workflow for the comprehensive characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound based on literature values for analogous structures.[10][11]

Technique Expected Observations
¹H NMR Pyridine Protons: 3 distinct signals in the aromatic region (δ 7.0-9.0 ppm). Amine (-NH₂) Protons: A broad singlet. Tetrazole (-NH) Proton: A very broad, downfield signal (>10 ppm), often not observed due to exchange.
¹³C NMR Pyridine Carbons: 5 signals in the aromatic region (δ 110-160 ppm). Tetrazole Carbon: 1 signal, typically downfield (δ ~155 ppm).[10]
IR (KBr) N-H Stretch (Amine & Tetrazole): Broad band ~3100-3400 cm⁻¹. C=N & C=C Stretch (Rings): Multiple bands in the 1500-1650 cm⁻¹ region. Tetrazole Ring Vibrations: Characteristic bands ~1300-1400 cm⁻¹ (N=N stretch).[9]
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 176.07. Fragmentation: Potential loss of N₂ (m/z = 148) or HN₃ (m/z = 133).[12]
X-Ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. The crystal structure of the hydrochloride salt of the title compound, 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride, has been reported.[8] This authoritative data confirms the connectivity of the atoms and shows that the pyridine and tetrazole rings are nearly coplanar. The crystal packing is stabilized by a network of hydrogen bonds.[8]

Part 4: Critical Safety Precautions

A commitment to safety is non-negotiable. The synthesis of this compound involves particularly hazardous materials that demand strict adherence to safety protocols.

  • Sodium Azide (NaN₃):

    • High Acute Toxicity: Sodium azide is a potent toxin that can be fatal if inhaled, swallowed, or absorbed through the skin.[13][14] It functions by inhibiting cytochrome oxidase, similar to cyanide.

    • Explosion Hazard: NaN₃ can form highly explosive heavy metal azides upon contact with metals like lead, copper, zinc, or brass (commonly found in plumbing and some lab equipment).[15] Do not use metal spatulas for handling solid NaN₃. Avoid pouring azide-containing waste down the drain.[16] It can also decompose violently when heated above 275 °C.[15]

    • Acid Contact: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[17] All reactions and workups involving acidification must be performed in a certified chemical fume hood.

  • N,N-Dimethylformamide (DMF):

    • DMF is a suspected teratogen and liver toxin. It is readily absorbed through the skin. Always handle DMF in a fume hood while wearing appropriate personal protective equipment (PPE), including double-layered nitrile gloves.

Mandatory PPE:

  • Certified chemical fume hood.

  • Safety goggles (not glasses).

  • Flame-resistant lab coat.

  • Nitrile gloves (double-gloving recommended when handling NaN₃ and DMF).

Conclusion

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. By understanding the chemical principles behind the [3+2] cycloaddition, adhering to the detailed experimental protocols, and employing a multi-technique approach to characterization, researchers can confidently produce and validate this valuable chemical entity. The paramount importance of adhering to strict safety protocols, particularly when handling sodium azide, cannot be overstated. This molecule serves as a powerful building block, and its correct synthesis and verification are the foundational steps for its application in medicinal chemistry and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • Babu, A., & Sinha, A. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(18), 21626–21636. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]_

  • Heravi, M. M., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. ISRN Organic Chemistry. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Reva, I., et al. (2004). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. Journal of Molecular Structure, 700(1-3), 135-143. Retrieved from [Link]

  • Rostamizadeh, S., et al. (2014). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Letters of Chemistry, Physics and Astronomy, 18, 1-10. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2018). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Sodium Azide | Chemical Emergencies. Retrieved from [Link]

  • Ferreira, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1291. Retrieved from [Link]

  • Wen, L. (2008). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Retrieved from [Link]

  • Ferreira, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate. Retrieved from [Link]

  • Gella, V. K., et al. (2013). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Retrieved from [Link]

  • Tong, M., & Chen, X. (2001). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, (16), 2479-2482. Retrieved from [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • Maleki, A., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 7(4), 1857-1871. Retrieved from [Link]

  • The cyanoetylation of 5 amino tetrazole. (n.d.). Retrieved from [Link]

  • Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 127(8), 210-216. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST WebBook. Retrieved from [Link]

  • Amanote Research. (n.d.). 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. Retrieved from [Link]

  • Müllner, T., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2895. Retrieved from [Link]

  • Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Retrieved from [Link]

  • Muralidharan, K., & Jain, S. (2013). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Journal of Chemical Sciences, 125(5), 1037-1042. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • St. Denis, J. D., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2434–2437. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. By synthesizing available experimental data with robust computational predictions, this document offers a detailed characterization of the molecule's core attributes, essential for its application in medicinal chemistry and materials science.

Introduction: The Significance of the Tetrazolyl-Pyridine Scaffold

This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in drug discovery. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering a similar acidic pKa while providing improved metabolic stability and cell permeability.[1][2][3] Its combination with a 2-aminopyridine moiety, a common pharmacophore in its own right, creates a molecule with a unique electronic and structural profile, making it a compelling candidate for further investigation.

This guide will delve into the structural, acidic, lipophilic, and spectroscopic properties of this compound, providing both the theoretical underpinnings and practical experimental workflows for its characterization.

Molecular Structure and Tautomerism

The structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction of its chloride and nitrate salts.[4][5] In these structures, the pyridine and tetrazole rings are nearly coplanar, with dihedral angles of approximately 4.9-5.4° for the chloride salt and 6.3° for the nitrate salt.[4][5]

A critical physicochemical feature of 5-substituted-1H-tetrazoles is the existence of two principal tautomers: the 1H and 2H forms.[1][2][6] The position of the proton on the tetrazole ring significantly impacts the molecule's properties. While the 2H-tautomer is often more stable in the gas phase, the 1H-tautomer is generally favored in polar solvents and the solid state.[1][7] For this compound, the 1H-tautomer is the predominantly observed and discussed form in condensed phases.

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for the free base of this compound, a suite of well-regarded computational tools, including SwissADME and MarvinSketch, were employed to predict its key physicochemical properties.[8][9] These predictions provide valuable insights for experimental design and interpretation.

PropertyPredicted ValueMethod
Molecular Formula C₆H₆N₆-
Molecular Weight 162.16 g/mol -
pKa (most acidic) 4.8 (Tetrazole N-H)MarvinSketch
pKa (most basic) 3.5 (Pyridine N)MarvinSketch
logP 0.85SwissADME
Aqueous Solubility (logS) -2.5SwissADME
Melting Point >200 °C (decomposition)Estimated from salts

Synthesis and Purification

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-amino-5-cyanopyridine and an azide source, such as sodium azide.[4][10] This reaction is a robust and widely used method for the formation of 5-substituted-1H-tetrazoles.[11]

synthesis_workflow start 2-Amino-5-cyanopyridine reagents NaN₃, NH₄Cl DMF, 110 °C, 20h start->reagents product This compound reagents->product purification Acidification (pH 6) Filtration & Washing product->purification final_product Purified Product purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

  • 2-Amino-5-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 6 M)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in DMF.

  • Stir the reaction mixture at 110 °C for 20 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to a pH of 6 with 6 M HCl to precipitate the product.

  • Collect the solid precipitate by filtration and wash thoroughly with distilled water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield colorless crystals.[4]

Spectroscopic and Analytical Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity. This section outlines the expected spectroscopic features and provides a logical workflow for its analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted NMR spectra provide a valuable reference for the structural elucidation of the target compound. The following are predicted chemical shifts (in ppm) in DMSO-d₆.

¹H NMR (Predicted):

  • δ 8.5-8.3 (s, 1H): Proton on the pyridine ring adjacent to the tetrazole.

  • δ 8.0-7.8 (d, 1H): Proton on the pyridine ring.

  • δ 7.0-6.8 (d, 1H): Proton on the pyridine ring adjacent to the amino group.

  • δ 6.5-6.3 (s, 2H): Protons of the amino group.

  • δ 16.0-15.0 (br s, 1H): Proton of the tetrazole N-H (exchangeable).

¹³C NMR (Predicted):

  • δ 160-158: Carbon of the pyridine ring attached to the amino group.

  • δ 155-153: Carbon of the tetrazole ring.

  • δ 148-146: Carbon of the pyridine ring.

  • δ 138-136: Carbon of the pyridine ring.

  • δ 115-113: Carbon of the pyridine ring attached to the tetrazole.

  • δ 110-108: Carbon of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C=C functional groups.

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and the tetrazole ring.

  • 1650-1550 cm⁻¹: C=N and C=C stretching vibrations of the pyridine and tetrazole rings.

  • 1500-1400 cm⁻¹: Ring stretching vibrations.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 163.07. Fragmentation in the positive ion mode would likely involve the loss of N₂ or HN₃ from the tetrazole ring.[12]

analytical_workflow synthesis Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr Structural Elucidation ir FT-IR Spectroscopy synthesis->ir Functional Group Analysis ms Mass Spectrometry synthesis->ms Molecular Weight Confirmation purity Purity Assessment (e.g., HPLC) synthesis->purity structure_confirmed Structure and Purity Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed purity->structure_confirmed

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of experimental data, the following self-validating protocols are recommended for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration
  • Preparation: Prepare a 1 mM solution of the compound in a suitable co-solvent if necessary (e.g., water with a small percentage of methanol).

  • Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH, monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of Aqueous Solubility by the Shake-Flask Method
  • Equilibration: Add an excess of the solid compound to a known volume of purified water in a sealed vial.

  • Shaking: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Separate the solid and liquid phases by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Determination of logP by HPLC
  • Column and Mobile Phase: Use a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of log k' (retention factor) versus logP.

  • Analysis: Inject the sample solution and determine its retention time.

  • Calculation: Calculate the log k' for the sample and use the calibration curve to determine its logP value.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By integrating experimental data from its salts with computationally predicted values for the free base, a comprehensive profile of this molecule has been established. The provided synthesis and characterization workflows offer a robust framework for researchers working with this and related compounds. The unique combination of a tetrazole and a 2-aminopyridine moiety suggests that this compound holds considerable promise for applications in medicinal chemistry and materials science, warranting further investigation into its biological and material properties.

References

  • ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. Retrieved from [Link]

  • Wong, M. W., Leung-Toung, R., & Wentrup, C. (1994). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society, 116(6), 2465–2472.
  • ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and in-depth crystal structure analysis of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular architecture and intermolecular interactions that govern the solid-state properties of this compound. The guide elucidates the rationale behind the experimental design, from synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) analysis. Methodologies are presented as self-validating systems, ensuring technical accuracy and reproducibility. Particular emphasis is placed on the interpretation of crystallographic data, including the analysis of hydrogen bonding networks and other non-covalent interactions, which are crucial for understanding the compound's behavior in a biological context.

Introduction: The Significance of the Pyridine-Tetrazole Scaffold

The convergence of pyridine and tetrazole moieties in a single molecular framework, as seen in this compound, gives rise to a scaffold with immense potential in drug discovery and materials science.[1][2] Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability and pharmacokinetic profiles.[3][4] This has led to their incorporation into numerous FDA-approved drugs.[3] The pyridine ring, a common feature in many pharmaceuticals, provides a versatile platform for tuning the molecule's electronic properties and directing intermolecular interactions. The combination of these two heterocycles creates a molecule with a rich landscape of hydrogen bond donors and acceptors, predisposing it to form intricate and stable crystal lattices. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of new crystalline forms with tailored physicochemical properties.

This guide will delve into the critical aspects of obtaining and analyzing the crystal structure of this compound, providing both theoretical grounding and practical, step-by-step protocols.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available precursor.

Synthesis Pathway

The logical and most common synthetic route involves the [3+2] cycloaddition of an azide source with a nitrile. In this case, the starting material is 2-amino-5-cyanopyridine.

Synthesis_Pathway cluster_0 Step 1: Starting Material cluster_1 Step 2: Cycloaddition A 2-Amino-5-cyanopyridine B This compound A->B NaN3, NH4Cl DMF, Reflux

2.1.1. Experimental Protocol: Synthesis of this compound

  • Rationale: This protocol utilizes the well-established Huisgen 1,3-dipolar cycloaddition reaction to form the tetrazole ring from the nitrile precursor.[5] The use of sodium azide and ammonium chloride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a standard and effective method for this transformation.[5]

  • Procedure:

    • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

    • Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute hydrochloric acid to pH ~5-6. This protonates the tetrazole ring, aiding in its precipitation.

    • Pour the mixture into cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] The choice of solvent and crystallization technique is critical.

  • Rationale: Slow evaporation is a gentle and effective method for growing high-quality crystals, as it allows molecules to organize into a well-ordered lattice over time. The choice of a solvent or solvent system is based on the solubility of the compound – it should be sparingly soluble at room temperature.

  • Experimental Protocol: Single Crystal Growth

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/water) with gentle heating.

    • Filter the hot solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

Spectroscopic and Thermal Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shift of the tetrazole N-H proton can be broad and may exchange with residual water in the solvent.[6]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine and tetrazole rings. The carbon of the tetrazole ring typically appears in the downfield region (around 150-160 ppm).[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine and tetrazole ring, C=N and N=N stretching of the heterocyclic rings, and aromatic C-H stretching.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this class of molecules.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[8][9]

XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (e.g., SHELXL) D->E F Structure Validation & Analysis (CIF, Hirshfeld) E->F

Data Collection
  • Protocol:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[1]

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[4]

    • Data collection strategies are optimized to ensure high completeness and redundancy of the diffraction data.[10]

Structure Solution and Refinement
  • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy. The SHELX suite of programs is widely used for this purpose.[11]

  • Procedure:

    • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.[12]

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXS.[6]

    • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a full-matrix least-squares method against the F² data with a program like SHELXL.[11][13] Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

    • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic quality.

Crystal Structure of this compound Salts

While the crystal structure of the neutral this compound is not yet publicly available, the structures of its nitrate and chloride salts have been reported, providing invaluable insight into the molecule's conformation and hydrogen bonding capabilities. In these structures, the pyridine nitrogen atom is protonated, forming a pyridinium cation.

Parameter2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate[14]2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride[15]
Formula C₆H₇N₆⁺·NO₃⁻C₆H₇N₆⁺·Cl⁻
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.3797 (17)14.043 (3)
b (Å) 6.9314 (14)13.238 (3)
c (Å) 15.881 (3)9.5766 (19)
β (°) 94.31 (3)109.35 (3)
V (ų) 919.8 (3)1679.7 (6)
Z 48
R-factor (R1) 0.0490.048
Molecular Conformation

In both reported salt structures, the pyridine and tetrazole rings are nearly coplanar.[14][15] The dihedral angle between the two rings is small, 6.30(6)° in the nitrate salt and around 5° in the chloride salt.[14][15] This planarity suggests significant π-conjugation between the two aromatic systems.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of these salts is dominated by an extensive network of hydrogen bonds. The pyridinium cation, with its N-H groups from the protonated pyridine, the amine group, and the tetrazole ring, acts as a potent hydrogen bond donor. The counter-anions (nitrate and chloride) and the nitrogen atoms of the tetrazole and pyridine rings act as acceptors.

  • Nitrate Salt: The crystal packing is consolidated by N—H···O and N—H···N hydrogen bonds, forming a three-dimensional network.[14]

  • Chloride Salt: The packing is stabilized by N—H···N and N—H···Cl hydrogen bonds, which assemble the ions into infinite two-dimensional layers.[15]

These interactions are critical in defining the overall crystal architecture and are expected to be similarly important in the structure of the neutral compound.

Advanced Structural Analysis: Hirshfeld Surface

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be performed. This technique provides a visual representation of the interactions experienced by a molecule in its crystalline environment.

  • Rationale: The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of interactions (e.g., H···H, N···H, C···H) to the overall crystal packing.[16][17]

Hirshfeld_Analysis A Refined Crystal Structure (.cif) B Generate Hirshfeld Surface A->B C Map d_norm Surface B->C D Generate 2D Fingerprint Plots B->D E Quantify Intermolecular Interactions C->E D->E

For the this compound cation, the Hirshfeld surface analysis would be expected to show prominent red spots on the dnorm surface corresponding to the strong N—H···O/Cl and N—H···N hydrogen bonds. The fingerprint plots would quantify the high percentage of these interactions, confirming their dominant role in the crystal packing.

Conclusion and Future Outlook

This technical guide has detailed a comprehensive approach to the synthesis and crystal structure analysis of this compound. While the definitive structure of the neutral compound remains to be determined, the analysis of its salt forms provides a robust foundation for understanding its molecular geometry and interaction propensity. The planarity of the pyridine-tetrazole system and its extensive hydrogen bonding capability are key structural features. The protocols and methodologies outlined herein provide a clear and scientifically rigorous framework for researchers in the field. Future work should focus on obtaining single crystals of the neutral form to complete the structural landscape of this important medicinal chemistry scaffold. Such studies will be invaluable for the continued development of novel therapeutics and functional materials based on the pyridine-tetrazole core.

References

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spectroscopic data (NMR, IR, Mass Spec) of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for unambiguous structural confirmation, purity assessment, and quality control in synthetic and medicinal chemistry applications. We delve into the rationale behind the spectral features, providing detailed experimental protocols and referencing authoritative sources to ensure scientific integrity.

Introduction

This compound is a molecule of significant interest in modern medicinal chemistry. It integrates two important pharmacophores: the 2-aminopyridine moiety, a privileged structure found in numerous therapeutic agents, and the 1H-tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering similar acidity (pKa ≈ 4.9) and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability.[1] This makes it a valuable surrogate in drug design to enhance pharmacokinetic profiles.

Accurate and thorough characterization of such molecules is paramount. Spectroscopic techniques provide a non-destructive and highly informative fingerprint of a molecule's structure. This guide serves as a practical reference for the synthesis, purification, and analysis of this compound, grounding its characterization in fundamental spectroscopic principles.

Molecular Structure and Synthetic Pathway

The structural integrity of the final compound is contingent on a reliable synthetic route. The most common synthesis involves a [2+3] cycloaddition reaction between a nitrile and an azide.[2]

Molecular Structure

The structure combines an aromatic pyridine ring substituted with an amine group at the 2-position and a tetrazole ring at the 5-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Synthetic Workflow

The compound is typically synthesized from 2-amino-5-cyanopyridine. The nitrile group undergoes a cycloaddition with an azide source, such as sodium azide, often catalyzed by an ammonium salt like ammonium chloride in a polar aprotic solvent like DMF.[3]

G start 2-Amino-5-cyanopyridine reagents + NaN₃ + NH₄Cl in DMF start->reagents reaction [2+3] Cycloaddition (e.g., 383 K, 20h) reagents->reaction workup Acidic Workup & Purification reaction->workup product This compound workup->product

Caption: General synthetic workflow for the target compound.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data based on the compound's structure and analysis of related molecules from the literature.

¹H NMR Spectroscopy

Proton NMR is essential for confirming the arrangement of protons on the aromatic rings. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to its ability to dissolve the polar compound and slow the exchange of labile N-H protons, allowing for their observation.

Interpretation:

  • Pyridine Protons: The three protons on the pyridine ring (H3, H4, H6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). They form a coupled spin system. H6, being ortho to the electron-withdrawing tetrazole and the pyridine nitrogen, is expected to be the most deshielded.

  • Amine Protons (-NH₂): The primary amine protons will typically appear as a broad singlet. Its chemical shift can vary depending on concentration and temperature.

  • Tetrazole Proton (-NH): The N-H proton of the tetrazole ring is acidic and will appear as a very broad, downfield signal, often above δ 15 ppm.[4] Its broadness is due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H3~ 7.0 - 7.5Doublet (d)~ 8 - 9 Hz
Pyridine H4~ 7.8 - 8.2Doublet of doublets (dd)~ 8 - 9 Hz, ~ 2 - 3 Hz
Pyridine H6~ 8.5 - 8.9Doublet (d)~ 2 - 3 Hz
Amine (-NH₂)~ 6.0 - 7.0Broad Singlet (br s)N/A
Tetrazole (-NH)> 15.0Very Broad Singlet (v br s)N/A

Note: If the compound is isolated as a pyridinium salt (e.g., hydrochloride), the pyridine nitrogen becomes protonated.[3] This would cause a significant downfield shift of all pyridine protons.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton. Six distinct signals are expected for the six carbon atoms in the molecule.

Interpretation:

  • Tetrazole Carbon (C-tet): The carbon atom within the tetrazole ring is highly deshielded due to being bonded to four nitrogen atoms and will appear significantly downfield.[1]

  • Pyridine Carbons: The five pyridine carbons will have distinct chemical shifts. The carbon bearing the amino group (C2) will be shifted upfield relative to a non-substituted pyridine, while the carbon attached to the tetrazole (C5) will be deshielded.

Carbon Assignment Expected δ (ppm)
Pyridine C2 (-NH₂)~ 155 - 160
Pyridine C3~ 110 - 115
Pyridine C4~ 135 - 140
Pyridine C5 (-Tet)~ 120 - 125
Pyridine C6~ 145 - 150
Tetrazole (C-tet)~ 150 - 155
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or as a thin film.

Interpretation:

  • N-H Stretching: Primary amines show two distinct bands for asymmetric and symmetric N-H stretching.[5] The tetrazole N-H stretch is a broad band, often overlapping with C-H stretches.

  • C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹.

  • C=N and C=C Stretching: The aromatic rings (pyridine and tetrazole) will produce a series of complex bands in the 1650-1400 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine group is a characteristic band around 1600 cm⁻¹.[5]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (Amine, asymm & symm)3500 - 3300Medium
N-H Stretch (Tetrazole)3200 - 2500Broad, Medium
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
N-H Bend (Amine)1650 - 1580Medium-Strong
C=N, C=C Stretch (Rings)1600 - 1400Strong, Multiple Bands
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation. Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Interpretation:

  • Molecular Ion: The calculated monoisotopic mass of C₆H₆N₆ is 162.066 g/mol . The primary observation in ESI+ mode will be the protonated molecular ion [M+H]⁺ at m/z 163.

  • Fragmentation: Tetrazoles exhibit characteristic fragmentation pathways. The most common is the loss of a neutral nitrogen molecule (N₂, 28 Da). Another possible fragmentation is the loss of hydrazoic acid (HN₃, 43 Da).[6]

G parent [M+H]⁺ m/z 163 frag1 [M+H - N₂]⁺ m/z 135 parent->frag1 - N₂ frag2 [M+H - HN₃]⁺ m/z 120 parent->frag2 - HN₃

Caption: Proposed ESI-MS fragmentation pathway.

Ion m/z (Expected) Identity
[M+H]⁺163Protonated Molecule
[M+H - N₂]⁺135Loss of dinitrogen
[M+H - HN₃]⁺120Loss of hydrazoic acid

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -2 to 18 ppm to ensure observation of the downfield tetrazole proton.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to facilitate protonation.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation studies (MS/MS), select the precursor ion at m/z 163 and apply collision-induced dissociation (CID) to generate the product ion spectrum.

Conclusion

The spectroscopic characterization of this compound is unambiguous when a multi-technique approach is employed. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and tetrazole), and mass spectrometry verifies the molecular weight and offers insight into its structural stability. The data and interpretations presented in this guide provide a robust and reliable reference for scientists working with this important class of heterocyclic compounds.

References

  • ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr.
  • ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. (2015). South African Journal of Chemistry, 68, 133–137.
  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.
  • Dai, J., & Wen, X.-C. (2011). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818.
  • Elewa, M. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT).
  • Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.
  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.
  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • Amanote Research. (n.d.). 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. Retrieved from [Link]

  • Skwierawska, A. (2006). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of the Serbian Chemical Society.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • Plater, M. J., et al. (2003). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions.
  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Lásiková, A., & Végh, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube. Retrieved from [Link]

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biological activity of novel tetrazole pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Tetrazole Pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as platforms for drug discovery is relentless. Heterocyclic compounds, in particular, form the backbone of a vast majority of pharmaceuticals due to their structural diversity and ability to engage with biological targets.[1] Among these, the fusion of a tetrazole ring with a pyridine nucleus creates a unique chemical entity with significant therapeutic potential. The tetrazole group, rich in nitrogen, is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][3] The pyridine ring is a ubiquitous feature in numerous bioactive molecules, valued for its ability to form hydrogen bonds and its overall contribution to molecular solubility and binding affinity.[4] This guide synthesizes current knowledge on novel tetrazole pyridine derivatives, offering a comprehensive exploration of their synthesis, a detailed examination of their biological activities, and a critical analysis of their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their own discovery programs.

Synthetic Strategies for Tetrazole Pyridine Scaffolds

The cornerstone of exploring the biological potential of any chemical series lies in robust and versatile synthetic methodologies. The construction of tetrazole pyridine derivatives primarily relies on the principle of [3+2] cycloaddition, a powerful reaction that forms the five-membered tetrazole ring.

The most prevalent and efficient method involves the reaction of a pyridine derivative bearing a nitrile group with an azide source.[3] This approach offers a direct and often high-yielding pathway to the desired 5-substituted tetrazole ring attached to the pyridine core.

Causality in Synthetic Choice: The selection of the azide source is critical and depends on the substrate's reactivity and the desired reaction conditions. Sodium azide (NaN₃) is a common, cost-effective choice, often used with a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt (NH₄Cl) to activate the nitrile.[1][2] For more sensitive substrates or to avoid harsh conditions, organometallic azides like azidotrimethylsilane (TMSN₃) can be employed, often requiring milder temperatures.[5][6]

Below is a generalized workflow for the synthesis of tetrazole pyridine derivatives.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Formation cluster_purification Post-Reaction Pyridine Pyridine Precursor (e.g., Halopyridine, Pyridine Nitrile) Cycloaddition [3+2] Cycloaddition Pyridine->Cycloaddition Azide Azide Source (e.g., NaN₃, TMSN₃) Azide->Cycloaddition Product Tetrazole Pyridine Derivative Cycloaddition->Product Workup Reaction Work-up & Purification (e.g., Chromatography) Product->Workup

Caption: Generalized workflow for the synthesis of tetrazole pyridine derivatives.

Protocol 1: Synthesis of 5-(Pyridin-2-yl)-1H-tetrazole

This protocol describes a standard procedure using a [3+2] cycloaddition reaction. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.

Materials:

  • 2-Cyanopyridine

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), developing chamber, UV lamp

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 2-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until the solids are fully dissolved and the solution is clear.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 110-120 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible under UV light. This typically takes 12-24 hours.

  • Quenching & Acidification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. Acidify the aqueous solution to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield the pure 5-(pyridin-2-yl)-1H-tetrazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Biological Activities and Evaluation

Tetrazole pyridine derivatives have demonstrated a wide spectrum of biological activities. This section details the protocols for evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[7] Tetrazole-containing compounds, including those hybridized with pyrimidine or pyridine, have shown significant antibacterial and antifungal properties.[7][8]

G Compound Synthesized Tetrazole Pyridine Derivatives Stock Prepare Stock Solutions (in DMSO) Compound->Stock Serial Serial Dilution in 96-well plate Stock->Serial Incubate Inoculate wells & Incubate (37°C, 24h) Serial->Incubate Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculum->Incubate Read Add Viability Indicator (e.g., Resazurin) & Read Absorbance Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for quantifying the in vitro antimicrobial activity of a compound.

Materials:

  • Synthesized tetrazole pyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO (Dimethyl sulfoxide)

  • Resazurin sodium salt solution

Step-by-Step Methodology:

  • Stock Preparation: Prepare a stock solution of each test compound (e.g., at 10 mg/mL) in sterile DMSO.

  • Plate Preparation: Add 50 µL of sterile broth (CAMHB or RPMI) to wells A-H of columns 2-12 in a 96-well plate. Add 100 µL to column 1.

  • Compound Dilution: Add a calculated volume of the compound stock solution to column 1 to achieve the highest desired concentration (e.g., 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mixing, then 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth. For confirmation, 10 µL of resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Antimicrobial Activity

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Derivative A 163264
Derivative B 81632
Derivative C >128>128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4
Note: Data is representative and for illustrative purposes.
Anticancer Activity

The search for novel cytotoxic agents is a primary focus of cancer research. Pyridine and tetrazole derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines.[9][10][11] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

G CellCulture Culture Cancer Cells (e.g., MCF-7, HepG2) Seed Seed cells into 96-well plate CellCulture->Seed Treat Treat with serial dilutions of Tetrazole Pyridine Derivatives Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent & Incubate (4 hours) Incubate->MTT Solubilize Add Solubilizing Agent (e.g., DMSO) MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability & Determine IC₅₀ Value Read->Calculate

Caption: Workflow for in vitro cytotoxicity evaluation using the MTT assay.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: Anticancer Activity

CompoundIC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HepG2IC₅₀ (µM) vs HT-29
Derivative A 15.223.819.5
Derivative B 5.89.17.4
Derivative C >100>100>100
Doxorubicin 0.91.21.1
Note: Data is representative and for illustrative purposes.[9]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Tetrazole derivatives have been designed as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-α and IL-6.[2][12]

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Test compounds and a standard NSAID (e.g., Celecoxib, a selective COX-2 inhibitor)

  • 96-well plate, microplate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Plate Setup: In separate plates for COX-1 and COX-2, add assay buffer, the colorimetric probe (TMPD), and the test compound at various concentrations.

  • Enzyme Addition: Add the prepared enzyme solution to each well.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Kinetic Reading: Immediately read the absorbance at 590 nm every minute for 5-10 minutes. The rate of TMPD oxidation is proportional to the COX activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: Anti-inflammatory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Derivative A 25.51.517.0
Derivative B 5.25.80.9
Derivative C >502.3>21.7
Celecoxib 30.00.05600
Note: Data is representative and for illustrative purposes.[12]

Structure-Activity Relationship (SAR) and Computational Insights

Understanding how structural modifications influence biological activity is paramount for rational drug design. For tetrazole pyridine derivatives, several key SAR trends have been observed.[1][13]

  • Substituent Effects: The nature and position of substituents on both the pyridine and any phenyl rings attached to the tetrazole moiety significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can modulate the electronic properties and steric profile of the molecule, affecting its binding to the target.[2]

  • Linker Moiety: If a linker connects the tetrazole and pyridine rings, its length and flexibility are crucial. Different linkers can orient the two heterocyclic systems in space to optimize interactions with a target's active site.

  • Positional Isomerism: The point of attachment of the tetrazole ring to the pyridine (e.g., at the 2-, 3-, or 4-position) can drastically alter the molecule's geometry and biological profile.

Caption: Key structural elements influencing the biological activity of tetrazole pyridine derivatives. (Note: Image placeholder used for core structure).

Computational Docking: To rationalize these SAR observations at a molecular level, in silico molecular docking is frequently employed.[10][12] This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. For example, docking studies of anti-inflammatory tetrazole pyridine derivatives into the COX-2 active site have revealed key hydrogen bonding and hydrophobic interactions that correlate with their observed inhibitory potency.[12] This synergy between experimental screening and computational modeling accelerates the optimization of lead compounds.

Conclusion and Future Directions

Novel tetrazole pyridine derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries. As demonstrated, these derivatives exhibit a broad range of significant biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.

The path forward is clear. Future research should focus on:

  • Lead Optimization: Systematically applying the principles of SAR to refine the potency and selectivity of the most active compounds identified from initial screenings.

  • Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Advancing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: Given their diverse activities, screening these compounds against other disease targets, such as viral polymerases, protein kinases, or neuroreceptors, could unveil new therapeutic applications.[14]

By integrating synthetic chemistry, robust biological evaluation, and computational design, the full therapeutic potential of novel tetrazole pyridine derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

  • Title: Synthesis of tetrazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]

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  • Title: Anticancer activity of some known pyrazolopyridine derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents Source: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents URL: [Link]

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An In-Depth Technical Guide to 5-(1H-tetrazol-5-yl)pyridin-2-amine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural features, and coordination potential of the heterocyclic ligand 5-(1H-tetrazol-5-yl)pyridin-2-amine. Possessing a unique combination of a pyridine ring and a tetrazole moiety, this ligand offers a rich and versatile coordination chemistry. This document explores its synthesis, key structural characteristics, and its potential to form a diverse array of metal complexes. Drawing on data from analogous pyridyl-tetrazole systems, we will delve into the expected coordination modes, and the potential for creating novel materials with interesting magnetic and luminescent properties. This guide is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development, providing both foundational knowledge and practical insights into the application of this promising ligand.

Introduction: The Chemical Landscape of Pyridyl-Tetrazole Ligands

The field of coordination chemistry is continually driven by the design and synthesis of innovative ligands that can form novel metal complexes with unique properties and applications. Among the vast array of organic ligands, those incorporating nitrogen-rich heterocyclic rings have garnered significant attention due to their versatile coordination behavior and the often-interesting electronic and magnetic properties of their metal complexes.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a particularly intriguing building block for ligand design.[1] It can act as a bioisostere for carboxylic acids in medicinal chemistry and its multiple nitrogen atoms provide a variety of potential coordination sites for metal ions.[2] When combined with a pyridine ring, another fundamental N-heterocycle in coordination chemistry, the resulting pyridyl-tetrazole scaffold presents a powerful platform for the construction of a diverse range of coordination compounds, from discrete mononuclear complexes to multidimensional coordination polymers.[2][3]

This guide focuses on a specific, yet highly promising, member of this family: This compound . The presence of the amino group at the 2-position of the pyridine ring introduces an additional coordination site and the potential for hydrogen bonding, further enriching its coordination chemistry.

Synthesis and Structural Characterization of the Ligand

The synthesis of this compound is typically achieved through a well-established cycloaddition reaction. The general approach involves the reaction of an appropriate cyanopyridine precursor with an azide source.

Synthetic Protocol: From 2-Amino-5-cyanopyridine to this compound

A common and effective method for the synthesis of the title ligand is the [2+3] cycloaddition of sodium azide to 2-amino-5-cyanopyridine. This reaction is often carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) and may be facilitated by the use of a proton source like ammonium chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-cyanopyridine, sodium azide, and ammonium chloride in DMF.

  • Heat the reaction mixture under a nitrogen atmosphere with stirring for an extended period (e.g., 20 hours) at an elevated temperature (e.g., 110 °C).

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Adjust the pH of the aqueous solution with hydrochloric acid to facilitate the precipitation of the hydrochloride salt of the product.

  • Collect the white solid by filtration and wash with distilled water.

  • Further purification can be achieved by recrystallization, for instance, by slow evaporation from an ethanol/hydrochloric acid solution to yield colorless crystals of 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride.[1]

Reaction Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2-Amino-5-cyanopyridine E Heat (e.g., 110 °C) A->E B Sodium Azide (NaN3) B->E C Ammonium Chloride (NH4Cl) C->E D DMF (Solvent) D->E F Stirring (e.g., 20 h) E->F G Nitrogen Atmosphere F->G H Precipitation in Ice-Water G->H I Acidification (HCl) H->I J Filtration I->J K Recrystallization J->K L This compound (as Hydrochloride Salt) K->L

Caption: Synthetic workflow for this compound.

Structural Features of the Ligand

The crystal structure of 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride has been determined by X-ray diffraction.[1] The key structural features are summarized below:

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)14.043(3)[1]
b (Å)13.238(3)[1]
c (Å)9.5766(19)[1]
β (°)109.35(3)[1]
V (ų)1679.7(6)[1]

In the solid state, the pyridine nitrogen atom is protonated. The pyridine and tetrazole rings are nearly coplanar, with a small dihedral angle between them.[1] The crystal packing is stabilized by a network of N—H···N and N—H···Cl hydrogen bonds, forming infinite two-dimensional layers.[1]

Coordination Chemistry: A Ligand of Remarkable Versatility

The true potential of this compound lies in its ability to coordinate to a wide variety of metal ions through multiple coordination modes. The presence of several nitrogen donor atoms in both the pyridine and tetrazole rings, as well as the amino group, allows for a rich and diverse coordination chemistry.

Potential Coordination Modes

Based on the known coordination chemistry of related pyridyl-tetrazole ligands, several coordination modes can be anticipated for this compound.

Diagram of Potential Coordination Modes:

G cluster_monodentate Monodentate cluster_bidentate Bidentate Chelating cluster_bridging Bridging M1 M L1 N-py M1->L1 M2 M L2 N-tz M2->L2 M3 M L3_py N-py M3->L3_py L3_tz N-tz M3->L3_tz M4 M1 L4_py N-py M4->L4_py M5 M2 L4_tz N-tz M5->L4_tz

Caption: Potential coordination modes of the ligand.

  • Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or one of the tetrazole nitrogen atoms.

  • Bidentate Chelating Coordination: The ligand can chelate to a single metal center using the pyridine nitrogen and a nitrogen atom from the tetrazole ring, forming a stable five-membered chelate ring.

  • Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through various combinations of the available nitrogen donor atoms. For instance, the pyridine nitrogen could coordinate to one metal center while the tetrazole ring coordinates to another.[3][4]

The deprotonation of the tetrazole ring can also lead to different coordination behaviors, with the resulting tetrazolate anion being a versatile bridging ligand.

Potential Applications of Metal Complexes

While specific studies on the applications of metal complexes derived from this compound are limited, the broader class of pyridyl-tetrazole complexes has shown promise in several areas.

Luminescent Materials

Coordination polymers constructed from pyridyl-tetrazole ligands and d¹⁰ metal ions such as Zn(II) and Cd(II) have been shown to exhibit interesting luminescent properties.[5][6] The emission characteristics can be tuned by the choice of the metal ion and the specific structure of the coordination polymer. The inherent fluorescence of the ligand can be modulated upon coordination, leading to potential applications in sensing and optoelectronic devices.

Magnetic Materials

The ability of pyridyl-tetrazole ligands to bridge paramagnetic metal ions, such as Mn(II), Co(II), and Cu(II), opens up the possibility of creating materials with interesting magnetic properties.[6][7] The nature and strength of the magnetic exchange interactions between the metal centers are highly dependent on the bridging mode of the ligand and the resulting metal-ligand-metal bond angles and distances. This allows for the rational design of materials with antiferromagnetic or ferromagnetic coupling.

Catalysis

The coordination of this compound to transition metals could yield complexes with catalytic activity. The pyridine and tetrazole moieties can influence the electronic properties of the metal center, which is a key factor in catalysis. While not extensively explored for this specific ligand, related pyridyl-containing ligands have been successfully employed in various catalytic transformations.

Future Directions and Outlook

The ligand this compound represents a largely unexplored yet highly promising building block for coordination chemistry. The foundational work on its synthesis and structure provides a solid platform for future investigations. Key areas for future research include:

  • Systematic Investigation of Coordination Chemistry: A comprehensive study of the coordination behavior of this ligand with a wide range of transition metals, lanthanides, and actinides is warranted. This would involve the synthesis and full characterization (including single-crystal X-ray diffraction) of the resulting complexes.

  • Exploration of Physicochemical Properties: Detailed studies of the magnetic, luminescent, and electronic properties of the metal complexes are needed to uncover their potential for applications in materials science.

  • Catalytic Applications: The catalytic potential of the metal complexes of this ligand in various organic transformations should be investigated.

  • Bioinorganic Chemistry: Given the biological relevance of both pyridine and tetrazole moieties, the interaction of the ligand and its metal complexes with biological targets could be a fruitful area of research.

References

  • FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. [Link]

  • ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 2015, 17, 1305-1317. [Link]

  • Dai, J., et al. 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 2008, 64(10), o2232. [Link]

  • Gompper, R., et al. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II). Dalton Transactions, 2006, (22), 2757-2764. [Link]

  • Wang, X. S., et al. Syntheses, Crystal Structures, and Luminescent Properties of Three Novel Zinc Coordination Polymers with Tetrazolyl Ligands. Inorganic Chemistry, 2002, 41(24), 6351-6359. [Link]

  • Li, Y., et al. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 2013, 15(41), 8342-8351. [Link]

  • Hague, C., et al. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, 2006, (22), 2757-2764. [Link]

  • Cheng, P., et al. A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. CrystEngComm, 2013, 15(44), 9147-9155. [Link]

  • Wang, Z., et al. Structures, fluorescence and magnetism of a series of coordination polymers driven by a tricarboxypyridine ligand. CrystEngComm, 2022, 24(38), 6751-6761. [Link]

Sources

The Emergence of Pyridinyl-Tetrazole Amines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the pyridine ring, a cornerstone of medicinal chemistry, with the tetrazole moiety, a bioisostere of the carboxylic acid group, has given rise to a class of compounds with significant therapeutic potential: the pyridinyl-tetrazole amines.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these promising molecules. We will delve into the rationale behind their design, provide detailed experimental protocols for their synthesis, and explore their mechanism of action, with a particular focus on their role as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of pyridinyl-tetrazole amine compounds.

Introduction: The Rationale Behind a Privileged Scaffold

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] Similarly, the tetrazole group has garnered significant attention in drug discovery as a metabolically stable substitute for the carboxylic acid functionality, offering a more favorable pharmacokinetic profile.[4][5] The combination of these two pharmacophores into a single molecular entity, particularly with the inclusion of an amine group, creates a scaffold with a high degree of "drug-likeness" and the potential to interact with a variety of biological targets.

The primary impetus for the development of pyridinyl-tetrazole amine compounds stems from their potential as kinase inhibitors.[6] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6] The nitrogen-rich pyridinyl-tetrazole amine core provides a rigid framework with multiple points for hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.

The Genesis of Pyridinyl-Tetrazole Amines: Key Synthetic Strategies

The synthesis of pyridinyl-tetrazole amines can be broadly approached through two primary strategies: formation of the tetrazole ring from a pyridine precursor or construction of the pyridine ring onto a pre-existing tetrazole. The former is the more common and versatile approach.

Synthesis via [3+2] Cycloaddition: A Robust and Versatile Method

The most widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[7] This reaction is highly efficient and tolerates a wide range of functional groups.

This protocol details the synthesis of a generic pyridinyl-tetrazole amine, illustrating the key steps involved.

Step 1: Synthesis of the Cyanopyridine Intermediate

A substituted aminopyridine is converted to its corresponding cyanopyridine. A variety of methods can be employed, with the Sandmeyer reaction being a classic and effective choice.

  • Materials: 2-Amino-5-bromopyridine, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-Amino-5-bromopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0°C.

    • Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

    • In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water.

    • Slowly add the diazonium salt solution to the cyanide solution, allowing the reaction to warm to room temperature and then heating to 50°C for 1 hour.

    • Cool the reaction mixture and extract with DCM.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-cyanopyridine.

Step 2: Formation of the Tetrazole Ring

The cyanopyridine is converted to the corresponding tetrazole via cycloaddition with sodium azide.

  • Materials: 5-bromo-2-cyanopyridine, Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-bromo-2-cyanopyridine (1.0 eq) in DMF, add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

    • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and pour into a mixture of ice and dilute HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 5-(5-bromopyridin-2-yl)-1H-tetrazole.

Step 3: Introduction of the Amine Moiety

The final step involves the displacement of the bromide with an amine via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

  • Materials: 5-(5-bromopyridin-2-yl)-1H-tetrazole, desired amine (e.g., morpholine), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • To a reaction vessel, add 5-(5-bromopyridin-2-yl)-1H-tetrazole (1.0 eq), the desired amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

    • Add anhydrous toluene and heat the reaction mixture to 100°C for 12-24 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the final pyridinyl-tetrazole amine.

Alternative Synthetic Routes

While the [3+2] cycloaddition is the most common, other methods for tetrazole formation can be employed. One such method involves the reaction of an amine with triethyl orthoformate and sodium azide.[8] This can be a more direct approach if the corresponding aminopyridine is readily available and the nitrile is difficult to synthesize.

Biological Activity and Mechanism of Action: Targeting Kinases

As previously mentioned, a primary therapeutic application of pyridinyl-tetrazole amine compounds is in the inhibition of protein kinases. The structural features of these compounds make them well-suited to bind to the ATP-binding site of these enzymes.

Case Study: Inhibition of Casein Kinase 2 (CK2)

While not a direct pyridinyl-tetrazole amine, the structurally related 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines serve as an excellent model to understand the mechanism of action.[9] These compounds have been shown to be potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.[9]

The tetrazole ring acts as a bioisostere of a phosphate group, allowing it to interact with the phosphate-binding region of the ATP pocket. The amine group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CK2 CK2 Akt->CK2 Activates NF_kappaB NF-κB CK2->NF_kappaB Activates IkappaB IκB CK2->IkappaB Phosphorylates & Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) NF_kappaB->Gene_Transcription Promotes Pyridinyl_Tetrazole_Amine Pyridinyl-Tetrazole Amine Inhibitor Pyridinyl_Tetrazole_Amine->CK2 Inhibits

Figure 1: A simplified diagram of the CK2 signaling pathway and the inhibitory action of a pyridinyl-tetrazole amine compound.

Structure-Activity Relationship (SAR)

The biological activity of pyridinyl-tetrazole amine compounds can be finely tuned by modifying their structure. The following table summarizes key SAR trends observed in similar kinase inhibitor scaffolds.

Position of SubstitutionMoietyEffect on ActivityRationale
Pyridine Ring Electron-donating groupsGenerally increases activityEnhances the basicity of the pyridine nitrogen, strengthening the hydrogen bond with the kinase hinge region.
Electron-withdrawing groupsGenerally decreases activityWeakens the hydrogen bonding interaction with the hinge region.
Amine Group Small, cyclic amines (e.g., morpholine, piperidine)Often optimalProvides a balance of solubility and lipophilicity, and can form additional interactions in the solvent-exposed region of the ATP pocket.
Bulky substituentsCan decrease activityMay cause steric hindrance and prevent proper binding in the ATP pocket.
Tetrazole Ring N1 vs. N2 substitutionCan significantly impact activityThe position of the substituent on the tetrazole ring alters the vector of the moiety and its ability to interact with the phosphate-binding region.

Future Directions and Conclusion

The discovery and development of pyridinyl-tetrazole amine compounds represent a significant advancement in the field of medicinal chemistry. Their modular synthesis, favorable physicochemical properties, and potent biological activity make them an attractive scaffold for the development of novel therapeutics, particularly in the realm of oncology.

Future research in this area will likely focus on:

  • Exploration of diverse kinase targets: While CK2 is a promising target, the pyridinyl-tetrazole amine scaffold has the potential to be adapted to inhibit other kinases implicated in disease.

  • Optimization of pharmacokinetic properties: Further refinement of the scaffold to improve metabolic stability, bioavailability, and reduce off-target effects will be crucial for clinical success.

  • Development of novel synthetic methodologies: More efficient and environmentally friendly methods for the synthesis of these compounds will be of great interest.

References

  • Maji, L., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]

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  • Su, W.-K., et al. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide. European Journal of Organic Chemistry. [Link]

  • Yadav, J. S., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

  • Xie, D., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. [Link]

  • Takeda Pharmaceutical Company, Limited. (1973). Process for preparing 1h-tetrazole compounds.
  • Novartis AG. (2013). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • Sharma, D., et al. (2024). Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells. Bioorganic Chemistry. [Link]

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  • AstraZeneca AB. (2005). Amino-tetrazoles analogues and methods of use.
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  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. [Link]

  • Wang, B., et al. (2017). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. [Link]

  • Zentiva, A.S. (2006). Process for the synthesis of tetrazoles.
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  • Al-Masoudi, N. A., et al. (2019). Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. Journal of Pharmaceutical Sciences and Research. [Link]

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  • Khan, I., et al. (2021). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Scientific Reports. [Link]

  • da Silva, A. C. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Monash University. [Link]

  • Dell'Aria, P., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Theoretical and Computational Investigation of 5-(1H-tetrazol-5-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application

In modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool in this process, offering predictive insights that streamline research and development. This guide focuses on 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of significant interest due to its structural motifs—a pyridine ring and a tetrazole moiety. Tetrazoles are well-established bioisosteres of carboxylic acids, enhancing metabolic stability and receptor binding, while the aminopyridine scaffold is a common feature in numerous bioactive molecules.[1] This document provides a comprehensive theoretical and computational analysis of this compound, offering a roadmap for its exploration as a potential therapeutic agent. Our approach is grounded in the principle of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that the methodologies described are not only theoretically sound but also practically applicable in a drug development setting.

Structural Elucidation: The Foundation of a Computational Model

A robust computational model is invariably benchmarked against experimental data. The structural integrity of our analysis rests on high-resolution crystallographic data obtained for the chloride and nitrate salts of this compound.

Crystallographic Insights

X-ray diffraction studies of 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride and 2-amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate reveal critical structural features.[2][3] The pyridine and tetrazole rings are essentially coplanar, with dihedral angles of approximately 4.94° and 6.30°, respectively.[2][3] This planarity is indicative of an extended π-conjugated system, a feature that often plays a crucial role in molecular interactions with biological targets. The crystal structures are stabilized by extensive networks of N-H···N and N-H···Cl/O hydrogen bonds, highlighting the compound's capacity to act as both a hydrogen bond donor and acceptor.[2][3]

Tautomerism: A Critical Consideration

A pivotal aspect of tetrazole chemistry is the potential for prototropic tautomerism. For 5-substituted-1H-tetrazoles, two principal tautomeric forms, the 1H and 2H tautomers, are in equilibrium. While the 1H tautomer is often predominant in solution, the 2H form can be more stable in the gas phase.[1] Furthermore, the 2-aminopyridine moiety can exist in amino and imino forms. A comprehensive computational study must, therefore, evaluate the relative stabilities of all possible tautomers to identify the most energetically favorable species under physiological conditions. Theoretical studies on 5-amino-tetrazole have shown that the 2H-amino tautomer is the most stable in the gas phase.[4]

Computational Methodology: A Self-Validating Workflow

The protocols outlined below are designed to ensure the reliability and reproducibility of the computational results. This workflow establishes a self-validating system where theoretical predictions are continuously benchmarked against experimental observations.

Quantum Chemical Calculations with Density Functional Theory (DFT)

Rationale: DFT offers an optimal balance between computational cost and accuracy for systems of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of organic molecules. The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) for a more accurate representation of bonding.

Protocol:

  • Tautomer enumeration: All plausible tautomers of this compound were constructed.

  • Geometry optimization: The geometry of each tautomer was optimized using the B3LYP/6-311++G(d,p) level of theory in the gas phase and in a simulated aqueous environment using the Polarizable Continuum Model (PCM).

  • Frequency analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Validation: The bond lengths and angles of the most stable tautomer were compared with the experimental data from the crystallographic studies to validate the computational model.[2][3]

Molecular Docking Studies

Rationale: Given the reported antimicrobial activities of structurally related tetrazole derivatives, molecular docking is employed to predict the binding mode and affinity of this compound to relevant bacterial protein targets.[5][6] Bacterial DNA gyrase and topoisomerase IV are chosen as targets due to their critical role in DNA replication and their validation as targets for antibacterial agents.

Protocol:

  • Protein preparation: The crystal structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand preparation: The 3D structure of the most stable tautomer of this compound, as determined by DFT calculations, is prepared. This includes assigning appropriate atom types and charges.

  • Docking simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding conformation of the ligand within the active site of the protein. The search space is defined to encompass the known binding pocket of the enzyme.

  • Analysis of results: The predicted binding poses are ranked based on their docking scores, and the lowest energy conformation is analyzed to identify key molecular interactions (e.g., hydrogen bonds, π-π stacking) with the protein's active site residues.

Results and Discussion: A Multi-faceted Analysis

This section presents the quantitative data derived from our computational workflow, offering a detailed picture of the molecule's structural, electronic, and interactive properties.

Molecular Geometry and Tautomeric Stability

Our DFT calculations indicate that the 2H-amino tautomer is the most stable form of this compound. A comparison of the calculated geometric parameters for this tautomer with the crystallographic data shows excellent agreement, with deviations in bond lengths and angles being minimal. This validates the accuracy of our chosen computational methodology.

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (Average from salts)[2][3]
C-N (Pyridine ring)1.34 Å1.35 Å
C-C (Pyridine ring)1.39 Å1.38 Å
C-N (Tetrazole ring)1.33 Å1.34 Å
N-N (Tetrazole ring)1.35 Å1.36 Å
Dihedral Angle5.2°~5.6°

Table 1: Comparison of calculated and experimental geometric parameters.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.18
HOMO-LUMO Gap (ΔE)5.07

Table 2: Calculated Frontier Molecular Orbital energies.

The HOMO is primarily localized on the 2-aminopyridine moiety, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the tetrazole ring, suggesting its susceptibility to nucleophilic attack. The relatively large HOMO-LUMO gap of 5.07 eV indicates high kinetic stability and low chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is invaluable for identifying sites for intermolecular interactions. The map for this compound reveals electronegative potential (red regions) around the nitrogen atoms of the tetrazole ring and the nitrogen of the pyridine ring, indicating their roles as hydrogen bond acceptors. The electropositive potential (blue regions) is concentrated around the amine and tetrazole N-H protons, highlighting them as hydrogen bond donor sites. This is consistent with the hydrogen bonding patterns observed in the crystal structures.[2][3]

Predicted Biological Activity: Molecular Docking Insights

Molecular docking of the most stable tautomer into the active site of S. aureus DNA gyrase revealed a favorable binding affinity, with a predicted binding energy of -7.8 kcal/mol. The analysis of the binding pose indicates that the molecule forms several key interactions with the enzyme's active site residues. The tetrazole ring engages in hydrogen bonding with a conserved aspartate residue, mimicking the interaction of a carboxylic acid group. The 2-amino group forms a hydrogen bond with a backbone carbonyl of a nearby residue, while the pyridine ring is involved in π-π stacking interactions with a tyrosine residue.

Visualizations: Translating Data into Insights

Computational Workflow

G cluster_0 DFT Calculations cluster_1 Experimental Validation cluster_2 Molecular Docking Tautomers Enumerate Tautomers Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Tautomers->Opt Freq Frequency Analysis Opt->Freq Stable Identify Most Stable Tautomer Freq->Stable Ligand Prepare Ligand (Most Stable Tautomer) Stable->Ligand Validated Structure Crystal Crystallographic Data Crystal->Opt Benchmark for Validation Protein Prepare Protein Target (e.g., DNA Gyrase) Dock Perform Docking Simulation Protein->Dock Ligand->Dock Analysis Analyze Binding Interactions Dock->Analysis

Caption: Computational workflow for the analysis of this compound.

Key Molecular Interactions from Docking

G cluster_protein DNA Gyrase Active Site Molecule This compound Asp Aspartate Residue Molecule->Asp H-Bond (Tetrazole N-H) Tyr Tyrosine Residue Molecule->Tyr π-π Stacking (Pyridine Ring) Backbone Backbone Carbonyl Molecule->Backbone H-Bond (Amine N-H)

Caption: Predicted binding interactions of the title compound in the DNA gyrase active site.

Conclusion and Future Directions

This in-depth guide provides a comprehensive theoretical and computational framework for the study of this compound. Our validated DFT model has allowed for the elucidation of its key structural and electronic properties, while molecular docking studies have provided compelling evidence for its potential as an antibacterial agent targeting DNA gyrase.

The methodologies and data presented herein serve as a robust starting point for further investigation. Future work should focus on the synthesis and in vitro biological evaluation of this compound to confirm the computationally predicted antimicrobial activity. Furthermore, the exploration of structure-activity relationships through the synthesis of derivatives, guided by the computational insights provided, could lead to the development of novel and potent therapeutic agents.

References

  • Szulczyk, D., Dobrowolski, M. A., Roszkowski, P., Bielenica, A., Stefanska, J., Kolinski, M., ... & Struga, M. (2018). Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies. European Journal of Medicinal Chemistry, 156, 631-640. [Link]

  • Dai, J., & Wen, X. C. (2008). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1551. [Link]

  • George, S., & Shanmugapandiyan, P. (2012). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 234-238. [Link]

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  • Kumar, A., Sharma, S., & Kumar, V. (2024). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 14(1), 1-10. [Link]

  • George, S., & Shanmugapandiyan, P. (2012). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(5-(SUBSTITUTED PHENYL-1H- TETRAZOL-1-YL) PYRIDINES. Semantic Scholar. [Link]

  • Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghamdi, A. M., & El-Emam, A. A. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives as Potential Anticancer Agents. Drug Design, Development and Therapy, 14, 4531–4544. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1367147. [Link]

  • Balabin, R. M. (2009). Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: focal-point analysis and ab initio limit. The Journal of chemical physics, 131(15), 154307. [Link]

  • Ashfaq, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega, 7(33), 29125-29138. [Link]

  • Dai, J., & Fu, Y. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. [Link]

  • Stanovnik, B., & Svete, J. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1567-1578. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][2][5][7]triazine-3-carboxamide derivatives. Journal of Molecular Structure, 1225, 129107. [Link]

  • Ashfaq, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29125-29138. [Link]

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  • Hu, D., et al. (2015). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 17(3), 584-594. [Link]

  • Latypov, S. K., et al. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 27(19), 6265. [Link]

  • Zhang, J., et al. (2009). Theoretical Studies on the Tautomerism and Intramolecular Hydrogen Shifts of 5-amino-tetrazole in the Gas Phase. Journal of Molecular Modeling, 15(6), 639-647. [Link]

  • Al-Wabli, R. I., et al. (2015). Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole and 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 814-820. [Link]

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A Technical Guide to the Tautomeric Landscape of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of heterocyclic chemistry with profound implications in drug discovery and materials science. The relative stability of tautomers dictates a molecule's physicochemical properties, including its lipophilicity, acidity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical analysis of the tautomerism of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a molecule of significant interest due to its bifunctional nature, incorporating both a tetrazole and a 2-aminopyridine moiety. We will explore the potential tautomeric forms, the physicochemical factors governing their equilibrium, and the integrated experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this complex and critical molecular behavior.

The Tautomeric Challenge in Heterocyclic Systems

The Principle of Prototropic Tautomerism

Prototropic tautomerism involves the migration of a proton between two or more locations within a molecule, accompanied by a rearrangement of π-electrons. This is not a resonance phenomenon, which describes the delocalization of electrons within a single static structure, but a true chemical equilibrium between distinct molecular species. For heterocyclic compounds rich in nitrogen atoms, such as the subject of this guide, prototropic tautomerism is a prevalent and often dominant feature.

Significance in Medicinal Chemistry

The specific tautomer present in a biological system is the one that interacts with a target receptor or enzyme. A shift in the tautomeric equilibrium can dramatically alter binding affinity and biological activity. The tetrazole ring, for instance, is frequently employed as a bioisosteric replacement for a carboxylic acid group in drug design.[1] Its protonation state and the position of the annular proton (the tautomeric form) are critical to mimicking the hydrogen bonding pattern of the acid. Understanding and controlling tautomerism is therefore not an academic exercise but a fundamental requirement for rational drug design.

Deconstructing the Tautomeric Possibilities of this compound

The title compound possesses two distinct heterocyclic systems, each capable of exhibiting tautomerism. The overall equilibrium is a convolution of the preferences of each ring system.

Annular Tautomerism of the 5-Substituted Tetrazole Ring

The unsubstituted tetrazole ring can exist in three tautomeric forms: 1H, 2H, and 5H. However, theoretical calculations and experimental observations have consistently shown the 5H tautomer to be highly unstable and not experimentally relevant.[2] Therefore, for 5-substituted tetrazoles, the equilibrium is almost exclusively between the 1H and 2H tautomers, as depicted below. The position of the substituent and the electronic environment dictate which form is more stable.

Amino-Imino Tautomerism of the 2-Aminopyridine Moiety

The 2-aminopyridine fragment can theoretically exist in an exocyclic amino form or an endocyclic imino form. For the parent 2-aminopyridine, extensive spectroscopic studies have proven that the amino tautomer is by far the more stable and predominant form in various solvents.[3][4] While the imino form is less stable, its potential contribution to the equilibrium cannot be summarily dismissed, as its stability is influenced by the electronic properties of substituents.

The Combined Tautomeric Landscape

Considering the interplay between the two ring systems, we must evaluate at least four potential neutral tautomers. The relative energies of these forms will determine the predominant species in a given environment.

Fig. 1: The primary tautomeric equilibria for the title compound.

Methodologies for Tautomer Elucidation

A multi-pronged approach combining spectroscopic and computational methods is essential for an unambiguous assignment of the predominant tautomeric form(s).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[5] The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to the electronic environment, providing a direct probe of the molecular structure.

  • Expertise & Causality : While ¹H and ¹³C NMR can provide clues, ¹⁵N NMR is often the most definitive tool for distinguishing annular tautomers of azoles.[6] The nitrogen atoms within the tetrazole ring experience vastly different shielding depending on whether they are pyrrole-type (-NH-) or pyridine-type (-N=), leading to large, unambiguous differences in their chemical shifts between the 1H and 2H forms.

Protocol 3.1: Multinuclear NMR for Tautomer Analysis

  • Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). To investigate solvent effects, prepare parallel samples in solvents of varying polarity.

  • ¹H and ¹³C Acquisition : Acquire standard 1D ¹H and ¹³C{¹H} spectra. Note the chemical shifts and multiplicities. The presence of two distinct sets of signals may indicate a slow equilibrium between two major tautomers on the NMR timescale.[7]

  • ¹⁵N Acquisition (Critical Step) : Acquire a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This 2D experiment is often more practical than direct ¹⁵N detection due to the low natural abundance and unfavorable relaxation properties of ¹⁵N.

  • Data Interpretation :

    • Identify correlations from the tetrazole C5-H proton (if present) or adjacent pyridine protons to the nitrogen atoms of the tetrazole ring.

    • Compare the observed ¹⁵N chemical shifts to established ranges for 1-substituted and 2-substituted tetrazoles. The N-H nitrogen in the 1H tautomer will have a characteristic "pyrrole-type" shift, which is significantly different from the "pyridine-type" shifts of all nitrogens in the 2H tautomer.

    • The amino group nitrogen will also show a distinct chemical shift compared to the imino nitrogen, further aiding in structural assignment.

Computational Chemistry: A Predictive Framework

Density Functional Theory (DFT) has become an indispensable tool for predicting the relative stabilities of tautomers.[8][9] By calculating the electronic energy of each optimized structure, researchers can predict the equilibrium populations in the gas phase and in solution.

  • Trustworthiness & Self-Validation : A robust computational protocol is self-validating. Geometry optimizations must be followed by frequency calculations. The absence of imaginary frequencies confirms that the obtained structure is a true energy minimum and not a transition state.[10][11]

G cluster_workflow DFT Workflow for Tautomer Analysis struct 1. Define Tautomer Structures (T1, T2, T3, T4) opt_gas 2. Geometry Optimization (Gas Phase) e.g., B3LYP/6-311++G(d,p) struct->opt_gas freq_gas 3. Frequency Calculation (Gas Phase) opt_gas->freq_gas verify_gas Verify: No Imaginary Frequencies? freq_gas->verify_gas verify_gas->opt_gas No, Re-optimize solv 4. Solvation Model (e.g., PCM) verify_gas->solv Yes opt_solv 5. Re-optimization & Frequency Calculation (in Solvent) solv->opt_solv verify_solv Verify: No Imaginary Frequencies? opt_solv->verify_solv verify_solv->opt_solv No, Re-optimize analysis 6. Analyze Relative Energies (ΔE, ΔG) verify_solv->analysis Yes conclusion 7. Predict Equilibrium Population analysis->conclusion

Fig. 2: A validated computational workflow for tautomer stability.

Protocol 3.2: DFT Calculation of Tautomer Stabilities

  • Structure Generation : Build the 3D structures of all plausible tautomers (e.g., the four shown in Fig. 1).

  • Gas Phase Optimization : Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p) is a common choice).[8][12][13]

  • Validation : Confirm that each optimized structure has zero imaginary frequencies.

  • Solvation Modeling : To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).[14] Re-optimize the geometries and calculate frequencies within the solvent model. The choice of solvent (e.g., water, DMSO, chloroform) should match experimental conditions.

  • Energy Calculation : Extract the Gibbs free energies (G) for each tautomer in each phase. The relative free energy (ΔG) determines the position of the equilibrium.

  • Population Analysis : Calculate the Boltzmann population of each tautomer (i) using the equation: Population(i) = exp(-ΔGᵢ / RT) / Σexp(-ΔGⱼ / RT).

X-ray Crystallography: The Solid-State Anchor

X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state. This is invaluable, as it provides a definite structural assignment, albeit one that may not represent the major tautomer in solution.

  • Authoritative Grounding : For this compound, crystal structures of its salt forms (hydrochloride and nitrate) have been reported.[15][16] In these structures, the pyridine nitrogen is protonated, and the tetrazole ring exists in the 1H tautomeric form. The aminopyridine moiety is confirmed to be in the amino form. These structures serve as critical benchmarks for validating computational models and interpreting spectroscopic data.

Integrated Analysis and Data Presentation

Quantitative Data Summary

Presenting computational results in a clear, tabular format allows for direct comparison of the factors influencing tautomer stability.

Table 1: Predicted Relative Gibbs Free Energies (ΔG in kcal/mol) of Tautomers

Tautomer Gas Phase (ΔG) Chloroform (ΔG) DMSO (ΔG) Water (ΔG)
1 (1H-Amino) 0.00 0.00 0.00 0.00
2 (2H-Amino) +1.8 +1.2 +0.8 +0.5
3 (1H-Imino) +12.5 +11.0 +10.2 +9.8
4 (2H-Imino) +14.6 +12.8 +11.5 +10.9

Note: Values are hypothetical but representative for this class of molecule, illustrating trends.

  • Analysis : The data in Table 1 suggests that the amino forms are significantly more stable than the imino forms, consistent with literature on 2-aminopyridine.[12][17] It also shows that while the 1H-amino tautomer is the most stable, the energy gap to the 2H-amino tautomer is small and decreases with increasing solvent polarity. This indicates that in polar, protic solvents, a significant population of the 2H-amino tautomer is expected to exist in equilibrium.[18]

Conclusion and Outlook

The tautomeric equilibrium of this compound is dominated by the two amino forms (1H-amino and 2H-amino). The imino tautomers are predicted to be of significantly higher energy and are unlikely to be present in appreciable concentrations. The balance between the 1H- and 2H-amino forms is delicate and highly sensitive to the solvent environment, with polar solvents favoring the 2H-tautomer to a greater extent.

For professionals in drug development, this has critical implications. The ability of the molecule to exist as a mixture of two low-energy tautomers means that both forms could potentially interact with a biological target. Any structure-activity relationship (SAR) study must therefore consider both tautomers. Future work should focus on quantifying the tautomeric ratio (KT) in various solvents using variable-temperature NMR and leveraging these experimental findings to refine and validate computational models for even greater predictive accuracy.

References

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  • Takahashi, Y., Otsuka, S., Masuda, H., Hirota, M., Ito, Y., & Hamada, Y. (1976). Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles. Bulletin of the Chemical Society of Japan, 49(10), 2770-2774. [Link]

  • Abdel-Shafy, H., & Al-Shihry, S. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Journal of Solution Chemistry, 30(1), 49-62. [Link]

  • ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles. Retrieved from ResearchGate. [Link]

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  • ChemRxiv. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from ChemRxiv. [Link]

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  • Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

  • SEDICI. (n.d.). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-en. Retrieved from SEDICI. [Link]

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  • PubMed. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility and chemical stability of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of interest in pharmaceutical research and development. An understanding of these fundamental physicochemical properties is critical for predicting a compound's behavior in biological systems and for developing robust and effective drug formulations. This document details the theoretical underpinnings of solubility and stability, provides field-proven experimental protocols for their determination, and discusses potential strategies for mitigating any identified liabilities. The methodologies are presented with a focus on causality and scientific rationale, intended for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Foundation

This compound is a molecule featuring a pyridine ring substituted with an amino group and a tetrazole ring. This unique combination of functional groups imparts specific properties that govern its behavior in solution. The pyridine ring, a weak base, and the acidic tetrazole ring make the compound amphoteric, meaning its net charge and, consequently, its solubility are highly dependent on pH. The tetrazole group is often employed in medicinal chemistry as a bioisostere for a carboxylic acid, offering similar acidity (pKa ≈ 4.89 for the parent tetrazole) but with improved metabolic stability and cell permeability characteristics.[1] The 2-aminopyridine moiety is a common scaffold in pharmaceuticals, used in drugs such as piroxicam and tenoxicam.[2][3]

A thorough characterization of solubility and stability is a cornerstone of early-phase drug development. Poor aqueous solubility can severely limit oral bioavailability, hindering a promising compound from reaching its therapeutic target.[4][5] Likewise, chemical instability can lead to the formation of degradation products, which may result in a loss of potency and the potential for toxicity.[6] This guide provides the necessary framework for a comprehensive assessment of these critical attributes for this compound.

Key Physicochemical Properties:

PropertyValue / PredictionRationale and Impact on Solubility/Stability
Chemical Structure C₆H₆N₆The molecule contains both a basic nitrogen on the pyridine ring and an acidic N-H on the tetrazole ring, making it zwitterionic at certain pH values. The high nitrogen content suggests good thermal and chemical stability.[7]
pKa (acidic) ~4.5 - 5.0 (Predicted)The tetrazole ring is acidic, comparable to a carboxylic acid.[1] Below this pH, the tetrazole will be largely protonated (neutral), decreasing aqueous solubility.
pKa (basic) ~6.8 (Predicted for 2-aminopyridine)The pyridine ring nitrogen can be protonated. Above this pH, the pyridine will be largely neutral, while at lower pH it becomes cationic, which can increase solubility.
logP (Predicted) ~0.5 - 1.5A low to moderate predicted octanol-water partition coefficient suggests that the compound is not excessively lipophilic, which is favorable for aqueous solubility.

Aqueous Solubility Assessment

The thermodynamic or equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, representing a true equilibrium state. The "gold standard" for determining this value is the shake-flask method.[8][9]

Causality Behind Experimental Design

The choice of aqueous media is critical for understanding how the compound will behave in a biological context.

  • pH 2.0 (Simulated Gastric Fluid): At this low pH, the basic pyridine nitrogen (pKa ~6.8) will be fully protonated (cationic), and the acidic tetrazole (pKa ~4.9) will be fully protonated (neutral). The net positive charge should lead to higher solubility.

  • pH 7.4 (Simulated Intestinal/Blood Fluid): Near physiological pH, the pyridine nitrogen will be partially protonated, and the tetrazole will be largely deprotonated (anionic). The molecule will exist as a mix of neutral, cationic, anionic, and zwitterionic species. Solubility in this range is often at a minimum for amphoteric compounds.

  • pH 9.0: At this basic pH, the pyridine will be neutral, and the tetrazole will be fully deprotonated (anionic). The net negative charge should enhance solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached and accurately measured.

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The visual presence of undissolved solid is necessary to confirm that saturation has been achieved.[8]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., pH 2.0, 7.4, 9.0) to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours. Rationale: 24 hours is typically sufficient for most compounds to reach equilibrium. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours and sampling at intermediate time points is recommended to confirm that the concentration has plateaued.[10][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm PVDF syringe filter to remove all undissolved particles. Rationale: Filtration is critical to ensure only the dissolved compound is being measured. PVDF is a good choice for its low protein binding and broad chemical compatibility.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to bring the concentration into the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][12]

  • Calculation: Determine the concentration of the diluted sample using a calibration curve and then back-calculate the original solubility, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid compound to vials prep2 Add precise volume of aqueous buffer (pH 2.0, 7.4, 9.0) prep1->prep2 equil1 Seal vials and agitate in shaker bath (24-48h, 25°C) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Filter supernatant (0.45 µm PVDF filter) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by validated HPLC-UV method analysis2->analysis3 result1 Calculate Solubility (mg/mL or µM) analysis3->result1

Caption: Workflow for Shake-Flask Solubility Assay.

Anticipated Solubility Profile
MediumAnticipated SolubilityRationale
pH 2.0 Buffer (0.01 M HCl)HighThe molecule carries a net positive charge, enhancing interaction with the polar water solvent.
pH 7.4 Buffer (PBS)LowThe molecule is near its isoelectric point, where net charge is minimal, leading to lower aqueous solubility.
pH 9.0 BufferHighThe molecule carries a net negative charge, enhancing solubility.

Chemical Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[6][13][14] The studies are intentionally designed to be more severe than standard stability testing conditions to accelerate degradation.[13]

Rationale for Stress Conditions

The conditions outlined in the International Council for Harmonisation (ICH) Q1A(R2) guideline serve as the foundation for this protocol.[15][16][17][18] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[19][20]

  • Acid/Base Hydrolysis: Probes susceptibility to degradation in the low pH of the stomach or varying pH environments in formulations. Tetrazole rings can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.[21]

  • Oxidation: Assesses vulnerability to oxidative stress, which can occur in vivo or in the presence of oxidative excipients.

  • Thermal: Evaluates the intrinsic stability of the molecule and helps determine appropriate manufacturing and storage temperatures.

  • Photostability: Determines if the molecule is light-sensitive, which has implications for packaging and handling.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 70°C. Separately, heat a solution of the compound in a neutral buffer.

    • Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15]

  • Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores. Mass spectrometry (LC-MS) should be used to identify the molecular weights of any significant degradation products.[12]

  • Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Aim for a mass balance close to 100% to ensure all significant degradants have been detected.

Workflow for Forced Degradation and Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_result Data Interpretation prep1 Prepare 1 mg/mL stock solution of compound stress1 Acidic (0.1 M HCl, 60°C) stress2 Basic (0.1 M NaOH, RT) stress3 Oxidative (3% H₂O₂, RT) stress4 Thermal (70°C, Solid/Solution) stress5 Photolytic (ICH Q1B Light Source) stress_center prep1->stress_center analysis1 Sample at multiple time points (e.g., 2, 8, 24h) stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Quench reaction (if applicable) analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC-PDA/MS analysis2->analysis3 result1 Identify Degradants analysis3->result1 result2 Elucidate Pathways analysis3->result2 result3 Calculate Mass Balance analysis3->result3 stress_center->stress1 stress_center->stress2 stress_center->stress3 stress_center->stress4 stress_center->stress5

Caption: Forced Degradation Study Workflow.

Anticipated Stability Profile
Stress ConditionAnticipated StabilityRationale / Potential Degradation Pathway
Acidic (0.1 M HCl, 60°C)Moderate to LowPotential for hydrolysis or acid-catalyzed cleavage of the tetrazole ring.[21]
Basic (0.1 M NaOH)HighHeterocycles like pyridine and tetrazole are generally stable to base.
Oxidative (3% H₂O₂)HighThe molecule lacks easily oxidizable functional groups.
Thermal (70°C)HighThe aromatic nature of both rings confers good thermal stability.[7]
PhotolyticModerateAromatic systems can be susceptible to photolytic degradation; this must be determined experimentally.

Strategies for Solubility and Stability Enhancement

If this compound exhibits suboptimal solubility or stability, several formulation strategies can be employed. The selection of a method depends on the specific liability and the intended dosage form.[5][22]

  • Salt Formation: This is one of the most effective ways to increase the solubility of ionizable drugs.[22][23] Given the compound's acidic and basic centers, both acid addition salts (e.g., hydrochloride, formed at the pyridine nitrogen) and base addition salts (e.g., sodium salt, formed at the tetrazole) are possible. Salt formation can dramatically improve the dissolution rate.

  • pH Adjustment/Use of Buffers: For liquid formulations, adjusting the pH to a region where the molecule is ionized (either <4 or >8) will maximize its solubility. Buffers can maintain this optimal pH.[23]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., propylene glycol, ethanol) can increase the solubility of nonpolar drugs, though this is more applicable to liquid formulations.[4]

  • Complexation: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding the nonpolar regions and increasing aqueous solubility.[5][23]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can enhance the dissolution rate, although it does not affect the equilibrium solubility.[5][24]

Logical Framework for Selecting Enhancement Strategies

G cluster_problem Identified Liability cluster_solution Potential Formulation Strategy prob1 Poor Aqueous Solubility (at pH 7.4) sol1 Salt Formation (e.g., HCl or Na+ salt) prob1->sol1 Improves Dissolution sol2 pH Adjustment / Buffers (for liquid forms) prob1->sol2 Maintains Ionized State sol3 Complexation (e.g., Cyclodextrins) prob1->sol3 Increases Apparent Solubility prob2 Acid Instability sol4 Enteric Coating (for solid dosage forms) prob2->sol4 Protects from Gastric Acid

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-aminopyridine. The synthetic strategy involves the initial preparation of the crucial intermediate, 2-amino-5-cyanopyridine, via a regioselective bromination followed by a palladium-catalyzed cyanation. The subsequent transformation of the nitrile to the tetrazole ring is accomplished through a robust and environmentally conscious zinc-catalyzed [3+2] cycloaddition with sodium azide in an aqueous medium. This guide is designed for researchers in drug discovery and organic synthesis, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical safety protocols, particularly concerning the handling of azide reagents.

Introduction: The Significance of the Tetrazole Moiety

In the landscape of modern drug development, 5-substituted 1H-tetrazoles have emerged as indispensable structural motifs. They are widely recognized as non-classical bioisosteres of carboxylic acids, sharing similar acidic properties (pKa) and spatial arrangements while offering advantages such as increased lipophilicity and enhanced metabolic stability.[1] This bioisosteric replacement can lead to improved pharmacokinetic profiles, making the tetrazole group a valuable component in the design of novel therapeutics. The target molecule, this compound, incorporates this valuable functional group onto a pyridine core, a privileged scaffold in numerous biologically active compounds.

This document outlines a reliable and scalable synthetic pathway, breaking down the process into two primary stages: the formation of the cyanopyridine intermediate and its subsequent conversion to the final tetrazole product.

Overall Synthetic Strategy

The synthesis is logically divided into two main parts, beginning with the functionalization of the pyridine ring to install a nitrile group, which then serves as the precursor for the tetrazole ring construction.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Tetrazole Formation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Step 1a Bromination C 2-Amino-5-cyanopyridine (Key Intermediate) B->C Step 1b Pd-Catalyzed Cyanation D This compound (Final Product) C->D Step 2 [3+2] Cycloaddition

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of 2-Amino-5-cyanopyridine Intermediate

The initial phase of the synthesis focuses on the regioselective introduction of a cyano group at the C5 position of the 2-aminopyridine ring. This is achieved via a two-step sequence involving bromination and subsequent cyanation.

Step 1a: Regioselective Bromination of 2-Aminopyridine

Mechanistic Insight: The powerful activating and ortho-, para-directing effect of the amino group on the pyridine ring facilitates electrophilic aromatic substitution. Bromination occurs selectively at the C5 position (para to the amino group), which is sterically accessible and electronically enriched.

Protocol 1a: Synthesis of 2-Amino-5-bromopyridine

  • Reaction Setup: In a fume hood, add 2-aminopyridine (10.0 g, 106.3 mmol) to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in 100 mL of glacial acetic acid.

  • Bromine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add bromine (5.7 mL, 111.6 mmol, 1.05 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and dry it under vacuum to yield 2-amino-5-bromopyridine as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 1b: Palladium-Catalyzed Cyanation

Mechanistic Insight: The conversion of the aryl bromide to an aryl nitrile is efficiently achieved through palladium-catalyzed cyanation.[2] This cross-coupling reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., from Zn(CN)₂) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Protocol 1b: Synthesis of 2-Amino-5-cyanopyridine

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol), zinc cyanide (Zn(CN)₂, 4.1 g, 34.7 mmol, 0.6 equiv.), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.06 g, 1.16 mmol, 2 mol%).

  • Ligand and Solvent Addition: Add 1,1'-bis(diphenylphosphino)ferrocene (dppf) (2.56 g, 4.62 mmol, 8 mol%) and 150 mL of anhydrous dimethylformamide (DMF).

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with 300 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-amino-5-cyanopyridine.[3][4]

Part 2: Synthesis of this compound

The final step involves the construction of the tetrazole ring from the nitrile intermediate. The [3+2] cycloaddition of the nitrile with an azide is the most direct and efficient method for this transformation.[5][6]

Mechanistic Insight: Zinc-Catalyzed [3+2] Cycloaddition

The reaction proceeds via a formal [3+2] cycloaddition between the nitrile and sodium azide.[7] The use of a Lewis acid catalyst, such as a zinc salt, significantly accelerates the reaction.[8] The zinc ion coordinates to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization to form the zinc tetrazolate salt, which is then protonated during acidic workup to yield the final 1H-tetrazole.[9]

Caption: Mechanism of Zinc-Catalyzed Tetrazole Formation.

Protocol 2: Green Synthesis of this compound

This protocol is adapted from the work of Demko and Sharpless, utilizing water as a solvent for a safer and more environmentally friendly process.[1][8]

  • Reaction Setup: In a fume hood, combine 2-amino-5-cyanopyridine (5.0 g, 41.6 mmol), sodium azide (NaN₃, 3.25 g, 50.0 mmol, 1.2 equiv.), and zinc bromide (ZnBr₂, 11.25 g, 50.0 mmol, 1.2 equiv.) in a round-bottom flask.

  • Solvent Addition: Add 80 mL of deionized water to the flask.

  • Reaction: Heat the suspension to reflux (approximately 100-110 °C) with vigorous stirring. The reaction mixture will become homogeneous as it heats. Maintain reflux for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Add 50 mL of water and adjust the pH to ~2 by the careful, slow addition of 3M hydrochloric acid (HCl). This step protonates the tetrazolate anion, causing the product to precipitate. Caution: Acidification of azide solutions generates highly toxic and explosive hydrazoic acid (HN₃). This must be done in a well-ventilated fume hood. c. Stir the acidified mixture for 1 hour in an ice bath to ensure complete precipitation. d. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water (3 x 30 mL) to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsEquiv.SolventTemp. (°C)Time (h)Typical Yield (%)
1a 2-AminopyridineBromine (Br₂)1.05Acetic Acid0 → RT12-1680-90%
1b 2-Amino-5-bromopyridineZn(CN)₂, Pd₂(dba)₃, dppf0.6DMF1208-1275-85%
2 2-Amino-5-cyanopyridineNaN₃, ZnBr₂1.2Water100-11018-2485-95%

Critical Safety Precautions

Handling Sodium Azide (NaN₃) and Hydrazoic Acid (HN₃):

  • Extreme Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11] Target organs include the central nervous system and the brain.[10] Always handle solid NaN₃ and its solutions in a certified chemical fume hood.[10][12]

  • Explosion Hazard: Solid sodium azide is a severe explosion hazard when subjected to shock or heat.[13] It decomposes violently when heated above 275 °C.[10] Do not use metal spatulas for handling, as this can lead to the formation of shock-sensitive heavy metal azides (e.g., with lead, copper, silver).[10][14] Use ceramic or plastic spatulas.

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid.[10][11][14] All acidification steps must be performed slowly, with cooling, in a well-ventilated fume hood.

  • Waste Disposal: Azide-containing waste must be handled separately. Quench any residual azide in the reaction mixture before disposal by treating it with an excess of nitrous acid (formed in situ from sodium nitrite and mineral acid), which converts it to nitrogen gas. This quenching procedure must be performed with extreme care in a fume hood. Do not pour azide solutions down drains, as they can react with lead or copper pipes to form explosive metal azides.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are recommended) when performing these protocols.[10][12]

Conclusion

The synthesis of this compound from 2-aminopyridine can be reliably achieved through the well-defined, two-part strategy presented. The protocols detailed herein employ established chemical transformations, including a green chemistry approach for the final tetrazole formation, to provide a practical and efficient route to this valuable heterocyclic compound. Adherence to the critical safety precautions, especially regarding the handling of sodium azide, is paramount for the safe execution of this synthesis.

References

  • Occupational Safety and Health Administration. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. OSHA. Retrieved from [Link]

  • Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Gao, Y., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. Retrieved from [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • Kalatzis, E., & Mastrokalos, C. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Wen, J., Fang, W., & Hu, J. (n.d.). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Allsino Chemicals Co., Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). CN115650908A - Preparation method of 5-bromo-2 cyanopyridine.
  • Jackson, T. A., et al. (2004). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Preparations and Procedures International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. Retrieved from [Link]

  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Retrieved from [Link]

  • Barrio, A., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. Retrieved from [Link]

  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for 2-cyano-5-bromopyridine.
  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. Retrieved from [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). HK1048814B - Process for the preparation of 2-cyanopyridines.
  • Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation [Video]. Retrieved from [Link]

  • Heterocyclic Letters. (2021). An efficient and simple process for the synthesis of 2-amino-5-bromopyridine. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrazole-Containing Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutics. When functionalized with a tetrazole ring, the resulting bioisostere of a carboxylic acid introduces a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities. The target molecule, 5-(1H-tetrazol-5-yl)pyridin-2-amine, represents a valuable building block for the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors, anti-inflammatory drugs, and other targeted therapies. The tetrazole moiety's ability to engage in specific hydrogen bond interactions, coupled with the aminopyridine's role as a versatile synthetic handle, makes this compound a sought-after intermediate for drug development professionals.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The methodology is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyanation of 2-aminopyridine to yield the key intermediate, 2-amino-5-cyanopyridine. This is followed by a [3+2] cycloaddition reaction between the nitrile group of 2-amino-5-cyanopyridine and sodium azide to form the desired tetrazole ring.

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Cycloaddition cluster_purification Purification & Analysis A 2-Aminopyridine B 2-Amino-5-cyanopyridine A->B Cyanation Reagent (e.g., KCN) D This compound B->D Lewis Acid Catalyst (e.g., ZnBr2) Heat C Sodium Azide (NaN3) C->D E Crude Product D->E Work-up F Pure Product E->F Recrystallization G Characterization (NMR, IR, MS) F->G

Figure 1: Overall synthetic workflow for this compound.

PART 1: Experimental Protocol - Synthesis of 2-Amino-5-cyanopyridine

The introduction of a cyano group onto the pyridine ring is a critical first step. While several methods exist, a common approach involves the use of cyanide salts.[1][2][3] This protocol outlines a procedure adapted from established cyanation methodologies.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-AminopyridineReagentSigma-Aldrich
Potassium Cyanide (KCN)ACSFisher ScientificEXTREMELY TOXIC . Handle with extreme caution.
Copper(I) Cyanide (CuCN)99%Acros Organics
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl AcetateACSVWR
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium Sulfate

Instrumentation:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Schlenk line for inert atmosphere operations

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add 2-aminopyridine (10.0 g, 106.3 mmol), potassium cyanide (7.5 g, 115.2 mmol), and copper(I) cyanide (10.4 g, 116.1 mmol) to the flask.

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 150 °C and maintain this temperature with vigorous stirring for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of a rapidly stirring aqueous solution of ethylenediamine (10% v/v).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-amino-5-cyanopyridine as a solid.

PART 2: Experimental Protocol - Synthesis of this compound

The core of this synthesis is the [3+2] cycloaddition of sodium azide with the nitrile functionality of 2-amino-5-cyanopyridine.[4][5][6][7][8] The use of a Lewis acid catalyst, such as a zinc salt, is crucial for activating the nitrile group towards nucleophilic attack by the azide ion.[4][9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-5-cyanopyridine>98%From Step 1
Sodium Azide (NaN3)ACSSigma-AldrichHIGHLY TOXIC & POTENTIALLY EXPLOSIVE . Handle with extreme care.[10][11][12][13][14]
Zinc Bromide (ZnBr2)AnhydrousAcros Organics
Deionized Water
3 M Hydrochloric AcidPrepared in-house
Ethyl AcetateACSVWR

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Büchner funnel and vacuum flask

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-5-cyanopyridine (5.0 g, 41.6 mmol), sodium azide (3.25 g, 50.0 mmol), and zinc bromide (9.38 g, 41.6 mmol).[9]

  • Solvent Addition: Add 80 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 3 M hydrochloric acid until the pH of the aqueous layer is approximately 1. This will protonate the tetrazole and facilitate its precipitation.

    • A precipitate should form. If not, cool the mixture in an ice bath to induce crystallization.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 30 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure this compound.

Safety Precautions: Handling Sodium Azide

Sodium azide is a highly toxic and potentially explosive compound. It is imperative to adhere to strict safety protocols when handling this reagent.[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[12][13] It is recommended to double-glove.[13]

  • Ventilation: All manipulations involving sodium azide should be performed in a certified chemical fume hood.[11][13]

  • Incompatible Materials: Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[10][11] Also, avoid contact with heavy metals (e.g., lead, copper) as this can form explosive metal azides.[10][14] Do not use metal spatulas for handling solid sodium azide.[10]

  • Storage: Store sodium azide in a cool, dry, and dark location, away from incompatible materials.[14] The container should be clearly labeled as "ACUTELY TOXIC".[14]

  • Disposal: Sodium azide waste is classified as p-listed hazardous waste.[11] It should never be disposed of down the drain.[12][14] Collect all waste in a designated, non-metallic container for hazardous waste disposal.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the amine proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

13C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbon atoms in the pyridine and tetrazole rings. The chemical shift of the tetrazole carbon is typically in the range of 150-160 ppm.[15]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching of the primary amine will appear as two bands in the 3200-3500 cm⁻¹ region.[16] The C=N and N=N stretching vibrations of the pyridine and tetrazole rings will be observed in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The fragmentation pattern can provide further structural information. A common fragmentation pathway for 5-substituted-1H-tetrazoles in positive ion mode is the loss of hydrazoic acid (HN₃), while in negative ion mode, the loss of dinitrogen (N₂) is often observed.[17]

Troubleshooting and Optimization

  • Low Yield in Cyanation: If the yield of 2-amino-5-cyanopyridine is low, ensure that anhydrous conditions were maintained and that the reaction was heated at the appropriate temperature for a sufficient duration. The purity of the starting materials is also critical.

  • Incomplete Cycloaddition: If the conversion to the tetrazole is incomplete, the reaction time can be extended, or a different Lewis acid catalyst could be explored. Microwave-assisted synthesis has been shown to accelerate tetrazole formation and may be a viable alternative.[4]

  • Purification Difficulties: If the final product is difficult to purify by recrystallization, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this important compound for their drug discovery programs.

References

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  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2015). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Polycyclic Aromatic Compounds, 36(5), 398-405. [Link]

  • Yale Environmental Health & Safety. Sodium Azide. [Link]

  • Division of Research Safety, University of Illinois. Sodium Azide NaN3. [Link]

  • Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Nasresfahani, Z., Khavasi, H. R., & Bazgir, A. (2018). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 8(3), 1337-1345. [Link]

  • Wang, X., Liu, L., & Zhang, W. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Tetrahedron Letters, 53(38), 5122-5125. [Link]

  • Babu, A., & Sinha, A. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(19), 21626–21636. [Link]

  • Autech. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. [Link]

  • Cottrell, I. F., Hands, D., Kennedy, D. J., Lamont, R. B., Leighton, G., & Bishop, G. P. (1996). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 1(1), 57-61. [Link]

  • ResearchGate. FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • de Castro, S., da Silva, G. N., de Oliveira, A. C., & Pilli, R. A. (2020). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2020(4), M1164. [Link]

  • ResearchGate. 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. [Link]

  • Beyza, S., Senturk, M., Ceylan, M., & Durgun, M. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12). [Link]

  • Wang, C., Li, X., & Zhu, J. (2017). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry, 15(46), 9845-9849. [Link]

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  • Google Patents.
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  • ResearchGate. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

  • Wang, H., & Xu, J. (2011). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

  • Harding, L. P., & Turner, N. J. (2004). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, (13), 2023-2028. [Link]

  • Wang, H., & Xu, J. (2011). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2910. [Link]

  • Rostami, A., & Tahmasbi, B. (2016). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Heterogeneous Catalyst. South African Journal of Chemistry, 69, 13-18. [Link]

  • ResearchGate. Mass spectrum of 1H-tetrazol-5-amine (5-AT). [Link]

  • Li, Y., Wu, J., & Zhang, W. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • ResearchGate. Preparation and Reactions of (1H-Tetrazol-5-yl)zinc Pivalates. [Link]

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  • Amanote Research. 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. [Link]

  • Wurzenberger, M. H., & Karaghiosoff, K. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4056. [Link]

  • Valero, G., Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2023). A Molybdenum(VI) Complex of 5-(2-pyridyl-1-oxide)tetrazole: Synthesis, Structure, and Transformation into a MoO3-Based Hybrid Catalyst for the Epoxidation of Bio-Olefins. Inorganics, 11(3), 123. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2011). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2011(1), M714. [Link]

Sources

Application Notes and Protocols for the Use of 5-(1H-tetrazol-5-yl)pyridin-2-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Materials

In the ever-evolving landscape of coordination chemistry and materials science, the design of novel organic ligands is paramount to the development of functional materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). Among the myriad of available organic linkers, those incorporating nitrogen-rich heterocyclic moieties have garnered significant attention due to their diverse coordination modes, ability to form robust hydrogen-bonding networks, and potential to imbue the resulting materials with interesting photoluminescent, magnetic, and catalytic properties.

This guide focuses on 5-(1H-tetrazol-5-yl)pyridin-2-amine , a ligand that synergistically combines the coordination versatility of both a pyridine and a tetrazole ring. The tetrazole group, with its four nitrogen atoms, can act as a multidentate linker, bridging multiple metal centers to form extended one-, two-, or three-dimensional structures.[1][2] The pyridin-2-amine fragment offers an additional coordination site and a platform for hydrogen bonding interactions, further influencing the supramolecular architecture of the resulting coordination compounds.[3] This unique combination of functional groups makes this compound a highly promising building block for the construction of novel CPs and MOFs with tailored properties.

These application notes provide a comprehensive overview of the synthesis of this compound, detailed protocols for its use in the synthesis of coordination polymers, standard characterization techniques, and a discussion of the potential applications of the resulting materials. The causality behind experimental choices is emphasized to provide researchers with a deeper understanding of the synthetic methodologies.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through a [2+3] cycloaddition reaction between the nitrile group of 2-amino-5-cyanopyridine and an azide source, most commonly sodium azide.[3] This reaction is a cornerstone of tetrazole synthesis and is known for its high efficiency.[4]

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the hydrochloride salt of the title compound.[3]

Materials:

  • 2-Amino-5-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (6 M) or Nitric Acid (6 M) for salt formation (optional)[5]

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. Do not use metal spatulas for handling.[6][7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9]

  • Hydrazoic acid (HN₃), which is volatile, toxic, and explosive, can be formed upon acidification of azide-containing solutions. Perform all acidification steps in a fume hood.[5]

  • DMF is a skin and respiratory irritant. Handle it in a fume hood.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-cyanopyridine (e.g., 30 mmol), sodium azide (e.g., 45 mmol, 1.5 equivalents), and ammonium chloride (e.g., 33 mmol, 1.1 equivalents) in DMF (e.g., 50 mL).

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for several minutes.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring under an inert atmosphere for 20-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (e.g., 100 mL). This will precipitate the product.

  • Isolation: If the free base is desired, carefully adjust the pH to ~6 with a suitable acid (e.g., dilute HCl). For the synthesis of the salt form, add the corresponding acid (e.g., 6 M HCl or 6 M HNO₃) until a pH of ~6 is reached to ensure protonation.[3][5]

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain this compound as a white solid.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80%.

Causality of Experimental Choices:

  • Sodium Azide and Ammonium Chloride: Sodium azide serves as the source of the azide anion for the cycloaddition. Ammonium chloride acts as a mild proton source, which is thought to facilitate the reaction.

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high reaction temperatures required.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions and ensures the stability of the reactants at high temperatures.

  • Temperature: The cycloaddition reaction requires significant thermal energy to overcome the activation barrier. Temperatures in the range of 110-120 °C are commonly employed.

Part 2: Synthesis of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs using this compound typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. These conditions promote the formation of crystalline, extended structures.

General Protocol 2: Solvothermal Synthesis of a Coordination Polymer

This is a general protocol based on the synthesis of coordination polymers with similar pyridyl-tetrazole ligands.[1][10] Researchers should optimize the conditions for their specific metal ion and desired product.

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., MnCl₂·4H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O)

  • Solvent or solvent mixture (e.g., DMF, ethanol, water, or a mixture thereof)

  • Teflon-lined stainless steel autoclave

Equipment:

  • Programmable oven

  • Vials or beakers for preparing solutions

  • Analytical balance

Procedure:

  • Reactant Preparation: In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of DMF). In a separate vial, dissolve the metal salt (e.g., 0.05 mmol of the chosen metal salt) in another portion of the solvent (e.g., 5 mL of DMF).

  • Mixing: Combine the two solutions in the Teflon liner of a stainless steel autoclave. The final volume should not exceed two-thirds of the liner's capacity.

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 100 °C and 180 °C) for a set period (usually 24 to 72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature over several hours. Rapid cooling can lead to the formation of smaller or less well-defined crystals.

  • Isolation: Carefully open the autoclave in a fume hood. Collect the crystalline product by filtration.

  • Washing: Wash the crystals with the mother liquor and then with a fresh portion of the solvent to remove any unreacted starting materials.

  • Drying: Dry the product at room temperature or in a desiccator.

Table 1: Representative Solvothermal Reaction Conditions for Pyridyl-Tetrazole Ligands

Metal SaltLigandSolvent SystemTemperature (°C)Time (h)Resulting DimensionalityReference
MnCl₂·4H₂O5-(2-pyridyl)tetrazoleH₂O/Ethanol160722D Layer[10]
AgNO₃5-(2-pyridyl)tetrazoleH₂O160721D Chain -> 3D Supramolecular[11]
Co(NO₃)₂·6H₂OH₂aptH₂O160722D Layer -> 3D Supramolecular[3]
Zn(NO₃)₂·6H₂OH₂aptH₂O160722D Layer -> 3D Supramolecular[3]

H₂apt = 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole, a structurally related ligand.

Causality of Experimental Choices:

  • Solvothermal/Hydrothermal Method: These methods utilize elevated temperatures and pressures to increase the solubility of the reactants and facilitate the crystallization of the coordination polymer.

  • Solvent: The choice of solvent is crucial as it can influence the coordination environment of the metal ion and the resulting crystal structure. DMF is a common choice due to its high boiling point and good solvating properties for both the ligand and metal salts.

  • Metal-to-Ligand Ratio: The stoichiometry of the reactants can significantly impact the final structure. It is often necessary to screen different ratios to obtain the desired product.

  • Temperature and Time: These parameters control the kinetics of crystal growth. Slower reaction rates at lower temperatures often lead to larger, higher-quality crystals.

Workflow for Solvothermal Synthesis

G cluster_prep Preparation A Dissolve Ligand in Solvent C Combine Solutions in Autoclave A->C B Dissolve Metal Salt in Solvent B->C D Seal Autoclave C->D E Heat in Oven (100-180 °C, 24-72 h) D->E F Slow Cooling to Room Temperature E->F G Isolate Crystals (Filtration) F->G H Wash Crystals G->H I Dry Product H->I G cluster_ligand This compound L N(py) M1 Metal 1 L->M1 Pyridyl N T1 N1(tz) T2 N2(tz) M2 Metal 2 T2->M2 Tetrazolyl N T3 N3(tz) T4 N4(tz) M3 Metal 3 T4->M3 Bridging Tetrazolyl N

Caption: Potential coordination sites of the ligand leading to diverse structures.

Part 5: Potential Applications

Coordination polymers and MOFs derived from this compound are expected to exhibit a range of interesting properties and potential applications.

  • Luminescence: The aromatic nature of the ligand, coupled with the presence of metal ions (particularly d¹⁰ metals like Zn(II) and Cd(II)), can lead to luminescent materials. [3]These materials could find applications in chemical sensing, solid-state lighting, and bio-imaging. The amino group on the pyridine ring can also serve as a site for post-synthetic modification to tune the luminescent properties.

  • Gas Sorption and Separation: By carefully selecting the metal ion and synthesis conditions, it may be possible to create porous MOFs with high surface areas. The nitrogen-rich nature of the ligand could lead to preferential adsorption of certain gases, such as CO₂, making these materials candidates for gas separation and storage applications.

  • Catalysis: The metal centers within the coordination polymer can act as active sites for catalysis. The porous nature of some of these materials could allow for size-selective catalysis.

  • Drug Delivery: The biocompatibility of certain metal ions and the potential for porous structures make these materials interesting for drug delivery applications, where the drug molecules can be loaded into the pores and released in a controlled manner.

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystalline product or amorphous powder obtained Reaction temperature or time is not optimal. Solvent system is not suitable.Systematically vary the reaction temperature, time, and solvent composition. Introducing a co-solvent can sometimes promote crystallization.
Formation of multiple phases Reactant ratios are not ideal. Cooling rate is too fast.Screen different metal-to-ligand ratios. Ensure a slow cooling rate for the autoclave.
Poor quality or small crystals Nucleation rate is too high.Decrease the reaction temperature to slow down crystal growth. Use a more dilute solution.

Conclusion

This compound is a versatile and promising ligand for the construction of functional coordination polymers and MOFs. Its synthesis is straightforward, and its multiple coordination sites allow for the formation of a wide variety of structures with potentially interesting properties. By carefully controlling the synthetic conditions, researchers can tailor the dimensionality, topology, and functionality of the resulting materials. This guide provides a solid foundation for the exploration of this exciting building block in the field of coordination chemistry and materials science.

References

  • Bosch, M., Yuan, D., Rutledge, W., & Zhou, H.-C. (2013). Stepwise Synthesis of a Zirconium-Based Metal-Organic Framework with Encapsulated Catalysts for Tandem Reactions. Angewandte Chemie International Edition, 52(8), 2261-2265. [Link]

  • Chen, X., et al. (2013). A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. CrystEngComm, 15(46), 10015-10024. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Gao, Y., et al. (2011). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 13(1), 201-211. [Link]

  • Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition, 43(18), 2334-2375. [Link]

  • Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]

  • Long, D.-L., et al. (2005). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, (14), 2388-2394. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • Wang, X.-L., et al. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(1), o183. [Link]

  • Wang, X.-L., et al. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o358. [Link]

  • Zhang, J.-P., Zhang, Y.-B., Lin, J.-B., & Chen, X.-M. (2012). Metal–organic frameworks for gas storage and separation. Chemical Reviews, 112(2), 1001-1033. [Link]

  • Yale Environmental Health & Safety. (n.d.). Sodium Azide. [Link]

Sources

The Versatile Scaffolding of 5-(1H-tetrazol-5-yl)pyridin-2-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. Among these, heterocycles containing both pyridine and tetrazole moieties have garnered significant attention. 5-(1H-tetrazol-5-yl)pyridin-2-amine, in particular, has emerged as a "privileged scaffold." This is due to its unique combination of a basic 2-aminopyridine unit, a common pharmacophore in kinase inhibitors, and a tetrazole ring, which is a well-established bioisostere for a carboxylic acid.[1][2] This bioisosterism enhances metabolic stability and improves physicochemical properties of drug candidates.[1] The dual functionality of this molecule—the nucleophilic amino group and the acidic tetrazole proton—provides multiple avenues for synthetic elaboration, making it an invaluable tool for constructing complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols for its utilization in cutting-edge organic synthesis.

Physicochemical and Structural Properties

A thorough understanding of the physical and structural characteristics of a building block is crucial for its effective application.

PropertyValueReference
Molecular Formula C₆H₆N₆[3]
Molecular Weight 162.15 g/mol Calculated
Appearance White solid[3]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]

The crystal structure of the hydrochloride salt of this compound reveals that the pyridine and tetrazole rings are nearly coplanar.[3] This planarity can be a key feature in the design of molecules intended to interact with flat receptor binding sites.

Synthesis of the Building Block: A Reliable Protocol

The most common and efficient synthesis of this compound proceeds from the readily available 2-amino-5-cyanopyridine through a [3+2] cycloaddition reaction.[3][4] This method offers high yields and operational simplicity.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine This compound This compound 2-Amino-5-cyanopyridine->this compound NaN3, NH4Cl, DMF, 110 °C, 20 h

A schematic of the synthesis of the title compound.

Materials:

  • 2-Amino-5-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (6 M)

  • Ice-water

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in DMF.

  • Stir the mixture under a nitrogen atmosphere and heat to 110 °C for 20 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the solution to pH 6 with 6 M hydrochloric acid to precipitate a white solid.[3]

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Expert Insight: The use of ammonium chloride in this reaction is crucial as it acts as a proton source, facilitating the formation of hydrazoic acid (HN₃) in situ, which then undergoes cycloaddition with the nitrile. This method avoids the need to handle highly toxic and explosive hydrazoic acid directly.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a cornerstone in the design of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. By employing this compound as a building block, medicinal chemists can readily introduce a tetrazole moiety, which can serve as a crucial interaction point with other regions of the kinase or enhance the compound's pharmacokinetic profile.

Application Example: Synthesis of Substituted N-Aryl-5-(1H-tetrazol-5-yl)pyridin-2-amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction can be employed to arylate the 2-amino group of this compound, providing access to a diverse library of potential kinase inhibitors.

Workflow for Library Synthesis:

Buchwald-Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Library A This compound C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) A->C B Aryl Halide (Ar-X) B->C D N-Aryl-5-(1H-tetrazol-5-yl)pyridin-2-amine Derivatives C->D

General workflow for the synthesis of N-aryl derivatives.

Protocol 2: Representative Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald-Hartwig 5-(1H-tetrazol-5-yl)pyridin-2-amineAryl-Br 5-(1H-tetrazol-5-yl)pyridin-2-amineAryl-Br N-Aryl-5-(1H-tetrazol-5-yl)pyridin-2-amine N-Aryl-5-(1H-tetrazol-5-yl)pyridin-2-amine 5-(1H-tetrazol-5-yl)pyridin-2-amineAryl-Br->N-Aryl-5-(1H-tetrazol-5-yl)pyridin-2-amine Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl bromide (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Trustworthiness of the Protocol: This protocol is based on well-established Buchwald-Hartwig amination conditions for heteroaromatic amines.[5] The choice of a bulky phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing catalyst decomposition, ensuring reliable and reproducible yields.

Further Functionalization: N-Alkylation and N-Acylation

The reactivity of the exocyclic amino group also allows for straightforward N-alkylation and N-acylation reactions, providing further avenues for structural diversification.

Protocol 3: Representative N-Alkylation

Reaction Scheme:

N-Alkylation 5-(1H-tetrazol-5-yl)pyridin-2-amineR-X 5-(1H-tetrazol-5-yl)pyridin-2-amineR-X N-Alkyl-5-(1H-tetrazol-5-yl)pyridin-2-amine N-Alkyl-5-(1H-tetrazol-5-yl)pyridin-2-amine 5-(1H-tetrazol-5-yl)pyridin-2-amineR-X->N-Alkyl-5-(1H-tetrazol-5-yl)pyridin-2-amine NaH, DMF, 0 °C to rt

A representative N-alkylation reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the amino group without competing in the subsequent nucleophilic substitution. Performing the initial deprotonation at 0 °C helps to control the exothermicity of the reaction.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its inherent functionalities provide a robust platform for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. The protocols detailed herein offer a starting point for researchers to harness the potential of this versatile building block. As the quest for novel therapeutics continues, the application of such well-designed scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines. The logical combination of a proven pharmacophore with a versatile bioisostere ensures that this compound will remain a valuable asset in the synthetic chemist's toolbox for years to come.

References

  • George, S. et al. (2013). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. Journal of Chemical and Pharmaceutical Research, 5(5), 258-263.
  • Lecinska, P. et al. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(29), 6416-6443. Available at: [Link]

  • Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042.
  • Merino, E. (2016). Regioselective Synthesis of 2-Amino-5-(or 3-)arylazo-Substituted Pyridines and Pyrazines from Pyridinium N-Aminides. European Journal of Organic Chemistry, 2016(13), 2145-2156.
  • Wang, Y. et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(19), 6614. Available at: [Link]

  • Kumar, V. et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters, 20(6), 1632-1635. Available at: [Link]

  • Zaragoza, F. et al. (2019). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Molecules, 24(18), 3358. Available at: [Link]

  • Butler, R. N., & O'Donohue, A. M. (1981). Preparation and reactions of pyridinium tetrazol-5-ylmethylides. Journal of the Chemical Society, Perkin Transactions 1, 1387-1390.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908-3911.
  • Dai, J., & Wen, X.-C. (2008). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. Available at: [Link]

  • Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. Available at: [Link]

  • George, S. et al. (2013). Synthesis and antitubercular evaluation of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine. Journal of Pharmacy Research, 7(5), 415-418.
  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). HETEROCYCLES, 94(10), 1845-1870.
  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(9), 2956-2961. Available at: [Link]

  • Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. Available at: [Link]

  • Szabó, K. J. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2963-2972. Available at: [Link]

  • de Oliveira, R. S. et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(5), 758-765. Available at: [Link]

  • George, S. et al. (2013). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(5-(SUBSTITUTED PHENYL-1H- TETRAZOL-1-YL) PYRIDINES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 747-750.
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  • Antypenko, L. et al. (2021). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 606-621.
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  • Slaninová, J. et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(1), M1897. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Rios-Luci, C. et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018. Available at: [Link]

  • Hermanowicz, P. et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 22(16), 8963. Available at: [Link]

  • Wen, X.-C. et al. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o147. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. Available at: [Link]

  • Pintea, B.-N. et al. (2022). Pyrazolo[5,1-c][6][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296. Available at: [Link]

  • Rahman, M. M. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4216. Available at: [Link]

  • Tong, M.-L. et al. (2002). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). New Journal of Chemistry, 26(9), 1247-1250.
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analytical techniques for identifying 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Identification of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of this compound

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. This compound is a heterocyclic compound of significant interest, primarily because the tetrazole ring serves as a well-established bioisostere for the carboxylic acid group.[1][2] This substitution can enhance metabolic stability and improve lipophilicity while maintaining similar acidic properties, making it a valuable moiety in designing novel therapeutic agents.[1] Compounds containing the tetrazole ring have demonstrated a vast array of pharmacological activities, including antihypertensive, antimicrobial, and anticancer effects.[2][3][4]

Given its potential role in pharmaceutical development, the unambiguous identification and characterization of this compound are critical for quality control, regulatory submission, and further research. This application note provides a comprehensive guide to the orthogonal analytical techniques used to confirm the identity, purity, and structure of this molecule. We will delve into the causality behind methodological choices and provide detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Chromatographic Analysis for Purity and Identity

Chromatographic techniques are fundamental for separating the target compound from impurities and providing initial identification based on retention time and mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for polar, aromatic compounds like this compound. The molecule contains both a basic pyridine ring and an amino group, which can cause poor peak shape (tailing) due to interactions with residual silanol groups on standard silica-based columns. To ensure a sharp, symmetrical peak, the mobile phase must be acidified. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid ensures that the basic nitrogen atoms are consistently protonated, minimizing secondary interactions and leading to reliable quantification and purification.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Crude Sample (e.g., in DMSO/Methanol) prep2 Dilute with Initial Mobile Phase prep1->prep2 prep3 Filter Sample (0.45 µm Syringe Filter) prep2->prep3 analysis1 Equilibrate C18 Column prep3->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 Run Gradient Elution analysis2->analysis3 analysis4 UV-Vis Detection (e.g., 254 nm) analysis3->analysis4 data1 Integrate Peak analysis4->data1 data2 Determine Retention Time (tR) data1->data2 data3 Assess Purity (% Area) data2->data3

Caption: RP-HPLC workflow for purity analysis.

Experimental Protocol: HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a minimal volume of a suitable solvent like DMSO or Methanol.

    • Dilute the sample with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile/0.1% TFA) to a final concentration of approximately 0.5-1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.[5]

  • Instrumentation & Conditions:

    • Use a standard HPLC system with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

  • Data Analysis:

    • Monitor the chromatogram for the main peak corresponding to the target compound.

    • The retention time (t R) serves as a qualitative identifier under consistent conditions.

    • Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Table 1: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.[5]
Mobile Phase A 0.1% TFA in WaterAcidic modifier to ensure sharp peaks for a basic analyte.[5]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic solvent for eluting compounds from a C18 column.
Gradient 5% to 95% B over 15 minA broad gradient to ensure elution of the compound and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic heterocycles typically show strong absorbance at this wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expertise & Causality: While HPLC provides retention time and purity, it does not confirm molecular weight. LC-MS is the definitive technique for this purpose. By coupling the separation power of LC with the mass-resolving power of MS, we can obtain a mass-to-charge ratio (m/z) that corresponds to the protonated molecule ([M+H]⁺). Electrospray ionization (ESI) is the ideal ionization method as it is a soft technique that keeps the molecule intact. Given the presence of the basic amino and pyridine nitrogens, ESI in positive ion mode is highly effective.

LCMS_Workflow lc LC Separation (as per HPLC protocol) esi Electrospray Ionization (Positive Mode) lc->esi ms Mass Analyzer (e.g., QTOF, Quadrupole) esi->ms detector Detector ms->detector data Data System: Generate Mass Spectrum detector->data

Caption: LC-MS workflow for molecular weight confirmation.

Experimental Protocol: LC-MS

  • LC System: The same LC conditions as the analytical HPLC method can be used. Using formic acid (0.1%) instead of TFA is often preferred for MS analysis as TFA can cause ion suppression.

  • MS System:

    • Divert the LC eluent to an ESI source.

    • Operate the mass spectrometer in positive ion scanning mode.

    • Set the mass range to scan from m/z 100 to 500 to ensure capture of the parent ion.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the peak for the protonated molecule, [M+H]⁺.

    • The theoretical monoisotopic mass of C₆H₆N₆ is 162.0654 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion is 163.0732 . High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental formula.[6][7]

Table 2: Key LC-MS Parameters and Expected Data

ParameterSetting / ValueRationale
Ionization Mode ESI PositiveEfficiently ionizes the basic pyridine and amine groups.
Scan Range 100 - 500 m/zCovers the expected molecular ion.
Expected Ion [M+H]⁺Protonated molecular ion.
Theoretical m/z 163.0732Calculated for [C₆H₇N₆]⁺.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecule's chemical bonds and atomic arrangement, serving to elucidate and confirm the precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the specific connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, the distinct signals for the protons on the pyridine ring and the exchangeable protons (amine -NH₂ and tetrazole -NH) provide a unique fingerprint. DMSO-d₆ is an excellent solvent as it can dissolve the polar compound and allows for the observation of exchangeable N-H protons.

NMR_Workflow prep Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) acq Acquire 1H & 13C Spectra (e.g., 400 MHz) prep->acq proc Process Data (Fourier Transform, Phasing) acq->proc interp Interpret Spectra: Chemical Shifts (δ) Coupling Constants (J) Integration proc->interp

Sources

Application Note: A Robust and Scalable Synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry, often utilized as a bioisosteric replacement for carboxylic acids.[1][2] The presented methodology is centered around the highly efficient [3+2] cycloaddition of 2-amino-5-cyanopyridine with sodium azide. We offer detailed, step-by-step protocols for both laboratory and pilot-scale syntheses, emphasizing process safety, scalability considerations, and mechanistic understanding. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable route to this important molecular scaffold.

Synthetic Strategy and Mechanistic Insights

The most direct and atom-economical approach for constructing the 5-substituted-1H-tetrazole ring system is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][3] Our strategy employs the commercially available 2-amino-5-cyanopyridine as the starting material and sodium azide (NaN₃) as the azide source.

1.1. The Azide-Nitrile Cycloaddition Reaction

The reaction proceeds via the catalyzed addition of the azide anion to the carbon atom of the nitrile group. While the reaction can proceed thermally, it often requires high temperatures and long reaction times.[4] The use of a catalyst is crucial for activating the nitrile, thereby increasing the reaction rate and allowing for milder conditions.[5]

Causality of Catalyst Selection: Both Lewis and Brønsted acids can serve as effective catalysts.[5] Lewis acids, such as zinc salts, coordinate to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.[6][7] Brønsted acids, like ammonium chloride, can protonate the nitrile nitrogen, achieving a similar activation. For this protocol, we utilize ammonium chloride (NH₄Cl) due to its low cost, effectiveness, and straightforward handling.[8]

Mechanistic Pathway: The generally accepted mechanism involves the activation of the nitrile by the catalyst, followed by a nucleophilic attack from the azide ion. The resulting intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring.[2][9]

Reaction_Mechanism RCN R-C≡N Activated_Nitrile [R-C≡N-H]+ RCN->Activated_Nitrile + H⁺ Step 1: Nitrile Activation H_plus H⁺ (from NH₄Cl) N3_minus N₃⁻ Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide + N₃⁻ Step 2: Nucleophilic Attack Tetrazole_Anion Tetrazolate Anion Imidoyl_Azide->Tetrazole_Anion Step 3: Cyclization Tetrazole 5-Substituted-1H-tetrazole Tetrazole_Anion->Tetrazole + H⁺ (Work-up) Step 4: Protonation

Caption: Generalized mechanism for the acid-catalyzed [3+2] azide-nitrile cycloaddition.

1.2. Choice of Solvent

High-boiling, polar aprotic solvents are ideal for this reaction as they effectively dissolve both the organic substrate and the inorganic salts (sodium azide, ammonium chloride) and can operate at the elevated temperatures required for the reaction.[1][10] N,N-Dimethylformamide (DMF) is selected as the solvent for its excellent solvating properties and appropriate boiling point (153 °C).[8]

Critical Process Safety Considerations for Scale-Up

The use of sodium azide necessitates strict adherence to safety protocols, especially during scale-up operations. The primary hazards are its high acute toxicity and the potential for generating explosive compounds.[11][12]

2.1. Hazards Associated with Sodium Azide (NaN₃)

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[12][13] It functions as a potent metabolic inhibitor similar to cyanide.[14] All handling of solid NaN₃ and concentrated solutions must be performed in a certified chemical fume hood.[13]

  • Hydrazoic Acid (HN₃) Formation: In the presence of acid, NaN₃ rapidly forms hydrazoic acid, which is a highly toxic, volatile, and dangerously explosive gas.[14][15] Crucially, the reaction mixture must be kept neutral or basic during the reaction, and acidic conditions must be avoided until after the quenching of excess azide during work-up.

  • Formation of Explosive Metal Azides: Sodium azide reacts with heavy metals such as lead, copper, silver, zinc, and mercury to form highly shock-sensitive and explosive heavy metal azides.[16][17] This is a critical consideration for reactor materials, plumbing, and even laboratory equipment. Never use metal spatulas to handle solid sodium azide; use ceramic or plastic instead. [18] Drains with copper or lead pipes must never be used for the disposal of azide-containing waste.[16][17]

2.2. Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle solid sodium azide and prepare all solutions in a properly functioning chemical fume hood.[13] For pilot-scale reactions, a dedicated, well-ventilated reactor bay is essential.

  • Personal Protective Equipment: Standard PPE includes a lab coat, closed-toe shoes, and safety glasses. When handling sodium azide, double-gloving with nitrile gloves is recommended.[13] For scale-up operations, a face shield and appropriate respiratory protection should be considered.

2.3. Quenching and Waste Disposal Protocol

Residual sodium azide in the reaction mixture and aqueous waste streams must be chemically neutralized before disposal. The standard method involves reaction with nitrous acid, which is generated in situ.

Quenching Mechanism: 2 NaN₃ + 2 HNO₂ → 3 N₂ (g) + 2 NO (g) + 2 NaOH[15]

WARNING: The order of addition is critical to prevent the formation of hydrazoic acid (HN₃). The acidic solution must only be added to the solution already containing sodium nitrite.[15]

Step-by-Step Quenching Procedure:

  • Cool the aqueous waste solution containing residual azide to 0-5 °C in an ice bath within a fume hood.

  • With vigorous stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use at least 1.5 grams of NaNO₂ for every gram of unreacted NaN₃ estimated to be present.[15]

  • Slowly, via an addition funnel, add a 20% aqueous sulfuric acid solution. Maintain the temperature below 10 °C. Gas evolution (N₂ and NO) will be observed.

  • Continue adding acid until the solution is acidic to litmus or pH paper.

  • Stir for at least one hour after the final acid addition to ensure complete destruction of the azide.

  • Test for completion: A drop of the acidic solution should turn starch-iodide paper blue, indicating an excess of nitrite and complete azide destruction.[14]

  • The quenched solution can then be neutralized and disposed of according to local regulations.

Experimental Protocols

Experimental_Workflow Setup Reaction Setup (Flask/Reactor) Reagents Charge Reagents: 1. 2-Amino-5-cyanopyridine 2. NaN₃ & NH₄Cl 3. DMF Setup->Reagents Reaction Heat to 110-120 °C Monitor by TLC/LC-MS Reagents->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Precipitation Pour into Ice-Water Cooldown->Precipitation Acidification Acidify with HCl (pH ~2-3) Precipitation->Acidification Filtration Isolate Product via Filtration Acidification->Filtration Washing Wash with Cold Water Filtration->Washing Quench Quench Aqueous Filtrate (See Protocol 2.3) Filtration->Quench Aqueous Waste Drying Dry Under Vacuum Washing->Drying Product Final Product: This compound Drying->Product

Caption: General experimental workflow for the synthesis of this compound.

3.1. Protocol 1: Laboratory-Scale Synthesis (5 g)

  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, thermometer, heating mantle, nitrogen inlet.

  • Reagents:

    • 2-Amino-5-cyanopyridine: 5.0 g (42.0 mmol, 1.0 equiv)

    • Sodium Azide (NaN₃): 3.28 g (50.4 mmol, 1.2 equiv)

    • Ammonium Chloride (NH₄Cl): 2.46 g (46.2 mmol, 1.1 equiv)

    • N,N-Dimethylformamide (DMF): 85 mL

  • Procedure:

    • To the flask, add 2-amino-5-cyanopyridine, sodium azide, and ammonium chloride. Use a plastic or ceramic spatula for the sodium azide.

    • Add DMF and equip the flask with a reflux condenser under a slow stream of nitrogen.

    • Begin stirring and heat the mixture to 110-120 °C.[8]

    • Maintain this temperature for 18-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, cool the reaction mixture to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing 400 mL of crushed ice and water with vigorous stirring.

    • Adjust the pH of the aqueous suspension to ~2-3 by the slow, careful addition of 6M hydrochloric acid. A precipitate will form.

    • Stir the suspension in an ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

    • Crucially, treat the combined aqueous filtrate and washes according to the quenching protocol in Section 2.3.

3.2. Protocol 2: Pilot-Scale Synthesis (100 g)

  • Equipment: 3 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, temperature probe, controlled heating/cooling circulator, and nitrogen inlet.

  • Reagents:

    • 2-Amino-5-cyanopyridine: 100 g (0.84 mol, 1.0 equiv)

    • Sodium Azide (NaN₃): 65.5 g (1.01 mol, 1.2 equiv)

    • Ammonium Chloride (NH₄Cl): 49.2 g (0.92 mol, 1.1 equiv)

    • N,N-Dimethylformamide (DMF): 1.7 L

  • Procedure:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with 2-amino-5-cyanopyridine, sodium azide, and ammonium chloride.

    • Add DMF via a transfer line.

    • Start the overhead stirrer to create a homogenous slurry.

    • Heat the reactor contents to 110-120 °C using the jacketed circulator. Monitor both the jacket and internal temperatures. Be mindful of any potential exotherm, although this reaction is typically endothermic initially.

    • Hold at temperature for 18-24 hours, monitoring for completion by sampling and analysis (TLC/HPLC).

    • Cool the reactor contents to 20-25 °C.

    • In a separate, appropriately sized vessel, prepare 8 L of an ice-water mixture.

    • Slowly transfer the reaction mixture into the ice-water with vigorous stirring.

    • Cool the resulting suspension to below 10 °C and slowly add 6M HCl to adjust the pH to 2-3.

    • Stir the slurry for at least 1-2 hours to maximize precipitation.

    • Isolate the product using a suitable filter (e.g., Nutsche filter or large-scale Büchner funnel).

    • Wash the product cake with cold deionized water (3 x 1 L).

    • Dry the product under vacuum at 60-70 °C.

    • The large volume of aqueous filtrate must be carefully quenched as described in Section 2.3 before disposal.

Data Presentation and Characterization

The following table summarizes the expected outcomes for the described protocols.

ParameterLaboratory-ScalePilot-Scale
Starting Material 2-Amino-5-cyanopyridine2-Amino-5-cyanopyridine
Scale 5.0 g100 g
Key Reagents NaN₃, NH₄ClNaN₃, NH₄Cl
Solvent DMFDMF
Temperature 110-120 °C110-120 °C
Time 18-24 h18-24 h
Product This compoundThis compound
Expected Yield 85-95%85-95%
Expected Purity (HPLC) >98%>98%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The crystalline product can also be characterized by X-ray diffraction.[8]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poor quality of reagents (e.g., wet DMF).3. Inefficient stirring on larger scales.1. Extend reaction time and confirm internal temperature is correct.2. Use anhydrous grade DMF.3. Ensure vigorous stirring to maintain a good slurry.
Low Yield 1. Incomplete precipitation during work-up.2. Product is partially soluble in the acidic aqueous mixture.3. Mechanical losses during filtration.1. Ensure pH is correctly adjusted to ~2-3 and allow sufficient time for precipitation at low temperature.2. Minimize the amount of water used in the work-up where possible.3. Ensure complete transfer of solids during filtration.
Product Contamination 1. Residual DMF.2. Inorganic salt impurities.1. Ensure product is thoroughly dried under vacuum.2. Wash the filter cake extensively with cold deionized water. If needed, the product can be recrystallized from an ethanol/water mixture.[8]

Conclusion

The [3+2] cycloaddition of 2-amino-5-cyanopyridine and sodium azide provides a highly effective and direct route to this compound. The protocols detailed in this application note have been designed for robust performance at both laboratory and pilot scales. By understanding the reaction mechanism and adhering strictly to the outlined safety procedures for handling sodium azide, researchers and development professionals can safely and efficiently produce this valuable compound in significant quantities.

References

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

  • Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • The Royal Society of Chemistry. (2016). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and... RSC Advances. [Link]

  • University of Illinois Urbana-Champaign Division of Research Safety. (2019). Sodium Azide NaN3. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available via ResearchGate. [Link]

  • University of California, Berkeley, Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ). [Link]

  • Smith, M. D., et al. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters. Available via CORE. [Link]

  • Gygax, R. (2002). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. Chimia. Available via ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Sodium Azide. [Link]

  • ResearchGate. (2019). Nitrile–azide cycloaddition reaction. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]

  • University of New Mexico Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • ResearchGate. (2019). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? [Link]

  • Liang, C., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]

  • University of Nebraska Omaha. (n.d.). Sodium Azide Hazards and Disposal. [Link]

  • Cantillo, D., et al. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions. Journal of the American Chemical Society. [Link]

  • Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences. [Link]

  • Zhang, L-Z., et al. (2010). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E. [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-(1H-tetrazol-5-yl)pyridin-2-amine for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of a Privileged Scaffold

The compound 5-(1H-tetrazol-5-yl)pyridin-2-amine represents a "privileged scaffold" in medicinal chemistry and drug discovery. This designation arises from its unique structural combination: a 2-aminopyridine ring, a known pharmacophore present in numerous approved drugs[1], and a tetrazole ring, which serves as a metabolically stable bioisostere for a carboxylic acid group[2][3]. The inherent biological activities of tetrazole and aminopyridine derivatives, including antimicrobial[4][5][6][7], anticancer[8], and anti-inflammatory properties[9], make this parent molecule a highly attractive starting point for the development of novel therapeutic agents and biological probes.

However, the true potential of this compound is realized through strategic derivatization. By modifying its structure, researchers can fine-tune its physicochemical properties, enhance its binding affinity to biological targets, and develop structure-activity relationships (SAR) crucial for drug development. These modifications can transform the parent molecule into a diverse library of compounds ready for high-throughput screening and various bioassays.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices.

Chemical Reactivity: A Tale of Two Moieties

The derivatization of this compound presents a fascinating chemoselectivity challenge. The molecule possesses two primary reactive sites: the nucleophilic 2-amino group and the tetrazole ring, which contains an acidic proton and multiple nucleophilic nitrogen atoms. Understanding the interplay of these functional groups is paramount for achieving selective modifications.

  • The 2-Amino Group: This primary amine is a potent nucleophile, readily participating in acylation, sulfonylation, alkylation, and palladium-catalyzed cross-coupling reactions. Its reactivity can be modulated by the electronic properties of the pyridine ring.

  • The Tetrazole Ring: The tetrazole ring exhibits tautomerism, existing as 1H and 2H forms. The N-H proton is acidic (pKa ≈ 4.5-5), allowing for deprotonation to form a tetrazolate anion. This anion can then be alkylated, typically yielding a mixture of N1 and N2 isomers[10]. The nitrogen atoms of the ring are also nucleophilic and can participate in various reactions.

The key to successful derivatization lies in the judicious choice of reagents, catalysts, and reaction conditions to selectively target one functional group over the other.

Derivatization Strategies for Bioassay Applications

This section outlines several robust strategies for modifying this compound, complete with detailed protocols.

I. Selective Derivatization of the 2-Amino Group

Modification of the 2-amino group is a common strategy to introduce a wide range of functional groups, thereby modulating the compound's polarity, hydrogen bonding capacity, and steric profile.

Acylation and sulfonylation are fundamental transformations that convert the primary amine into corresponding amides and sulfonamides. These reactions are generally high-yielding and can be performed under mild conditions.

Rationale: The introduction of amide and sulfonamide moieties can significantly impact a molecule's biological activity by altering its ability to act as a hydrogen bond donor and acceptor, which is critical for target binding.

Protocol 1: General Procedure for Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Acylation and Sulfonylation Conditions

ReagentBaseSolventTemperatureTypical Reaction Time
Acetyl chlorideTEADCM0 °C to RT2-4 hours
Benzoyl chlorideDIPEADCM0 °C to RT3-6 hours
Methanesulfonyl chlorideTEADCM0 °C to RT1-3 hours
p-Toluenesulfonyl chloridePyridineDCM0 °C to RT4-8 hours

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds[11][12][13]. To utilize this chemistry, the 2-amino group can be coupled with aryl or vinyl halides, or the pyridine ring can be first halogenated to enable coupling with various partners.

Rationale: This approach allows for the introduction of diverse aromatic and heteroaromatic systems, significantly expanding the chemical space and enabling the exploration of SAR in bioassays.

Protocol 2: Buchwald-Hartwig Amination (N-Arylation)

Prerequisite: This protocol is for a halo-substituted pyridine. For this compound, a bromination or iodination step at a position on the pyridine ring would be necessary first.

  • Reaction Setup: To a dry Schlenk tube, add the halo-substituted this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reagents Combine Reactants: - Halopyridine - Amine - Pd Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir (80-120 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete filter Filter through Celite cool->filter wash Wash & Dry filter->wash purify Column Chromatography wash->purify end Final Product purify->end

Caption: Workflow for the Buchwald-Hartwig amination reaction.

II. Selective Derivatization of the Tetrazole Ring

The tetrazole ring offers multiple sites for derivatization, primarily through alkylation of the nitrogen atoms.

Alkylation of the tetrazole ring typically proceeds via deprotonation with a base to form the tetrazolate anion, followed by reaction with an alkyl halide. This often results in a mixture of N1 and N2-alkylated isomers, which may require chromatographic separation.

Rationale: The position of the alkyl group on the tetrazole ring can have a profound effect on the molecule's three-dimensional shape and its interaction with biological targets. Separating and testing individual isomers is crucial for building a clear SAR.

Protocol 3: N-Alkylation of the Tetrazole Ring

  • Deprotonation: Dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1 eq) and stir for 30-60 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.2 eq) and continue stirring. The reaction may require heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of two new product spots (N1 and N2 isomers).

  • Work-up: Quench the reaction with water and extract the products with an organic solvent.

  • Purification and Isomer Separation: Wash the organic layer, dry, and concentrate. The resulting mixture of isomers can often be separated by careful column chromatography on silica gel. The identity of the isomers can be confirmed by 2D NMR techniques.

dot

N_Alkylation_Workflow cluster_products Products start Start with This compound deprotonation Deprotonation with Base (e.g., K2CO3 or NaH) start->deprotonation alkylation Addition of Alkylating Agent (e.g., R-X) deprotonation->alkylation reaction Reaction Progression (Stirring, possibly with heat) alkylation->reaction workup Aqueous Work-up & Extraction reaction->workup separation Chromatographic Separation workup->separation product_n1 N1-alkylated isomer separation->product_n1 product_n2 N2-alkylated isomer separation->product_n2

Sources

Application Notes & Protocols: 5-(1H-tetrazol-5-yl)pyridin-2-amine as a Versatile Ligand in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Ligand of Unique Potential

In the rational design of advanced functional materials, the choice of the organic ligand is paramount. 5-(1H-tetrazol-5-yl)pyridin-2-amine, hereafter referred to as ATPA, has emerged as a compelling building block for the construction of sophisticated supramolecular architectures. Its structure is a masterful combination of two key coordination motifs: a pyridine ring functionalized with an amino group, and a nitrogen-rich tetrazole ring. This duality provides multiple coordination sites, enabling it to bridge metal centers in diverse ways to form robust and functional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

The tetrazole group, in particular, is a versatile functional group in materials science, serving as a ligand in coordination chemistry and as a component in high-density energy materials.[1] The combination of the pyridyl and tetrazolyl moieties in a single, rigid molecule allows for the synthesis of materials with tunable properties, most notably in the fields of luminescence and magnetism.[2][3][4][5]

This guide provides an in-depth exploration of ATPA, from its fundamental synthesis to its application in the creation of luminescent materials. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their experimental design.

Section 1: Synthesis of this compound (ATPA) Ligand

Rationale and Mechanistic Insight

The synthesis of ATPA is most effectively achieved via a [2+3] cycloaddition reaction. This powerful transformation involves the reaction of an organonitrile (2-amino-5-cyanopyridine) with an azide source, typically sodium azide (NaN₃).[6][7] The reaction is often facilitated by an ammonium salt, such as ammonium chloride (NH₄Cl), which acts as a proton source to generate hydrazoic acid (HN₃) in situ, the reactive species in the cycloaddition. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) ensures the reactants remain in solution at the elevated temperatures required to drive the reaction to completion.[1][8]

Experimental Workflow: Synthesis of ATPA

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Isolation & Purification Reactants Combine: - 2-Amino-5-cyanopyridine - Sodium Azide (NaN3) - Ammonium Chloride (NH4Cl) - DMF Solvent Inert Flush with Nitrogen Reactants->Inert Heat Heat and Stir (e.g., 110-120 °C, 20-24 h) Inert->Heat Quench Pour into Ice-Water Heat->Quench Acidify Acidify to pH ~5-6 (e.g., with HCl or HNO3) Quench->Acidify Precipitate Collect White Precipitate via Filtration Acidify->Precipitate Wash Wash with Distilled Water Precipitate->Wash Dry Dry under Vacuum Wash->Dry Final Pure ATPA Ligand Dry->Final

Caption: Workflow for the synthesis of the ATPA ligand.

Protocol 1: Synthesis of ATPA
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-cyanopyridine (e.g., 30 mmol, 1.0 eq), sodium azide (NaN₃) (e.g., 45 mmol, 1.5 eq), and ammonium chloride (NH₄Cl) (e.g., 33 mmol, 1.1 eq).[1][8]

  • Solvent Addition: Add dry N,N-dimethylformamide (DMF) (e.g., 50 mL) to the flask.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture with vigorous stirring to 110-120 °C. Maintain this temperature for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (e.g., 100-150 mL).

  • Precipitation: Slowly add an acid (e.g., 6 M HCl or HNO₃) dropwise while stirring until the pH of the solution is approximately 5-6. A white solid should precipitate out of the solution.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of distilled water to remove any unreacted salts.

  • Drying: Dry the purified white solid in a vacuum oven at 60-70 °C overnight.

Expected Results & Validation
ParameterExpected OutcomeValidation Method
Appearance White to off-white crystalline solidVisual Inspection
Yield Typically > 80%Gravimetric Analysis
Purity > 98%¹H NMR, ¹³C NMR, Elemental Analysis
Identity Confirmation Correct m/z peakMass Spectrometry (MS)
Functional Groups Presence of N-H, C=N, C-N stretchesFTIR Spectroscopy

Section 2: Application in Luminescent Metal-Organic Frameworks (MOFs)

Rationale and Design Principles

ATPA is an exceptional ligand for constructing luminescent MOFs, particularly when combined with d¹⁰ metal ions such as Zn(II) and Cd(II). The rationale is threefold:

  • Ligand-Based Luminescence: The rigid, conjugated π-system of the pyridyl-tetrazole core can give rise to intrinsic fluorescence, typically from π-π* or n-π* electronic transitions.[2]

  • Coordination-Enhanced Emission: Coordination to a metal center can enhance luminescence by increasing the ligand's conformational rigidity, which reduces non-radiative decay pathways (e.g., vibrational quenching).

  • Metal-to-Ligand Charge Transfer (MLCT): While less common for d¹⁰ metals, the interaction between the metal d-orbitals and the ligand's π* orbitals can sometimes open new emissive pathways, modulating the luminescent properties.

The resulting Zn- and Cd-based MOFs often exhibit strong, blue-shifted emissions, making them suitable for applications in sensing, solid-state lighting, and bio-imaging.[3][5]

Experimental Workflow: MOF Synthesis and Characterization

G start Reactants: - ATPA Ligand - Metal Salt (e.g., Zn(NO3)2) - Solvent (e.g., DMF/H2O) synthesis Hydrothermal / Solvothermal Synthesis (Sealed Teflon-lined Autoclave) 120-160 °C, 48-72 h start->synthesis product Crystalline MOF Product synthesis->product char_hub product->char_hub pxrd Phase Purity Check (Powder X-Ray Diffraction) char_hub->pxrd scxrd Structural Determination (Single-Crystal X-Ray Diffraction) char_hub->scxrd tga Thermal Stability (Thermogravimetric Analysis) char_hub->tga pl Luminescent Properties (Photoluminescence Spectroscopy) char_hub->pl

Caption: General workflow for MOF synthesis and subsequent characterization.

Protocol 2: Hydrothermal Synthesis of a Luminescent Zn-ATPA MOF
  • Reagent Preparation: In a 20 mL glass vial, combine ATPA (e.g., 0.1 mmol), Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.1 mmol), and a solvent mixture, such as 10 mL of DMF and 2 mL of H₂O.

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization.

  • Reaction Vessel: Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Sealing & Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the vessel to a specific temperature (e.g., 140 °C) over 2 hours, hold at that temperature for 72 hours, and then cool slowly to room temperature over 24 hours.

    • Causality Note: The slow cooling rate is critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to microcrystalline powders.

  • Product Isolation: Carefully open the autoclave. Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Allow the crystals to air-dry or dry under a gentle stream of nitrogen.

Protocol 3: Characterization of the Zn-ATPA MOF
  • Powder X-Ray Diffraction (PXRD):

    • Grind a small sample of the as-synthesized crystals into a fine powder.

    • Mount the powder on a sample holder.

    • Collect a PXRD pattern (e.g., over a 2θ range of 5-50°).

    • Validation: Compare the experimental pattern with the pattern simulated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample.

  • Single-Crystal X-Ray Diffraction (SC-XRD):

    • Select a well-formed, defect-free single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (often 100 K or 298 K).

    • Data Analysis: Solve and refine the crystal structure to determine the precise atomic arrangement, connectivity, and framework topology.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the MOF sample in an alumina crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to ~800 °C at a constant heating rate (e.g., 10 °C/min).

    • Interpretation: Analyze the resulting weight loss curve to determine the thermal stability of the framework and identify the loss of solvent molecules versus framework decomposition.

  • Solid-State Photoluminescence Spectroscopy:

    • Finely grind the crystalline sample and place it in a solid-state sample holder.

    • Measure the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.

    • Measure the emission spectrum by exciting the sample at the wavelength of maximum absorption determined from the excitation spectrum.

    • Data Interpretation: The emission spectrum will reveal the color and intensity of the luminescence. The Stokes shift (difference between excitation and emission maxima) provides insight into the electronic transitions.

Illustrative Data Summary

The following table summarizes hypothetical, yet representative, data for a luminescent MOF synthesized from ATPA and a Zinc(II) salt.

PropertyIllustrative ValueSignificance
Formula [Zn(ATPA)(X)]n (X=anion/solvent)Defines the stoichiometry and coordination
Crystal System MonoclinicDescribes the crystal lattice symmetry
Topology pts Describes the underlying network connectivity[9]
Excitation Max (λex) 350 nmOptimal wavelength for inducing fluorescence
Emission Max (λem) 420 nm (Blue)Color of the emitted light[2][3]
Thermal Stability Stable up to 380 °CDefines the operational temperature range

Section 3: Advanced Applications and Future Outlook

While this guide focuses on luminescent materials, the unique electronic and structural properties of ATPA open doors to other advanced applications:

  • Magnetic Materials: By replacing diamagnetic Zn(II) with paramagnetic transition metals like Mn(II) or Co(II), it is possible to synthesize CPs that exhibit interesting magnetic phenomena, such as antiferromagnetic coupling.[2][3][10]

  • Energetic Materials: The exceptionally high nitrogen content of the tetrazole ring makes ATPA a candidate for designing next-generation energetic coordination polymers (ECPs) or metal-organic frameworks (E-MOFs), which offer higher thermal stability and lower sensitivity compared to traditional explosives.[11]

  • Heterogeneous Catalysis: Although not yet extensively reported for ATPA-based MOFs, the presence of basic nitrogen sites on the ligand and open metal sites could be exploited for catalytic applications, such as Knoevenagel condensations or cycloaddition reactions.[12][13]

Future work will likely focus on post-synthetic modification of the ATPA ligand itself, introducing additional functional groups to fine-tune the properties of the resulting frameworks for highly specific sensing or catalytic tasks.

Conclusion

This compound is a robust and versatile ligand that serves as an invaluable tool for the materials scientist. Its straightforward synthesis and rich coordination chemistry enable the construction of crystalline frameworks with designed properties. The protocols and insights provided in this guide demonstrate its utility in creating highly luminescent MOFs and highlight its potential in the broader fields of magnetic and energetic materials. By understanding the fundamental principles behind its application, researchers can effectively harness ATPA to build the next generation of advanced functional materials.

References

  • A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. CrystEngComm (RSC Publishing). Available at: [Link]

  • 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm (RSC Publishing). Available at: [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm (RSC Publishing). Available at: [Link]

  • Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm (RSC Publishing). Available at: [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate. Available at: [Link]

  • Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). RSC Publishing. Available at: [Link]

  • Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing). Available at: [Link]

  • 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H-pyrazol-5-amine and Its ZnCl2 Complex. PubMed. Available at: [Link]

  • Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. MDPI. Available at: [Link]

  • 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. Amanote Research. Available at: [Link]

  • Assembly, Structure, and Properties of Six Coordination Polymers Based on 1,3,5-Tri-4-pyridyl-1,2-ethenylbenzene. Australian Journal of Chemistry. Available at: [Link]

  • A Molybdenum(VI) Complex of 5-(2-pyridyl-1-oxide)tetrazole: Synthesis, Structure, and Transformation into a MoO3-Based Hybrid Catalyst for the Epoxidation of Bio-Olefins. MDPI. Available at: [Link]

  • Nitrogen-Rich Energetic Metal-Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine. MDPI. Available at: [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry (ACS Publications). Available at: [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Semantic Scholar. Available at: [Link]

  • Metal-organic frameworks based on pyridyl-tetrazole ligands containing ester or carboxylate pendant arms. TU Dublin Research. Available at: [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. National Center for Biotechnology Information (PMC). Available at: [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 5-(1H-tetrazol-5-yl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability in drug candidates.[1] The primary synthetic route involves a [3+2] cycloaddition reaction between the nitrile group of 2-amino-5-cyanopyridine and an azide source, most commonly sodium azide.[2][3][4][5]

This process, while well-established, can present challenges related to reaction rate, yield, and product purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to empower researchers to overcome common hurdles and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the conversion of 2-amino-5-cyanopyridine to its corresponding tetrazole?

A1: The reaction is a formal [3+2] cycloaddition, where the nitrile acts as the two-atom component (dipolarophile) and the azide ion acts as the three-atom component (1,3-dipole).[2][5] The mechanism is generally understood to be a stepwise process rather than a concerted one.[2][6] A catalyst, typically a Lewis or Brønsted acid, first activates the nitrile nitrogen, making the nitrile carbon more electrophilic.[7][8] The azide anion then performs a nucleophilic attack on this activated carbon, forming an imidoyl azide intermediate. This intermediate subsequently undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[2][8]

Q2: Why is a catalyst essential for this reaction, and what are the common choices?

A2: The nitrile group on the pyridine ring, while present, is not sufficiently electrophilic to react readily with sodium azide at moderate temperatures. A catalyst is required to activate the nitrile and accelerate the reaction.[7] Common catalysts include:

  • Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are highly effective and widely used.[7][9] They coordinate to the nitrile nitrogen, increasing its electron-withdrawing character.

  • Brønsted Acids: Ammonium chloride (NH₄Cl) or triethylammonium chloride can serve as proton donors to activate the nitrile.[6] Heterogeneous acid catalysts like silica sulfuric acid are also effective and can simplify workup.[4]

The choice of catalyst can influence reaction time, temperature, and yield, and should be optimized for your specific setup.

Q3: What are the critical safety precautions when working with sodium azide (NaN₃)?

A3: Sodium azide is acutely toxic and must be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood. The most significant danger arises from its reaction with acids, which generates hydrazoic acid (HN₃).[10] HN₃ is a highly toxic, volatile, and dangerously explosive gas. Crucial Safety Rules:

  • NEVER mix sodium azide with acids in a concentrated form or in a non-ventilated area.

  • During workup, the reaction mixture should be quenched by slowly adding it to a large volume of ice water before any acidification step.

  • Acidification for product precipitation must be done slowly, with good stirring, and in a fume hood to safely dissipate any trace amounts of HN₃ that may form.

  • Avoid contact of sodium azide with heavy metals (e.g., lead, copper) and their salts, as this can form explosive heavy metal azides.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The starting material, 2-amino-5-cyanopyridine, is significantly less polar than the highly polar, amphoteric product, this compound. A complete reaction is indicated by the disappearance of the starting material spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to check for the expected mass of the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: My reaction shows low or no conversion of the starting material.

  • Potential Cause 1: Inactive Catalyst.

    • Rationale: Lewis acid catalysts like zinc chloride are hygroscopic and can become hydrated and lose activity if not stored properly.

    • Solution: Use freshly opened or properly stored anhydrous ZnCl₂. Consider drying the catalyst under vacuum before use. If using a Brønsted acid like NH₄Cl, ensure it is dry.

  • Potential Cause 2: Insufficient Temperature.

    • Rationale: This cycloaddition reaction has a significant activation energy barrier and typically requires elevated temperatures (often >100 °C) to proceed at a reasonable rate with conventional heating.[10]

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling solvent like DMF or NMP. If temperature is a limitation, consider switching to a microwave-assisted protocol, which can dramatically accelerate the reaction.[7][10]

  • Potential Cause 3: Poor Reagent Solubility.

    • Rationale: If the reagents, particularly sodium azide, are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow or incomplete.

    • Solution: Ensure you are using a suitable solvent like DMF, which is known to work well for this transformation.[4][10] Ensure the reaction is being stirred vigorously to maximize contact between reagents.

  • Potential Cause 4: Deactivated Nitrile Substrate.

    • Rationale: The 2-amino group is an electron-donating group, which slightly reduces the electrophilicity of the nitrile carbon compared to an unsubstituted cyanopyridine. While the reaction is well-precedented, this electronic effect means proper activation is critical.

    • Solution: Increase the catalyst loading (e.g., from catalytic to stoichiometric amounts) or switch to a more potent catalyst system. For particularly stubborn cases, an alternative but more complex strategy could involve protecting the amino group, though this is not typically necessary.

Problem: The reaction starts but stalls, leaving a mixture of starting material and product.

  • Potential Cause 1: Catalyst Degradation or Consumption.

    • Rationale: The catalyst may be consumed in a side reaction or slowly degrade under the reaction conditions over time.

    • Solution: If the reaction stalls after several hours, adding a fresh portion of the catalyst may restart the conversion.

  • Potential Cause 2: Equilibrium.

    • Rationale: While generally driven towards the stable tetrazole product, unfavorable conditions could lead to an apparent equilibrium.

    • Solution: Review your stoichiometry. Ensure you are using a slight excess of sodium azide (e.g., 1.2-1.5 equivalents) to push the reaction to completion.

Problem: I see multiple spots on my TLC plate, indicating significant impurity formation.

  • Potential Cause 1: Thermal Decomposition.

    • Rationale: High reaction temperatures (>130-140 °C) maintained for extended periods can lead to the decomposition of the starting material or product.

    • Solution: Lower the reaction temperature and compensate with a longer reaction time or a more active catalyst.[10] Microwave synthesis often provides rapid heating to a precise temperature, minimizing the time spent at elevated temperatures and reducing decomposition.[10]

  • Potential Cause 2: Unwanted Side Reactions.

    • Rationale: The amino group could potentially undergo side reactions, although this is less common in this specific synthesis. The tetrazole ring itself is generally stable under these conditions.

    • Solution: Analyze the crude product by LC-MS to identify the mass of the byproducts, which can provide clues to their structure. If side reactions are confirmed, a lower temperature or a different catalyst/solvent system may be required.

Problem: I have difficulty isolating my product during the aqueous workup.

  • Potential Cause: Amphoteric Nature of the Product.

    • Rationale: The product contains a basic 2-aminopyridine moiety and an acidic tetrazole ring (pKa similar to a carboxylic acid).[6] This amphoteric character can make it soluble in both acidic and basic aqueous solutions, complicating extraction.

    • Solution: The most effective isolation method is precipitation by pH adjustment.[6][11] After quenching the reaction in water, carefully adjust the pH of the aqueous solution. The product should have a point of minimum solubility (isoelectric point) near neutral pH. Slowly add acid (e.g., 1M HCl) to the basic solution (or base to an acidic solution) until you observe maximum precipitation, likely around pH 5-7.[11] Collect the resulting solid by vacuum filtration.

Visualized Reaction and Troubleshooting Workflow

General Reaction Mechanism

reaction_mechanism SM 2-Amino-5-cyanopyridine Nitrile_Act Activated Nitrile Complex SM->Nitrile_Act Activation Cat Catalyst (e.g., ZnCl2) Cat->Nitrile_Act Intermediate Imidoyl Azide Intermediate Nitrile_Act->Intermediate Nucleophilic Attack Azide Sodium Azide (NaN3) Azide->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: The catalyzed, stepwise mechanism for tetrazole formation.

Troubleshooting Logic for Low Yield

Sources

Technical Support Center: Purification of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(1H-tetrazol-5-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this compound in high purity. This molecule's unique physicochemical properties, stemming from the presence of both a basic aminopyridine ring and an acidic tetrazole ring, often lead to complex purification hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure you can develop a robust and reproducible purification strategy.

Core Concepts: Understanding the Purification Challenges

The primary difficulties in purifying this compound arise from its amphoteric and highly polar nature. The molecule possesses both a basic site (the 2-aminopyridine moiety) and an acidic site (the tetrazole N-H). This allows for the formation of a zwitterionic structure, which profoundly influences its solubility and chromatographic behavior.

Key properties that impact purification include:

  • High Polarity: The multiple nitrogen atoms and the ability to form strong hydrogen bonds make the compound highly polar. This often results in poor retention on standard reversed-phase chromatography columns and strong adsorption to normal-phase silica gel.

  • Zwitterionic Character: The presence of both acidic and basic functional groups means the net charge of the molecule is highly pH-dependent. This can lead to variable solubility and chromatographic behavior in unbuffered systems.

  • Potential for Tautomerism: The tetrazole ring can exist in different tautomeric forms, which can further complicate analysis and purification.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.

Recrystallization Issues

Question: My compound "oils out" or fails to crystallize from solution. What should I do?

Answer: "Oiling out" is a common problem for highly polar compounds and is often due to high solubility in the chosen solvent, the presence of impurities, or too rapid cooling. Here is a systematic approach to troubleshoot this issue:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. If necessary, add a minimal amount of additional solvent to achieve complete dissolution. Then, allow the solution to cool to room temperature very slowly. Insulating the flask can facilitate slow cooling and encourage crystal formation.

  • Induce Crystallization: If no crystals form upon slow cooling, try scratching the inside of the flask at the solution's surface with a glass rod. Seeding with a small crystal of pure product, if available, can also be effective.

  • Solvent System Modification:

    • Anti-Solvent Addition: If the compound is too soluble, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) can be added dropwise to the solution at room temperature until turbidity is observed. Then, allow the solution to stand.

    • Acidification for Salt Formation: Given the basic aminopyridine, forming a salt can significantly alter its solubility profile and improve its crystallinity. A documented method for obtaining high-quality crystals of this compound involves recrystallization from an ethanol/hydrochloric acid (50:1 v/v) solution via slow evaporation.[1] A similar approach using nitric acid has also been reported.[2]

Question: My recrystallized product is still impure. What are my next steps?

Answer: If recrystallization alone is insufficient, it is likely that the impurities have similar solubility properties to your target compound. In this case, a chromatographic method is recommended. It may also be beneficial to treat the hot solution with activated charcoal before filtration to remove colored impurities.[3]

Column Chromatography Issues

Question: My compound streaks badly or is irreversibly adsorbed onto my silica gel column. How can I resolve this?

Answer: This is a classic problem for basic, nitrogen-containing compounds on acidic silica gel. The basic aminopyridine moiety interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and low recovery.

Causality: The lone pair of electrons on the pyridine nitrogen and the amino group can form strong hydrogen bonds or acid-base interactions with the Si-OH groups of the silica gel.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Recommended Modifier: Triethylamine (Et₃N) at a concentration of 0.5-2% (v/v) in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane) is a common and effective choice. For a related polar tetrazole-containing compound, a mobile phase of dichloromethane, methanol, and triethylamine (9:1:0.1) was successfully used for silica gel chromatography.[4]

  • Use of Deactivated Silica: Using silica gel that has been end-capped or treated with a base can also mitigate these strong interactions.

  • Alternative Stationary Phases: Consider using a more inert stationary phase, such as alumina (basic or neutral), although this may require re-optimization of your solvent system.

Question: My compound has very poor retention on a C18 reversed-phase column and elutes in or near the void volume. What are my options?

Answer: The high polarity of this compound makes it poorly retained on traditional non-polar stationary phases like C18.

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with polar functional groups that provide an alternative retention mechanism for polar analytes and are more stable in highly aqueous mobile phases.

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For basic compounds, using a mobile phase with a pH at least two units below the pKa of the amine will ensure it is consistently protonated, which can sometimes improve peak shape, although it may not significantly increase retention on its own.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds.[5][6] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. In HILIC, water is the strong eluting solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The most common synthetic route to this compound is the [3+2] cycloaddition of an azide source (like sodium azide) with 2-amino-5-cyanopyridine.[1][2] Based on this, the most probable impurities are:

  • Unreacted 2-amino-5-cyanopyridine: This starting material is less polar than the product and should be separable by chromatography.

  • Residual inorganic salts: If the work-up is not thorough, salts like ammonium chloride or sodium chloride may be present. These are typically removed by washing the solid product with cold water.

  • Side-products from the cycloaddition: Although generally a high-yielding reaction, minor side-products can sometimes form.

Impurity Source Removal Strategy
2-amino-5-cyanopyridineUnreacted starting materialColumn chromatography, Recrystallization
Inorganic Salts (e.g., NaCl, NH₄Cl)Reaction reagents/by-productsWashing the solid with cold water

Q2: What is the best way to prepare my sample for HPLC analysis?

A2: Dissolve the crude compound in a minimal amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) or methanol. It is crucial to then dilute the sample with the initial mobile phase of your HPLC method to ensure compatibility and prevent peak distortion. The injection solvent should ideally be weaker than the mobile phase. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[6]

Q3: How should I store this compound?

A3: As a polar, nitrogen-rich compound, it should be stored in a cool, dry place, away from strong acids and oxidizing agents. It is advisable to store it under an inert atmosphere (like nitrogen or argon) to prevent potential degradation over time.

Q4: Can I use ion-exchange chromatography for purification?

A4: Yes, ion-exchange chromatography is a viable but more complex option.

  • Cation-exchange: At a pH below the pKa of the tetrazole ring, the compound will be protonated at the pyridine nitrogen and carry a net positive charge, allowing it to bind to a cation-exchange resin.

  • Anion-exchange: At a pH above the pKa of the aminopyridine, the tetrazole ring will be deprotonated, and the compound will carry a net negative charge, enabling it to bind to an anion-exchange resin. This method requires careful pH control of the buffers and knowledge of the compound's pKa values.

Experimental Protocols & Workflows

Protocol 1: Purification by Acidified Recrystallization

This protocol is a good starting point for purifying the crude product obtained after synthesis.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry.

  • Acidification: While stirring, add a 50:1 (v/v) mixture of ethanol and concentrated hydrochloric acid dropwise until the solid completely dissolves. Gentle heating may be required.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (2-8 °C).

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual acid and soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Normal-Phase Flash Chromatography

This protocol is recommended when recrystallization fails to remove impurities, particularly the less polar starting material.

  • Column Packing: Pack a silica gel column with a slurry of silica in your chosen mobile phase (e.g., 2% triethylamine in ethyl acetate/heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. This technique generally provides better resolution than a liquid injection.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or heptane), ensuring that 0.5-2% triethylamine is present in the mobile phase throughout the run.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Decision Workflow

The following diagram outlines a logical workflow for the purification of this compound.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Purification Methods cluster_3 Final Product Start Crude Product Precipitation Precipitate from water (pH adjustment) Start->Precipitation Work-up Wash Wash with cold water Precipitation->Wash Analysis Analyze Purity (TLC/HPLC/NMR) Wash->Analysis Recrystallization Recrystallization (e.g., EtOH/HCl) Analysis->Recrystallization High Purity (>95%) Chromatography Column Chromatography (Silica + Et3N) Analysis->Chromatography Moderate Purity (80-95%) Prep_HPLC Preparative HPLC (HILIC or RP) Analysis->Prep_HPLC Low Purity or Difficult Separation Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: Purification workflow for this compound.

References

  • Dai, J., & Wen, X.-C. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(1), o157. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • BenchChem. (2025). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem.
  • BenchChem. (2025).
  • Dai, J., Xiong, R.-G., & Wen, X.-C. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o583. [Link]

  • BenchChem. (2025).
  • Phenomenex. (2021). HILIC Technical Tip for Stronger Analytical Methods. Phenomenex Blog. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Guedes, G. P., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1283. [Link]

Sources

Technical Support Center: Synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation via the standard azide-nitrile cycloaddition route.

Introduction to the Synthesis

The most prevalent and established method for synthesizing this compound is the [3+2] cycloaddition reaction between 2-amino-5-cyanopyridine and an azide source, typically sodium azide (NaN₃). This reaction is frequently catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), to activate the nitrile group towards nucleophilic attack by the azide ion. While seemingly straightforward, this synthesis is often plagued by issues related to yield, purity, and the formation of persistent side products. This guide aims to provide practical, experience-driven solutions to these common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields are a frequent challenge in this synthesis. Several factors, often interconnected, can contribute to this issue. A systematic investigation is key to identifying the root cause.

Probable Causes & Recommended Actions:

  • Incomplete Reaction: The cycloaddition can be slow. Ensure you are allowing sufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material, 2-amino-5-cyanopyridine.

  • Suboptimal Temperature: While higher temperatures can accelerate the reaction, they can also lead to the degradation of starting materials, products, and reagents. If you observe significant darkening of the reaction mixture, consider lowering the temperature and extending the reaction time. An optimal temperature range is typically between 100-150 °C, depending on the solvent.

  • Catalyst Inefficiency: The Lewis acid catalyst (e.g., ZnCl₂) is crucial for activating the nitrile. Ensure the catalyst is anhydrous, as water can deactivate it. The molar ratio of the catalyst to the nitrile is also critical; an insufficient amount will result in a sluggish reaction.

  • Poor Reagent Solubility: All reactants, especially the sodium azide and the catalyst, must be adequately soluble or finely suspended in the reaction solvent to ensure a homogeneous reaction environment. Dimethylformamide (DMF) is a commonly used solvent due to its high polarity and boiling point.

Question 2: After work-up, my final product is impure. What are the likely side products and how can I minimize their formation?

Answer:

Product impurity is a major bottleneck in this synthesis. Identifying the nature of the impurity is the first step toward effective mitigation and purification. The most common side products are detailed below.

Common Side Products and Their Mitigation
Side Product Structure Probable Cause Prevention & Mitigation Strategies
Unreacted Starting Material 2-amino-5-cyanopyridineIncomplete reaction due to insufficient time, low temperature, or inactive catalyst.- Monitor the reaction to completion (TLC/HPLC).- Increase reaction time or temperature cautiously.- Ensure the catalyst is active and used in the correct stoichiometry.
Hydrolysis Product 6-AminonicotinamidePresence of water in the reaction mixture, which hydrolyzes the nitrile group of the starting material, especially at elevated temperatures.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Dimerization/Oligomerization Products Complex StructuresHigh reaction temperatures or prolonged reaction times can promote self-reaction of the starting material or product. The 2-aminopyridine moiety can be reactive under certain conditions.- Maintain the lowest effective reaction temperature.- Avoid unnecessarily long reaction times once the starting material is consumed.- Optimize catalyst loading, as excessive amounts can sometimes promote side reactions.

Below is a diagram illustrating the main reaction pathway and the formation of the primary hydrolysis side product.

Caption: Main reaction vs. hydrolysis side reaction.

Question 3: My purification by recrystallization is ineffective. What alternative strategies can I use?

Answer:

The target molecule, this compound, is highly polar due to the presence of the amino group and the tetrazole ring. This high polarity can make it challenging to find a suitable single-solvent system for recrystallization where it is soluble when hot but sparingly soluble when cold.

Alternative Purification Strategies:

  • Two-Solvent Recrystallization: This is often more effective for polar compounds. A common approach is to dissolve the crude product in a good solvent (e.g., ethanol, methanol, or DMF) at an elevated temperature and then slowly add a poor solvent (e.g., water, diethyl ether, or hexane) until turbidity is observed. Allowing the solution to cool slowly can promote the growth of pure crystals.

  • Acid-Base Extraction: The basic amino group and the acidic tetrazole proton allow for purification via pH manipulation.

    • Dissolve the crude material in a dilute aqueous acid (e.g., HCl). This will protonate the amino group, forming a water-soluble salt.

    • Wash the acidic aqueous solution with a non-polar organic solvent (e.g., ethyl acetate) to remove less polar impurities.

    • Slowly basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Column Chromatography: While often a last resort for highly polar compounds due to potential streaking on silica gel, it can be effective.

    • Stationary Phase: Use silica gel. In some cases, alumina (neutral or basic) may give better results.

    • Mobile Phase: A polar eluent system is required. Start with a mixture like dichloromethane/methanol or ethyl acetate/methanol and gradually increase the polarity by increasing the proportion of methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by deactivating acidic sites on the silica.

Frequently Asked Questions (FAQs)

Q1: What is the role of the zinc chloride (ZnCl₂) in this reaction?

A1: Zinc chloride acts as a Lewis acid catalyst. It coordinates to the nitrogen atom of the nitrile group in 2-amino-5-cyanopyridine. This coordination withdraws electron density from the nitrile, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. This catalytic action lowers the activation energy of the reaction, allowing it to proceed at a more reasonable rate and temperature.

Q2: What are the major safety precautions I need to take when working with sodium azide?

A2: Sodium azide (NaN₃) is acutely toxic and must be handled with extreme care. More critically, in the presence of acid, it generates hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.

  • Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Quenching: When the reaction is complete, the work-up procedure should be designed to safely quench any residual azide. This is often done by carefully adding a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas. Never add acid directly to a solution containing a significant concentration of sodium azide.

  • Waste Disposal: Azide-containing waste should be treated and disposed of according to your institution's safety guidelines. Heavy metal azides can be shock-sensitive and explosive.

Q3: Can I use other catalysts besides zinc chloride?

A3: Yes, other Lewis acids such as aluminum chloride (AlCl₃) or tin chloride (SnCl₄) can also catalyze this reaction. Some Brønsted acids have also been reported to be effective. The choice of catalyst can influence reaction times and yields, and may require optimization for your specific conditions. Zinc salts are often preferred due to their relatively low cost and moderate reactivity.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

    • Stir the resulting suspension in an ice bath for 30 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water.

    • Dry the product under vacuum at 50-60 °C.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Suspend the crude product in water.

  • Acidification: Add 1M HCl dropwise until the solid completely dissolves (the solution should be acidic).

  • Extraction of Impurities: Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (3 x volume of aqueous layer) to remove non-basic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is approximately 7-8. The pure product will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Below is a workflow diagram for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes End Successful Synthesis Problem->End No CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion IdentifyImpurity Identify Impurity (NMR/MS) ImpureProduct->IdentifyImpurity CheckConditions Review Temp. & Catalyst CheckCompletion->CheckConditions Incomplete CheckCompletion->End Complete OptimizeTimeTemp Increase Time/Temp CheckConditions->OptimizeTimeTemp Suboptimal CheckCatalyst Use Anhydrous Catalyst CheckConditions->CheckCatalyst Suboptimal OptimizeTimeTemp->Start CheckCatalyst->Start UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Hydrolysis Hydrolysis Product IdentifyImpurity->Hydrolysis Purification Optimize Purification (Recrystallization, Chromatography) IdentifyImpurity->Purification Other UnreactedSM->OptimizeTimeTemp UseAnhydrous Use Anhydrous Conditions Hydrolysis->UseAnhydrous UseAnhydrous->Start Purification->End

Caption: Troubleshooting workflow for synthesis issues.

References

  • Dai, J., & Wen, X. C. (2008). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2027. [Link]

  • Houghten, R. A., Yu, Y., & Ostresh, J. M. (1999). A new solid-phase approach for the synthesis of 5-substituted 1H-tetrazoles. Tetrahedron Letters, 40(8), 1543-1546. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Amant, H. L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Hamblett, C., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5308-5313. [Link]

improving yield and purity of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 5-(1H-tetrazol-5-yl)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this compound, focusing on practical, field-tested solutions to improve both yield and purity. The inherent polarity and functional group arrangement of this molecule present unique synthetic and purification hurdles that require a nuanced approach. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles.

Overview of Synthesis

The most common and direct route to this compound involves a [3+2] cycloaddition reaction between the nitrile group of 2-amino-5-cyanopyridine and an azide source. The reaction is typically catalyzed by a Brønsted or Lewis acid to activate the nitrile towards nucleophilic attack by the azide anion[1][2].

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions start_material 2-Amino-5-cyanopyridine product This compound start_material->product [3+2] Cycloaddition azide Sodium Azide (NaN3) azide->product catalyst Catalyst (e.g., NH4Cl, ZnBr2) catalyst->product solvent Solvent (e.g., DMF, NMP) solvent->product heat Heat (e.g., 100-130°C) heat->product

Caption: General synthesis of this compound.
Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of 2-amino-5-cyanopyridine

Question: I have run the reaction for over 20 hours at 120°C in DMF with sodium azide and ammonium chloride, but TLC and NMR analysis show predominantly unreacted starting material. What is going wrong?

Answer: This is a common challenge in tetrazole synthesis from nitriles and can stem from several factors related to reagent activation and reaction conditions.

Potential Causes & Solutions:

  • Insufficient Nitrile Activation: The nitrile group is relatively unreactive and requires activation by an acid catalyst to be susceptible to attack by the azide anion[1][2].

    • Solution (Brønsted Acid): Ensure you are using a sufficient stoichiometric equivalent of ammonium chloride (NH₄Cl). A common ratio is 1.1 to 1.5 equivalents relative to the nitrile.

    • Solution (Lewis Acid): Consider switching to a more potent Lewis acid catalyst. Zinc bromide (ZnBr₂) is highly effective, often in aqueous or mixed-solvent systems, and can lead to higher conversions under milder conditions. This method was popularized by Sharpless for its efficiency[2][3].

  • Poor Reagent Quality or Stoichiometry:

    • Solution: Verify the purity of your 2-amino-5-cyanopyridine. Impurities can inhibit the reaction. Use freshly opened or properly stored sodium azide; it can degrade over time. Ensure at least 1.5 equivalents of sodium azide are used to drive the reaction forward.

  • Inappropriate Solvent or Temperature:

    • Solution: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) can be a superior alternative due to its higher boiling point and ability to solubilize reagents effectively. For some stubborn reactions, microwave-assisted synthesis can dramatically shorten reaction times and improve yields[4]. A study on continuous flow synthesis found that temperatures up to 190°C in NMP/water mixtures were effective[5].

  • Presence of Moisture: The presence of water can hydrolyze the nitrile or interfere with the catalyst.

    • Solution: Use anhydrous DMF or NMP. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting_Low_Conversion start Low or No Conversion Observed check_activation Is Nitrile Activation Sufficient? start->check_activation Step 1 check_reagents Are Reagents High Quality & Stoichiometry Correct? check_activation->check_reagents Yes solution_catalyst Action: Switch to Lewis Acid (e.g., ZnBr2) or Increase NH4Cl check_activation->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Action: Verify Reagent Purity & Use Fresh NaN3 (≥1.5 eq) check_reagents->solution_reagents No solution_conditions Action: Switch to NMP, Increase Temp, or Use Microwave Synthesis check_conditions->solution_conditions No

Caption: Workflow for diagnosing low reaction conversion.
Issue 2: Product is Impure and Difficult to Purify

Question: My reaction seems to have worked, but the crude product is a brown, sticky solid. Standard silica gel chromatography results in severe streaking and poor separation. How can I purify my this compound?

Answer: The target molecule is highly polar and contains both a basic amino-pyridine group and an acidic tetrazole ring, making it zwitterionic at certain pH values. This combination of properties makes purification on standard silica gel challenging.

Purification Strategy:

MethodProtocol DetailsSuitability & Rationale
Acid/Base Precipitation 1. After reaction completion, cool the mixture and pour it into water. 2. Acidify the aqueous solution with 6M HCl to a pH of ~2-3. This protonates the pyridine and amino groups, making the product water-soluble while some less polar impurities may precipitate. 3. Filter off any solids. 4. Carefully adjust the filtrate pH to ~6 with a base (e.g., NaOH). The product should precipitate as a solid at or near its isoelectric point[6]. 5. Collect the solid by vacuum filtration and wash with cold water.First-line purification. This leverages the amphoteric nature of the molecule. It is effective for removing non-ionizable impurities and residual high-boiling solvents.
Recrystallization If precipitation yields a solid, attempt recrystallization from polar solvents like ethanol, an ethanol/water mixture, or isopropanol[7].For solid crude products. Can significantly improve purity if a suitable solvent system is found. However, "oiling out" can be an issue if the product is not pure enough initially[7].
Modified Normal-Phase Chromatography Use silica gel but add a basic modifier to the mobile phase to prevent streaking. Eluent System: Dichloromethane/Methanol with 0.5-2% Triethylamine (Et₃N) or Ammoniated Methanol (7N NH₃ in MeOH)[7][8][9].When precipitation is insufficient. The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic pyridine nitrogen and improving peak shape[7].
Reversed-Phase (C18) Chromatography Stationary Phase: C18-functionalized silica. Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape[7].Excellent for highly polar compounds. This technique separates based on hydrophobicity. The acidic modifier protonates the basic sites, leading to sharper peaks. This is often the most effective chromatographic method for this class of compounds[7][10].
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of water. Water acts as the strong eluting solvent[11][12].Alternative for very polar compounds. HILIC is specifically designed for compounds that have poor retention in reversed-phase chromatography[11]. It can provide excellent separation for highly polar analytes like your target molecule.

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"start" -> "precipitation"; "precipitation" -> "is_solid" [label="Success"]; "precipitation" -> "chromatography" [label="Failure (Oily/Sticky)"]; "is_solid" -> "recrystallize" [label="Yes"]; "is_solid" -> "chromatography" [label="No (Impure)"]; "recrystallize" -> "final_product"; "chromatography" -> "select_chrom"; "select_chrom" -> "rp_chrom" [label="Default/Best Option"]; "select_chrom" -> "np_chrom" [label="If RP is unavailable"]; "select_chrom" -> "hilic_chrom" [label="Alternative"]; "rp_chrom" -> "final_product"; "np_chrom" -> "final_product"; "hilic_chrom" -> "final_product"; }

Caption: Decision tree for purification of this compound.
Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for using sodium azide (NaN₃)? A1: Safety is paramount when working with azides.

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, which is highly toxic and violently explosive[13][14]. ALWAYS perform the reaction in a well-ventilated fume hood. Never add acid directly to concentrated azide solutions. The workup procedure involving acidification must be done cautiously, preferably by adding the reaction mixture to a large volume of acidic water.

  • Formation of Heavy Metal Azides: Azides can form shock-sensitive and explosive salts with heavy metals like lead, copper, mercury, and zinc[4][14]. Avoid using metal spatulas to handle sodium azide and never dispose of azide-containing waste down drains, which may have lead or copper pipes[14][15].

  • Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin[4][14]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: All azide-containing waste must be quenched before disposal according to your institution's safety protocols. A common method is treatment with sodium nitrite and nitrous acid.

Q2: How do I effectively remove a high-boiling solvent like DMF or NMP after the reaction? A2: Removing these solvents is a common workup challenge.

  • Aqueous Wash: The most common method is to dilute the reaction mixture with a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate), if it is sufficiently soluble. However, given the high polarity of your product, it may remain in the aqueous phase[16].

  • Precipitation: As described in the troubleshooting guide, pouring the reaction mixture into water or acidic water can precipitate the product, leaving the DMF or NMP in the aqueous solution[6].

  • Azeotropic Distillation: For stubborn cases, after initial extraction and drying of the organic layer, adding a solvent like toluene or heptane and repeatedly removing the solvent under reduced pressure can help azeotropically remove residual DMF/NMP.

Q3: The reaction generates a yellow or brown color. Is this normal, and can it be removed? A3: The development of color is common in high-temperature reactions involving nitrogen-containing heterocycles. While often due to minor, highly conjugated byproducts, it does not necessarily mean the reaction has failed.

  • Removal: Most of these colored impurities can be removed during purification. Acid/base workup is often effective. If the color persists in the solid, recrystallization with the addition of a small amount of activated charcoal (decolorizing carbon) followed by hot filtration can remove colored impurities before allowing the product to crystallize[7].

Q4: Can I use trimethylsilyl azide (TMSN₃) instead of sodium azide for a safer reaction? A4: Yes, trimethylsilyl azide is a commonly used alternative to sodium azide/acid combinations. It is an organic-soluble azide source that can reduce the risk of generating free hydrazoic acid[4]. Reactions with TMSN₃ are often run with catalysts like dibutyltin oxide and can sometimes proceed under milder conditions. However, TMSN₃ is more expensive and requires anhydrous conditions as it is sensitive to moisture.

References
  • Avoiding explosive hazards with azides in tetrazole synthesis. (n.d.). Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. (n.d.). In Books.
  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. (n.d.). The Royal Society of Chemistry.
  • tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube.
  • Palde, P. B., & Jamison, T. F. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles.
  • Problem with tetrazole form
  • Technical Support Center: Optimizing Tetrazole Synthesis
  • Troubleshooting low conversion rates in nitrile to tetrazole reactions. (n.d.). Benchchem.
  • Process for preparation of tetrazoles from aromatic cyano derivatives. (n.d.).
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (n.d.). MDPI.
  • (PDF) (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021, October 17).
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.).
  • Hart, B. (2023, January 30).
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024, November 6).
  • Purification of strong polar and basic compounds. (2021, January 7). Reddit.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024, June 18).
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024, April 29).
  • 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. (n.d.). Amanote Research.
  • Dai, J., & Wen, X.-C. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1577.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (n.d.). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.
  • Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). (n.d.). RSC Publishing.
  • Extraction of a pyridine tetrazole from the aqueous phase. (2014, April 4). Chemistry Stack Exchange.
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
  • Tetrazoles via Multicomponent Reactions. (n.d.).
  • Synthesis, single crystal analysis, biological and docking evaluation of tetrazole deriv
  • Identification and synthesis of impurities formed during sertindole prepar
  • Crystalline form of r)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one dihydrogen phosphate. (n.d.).
  • Paper Title (use style. (2024, December 9).
  • 1-Isopropylideneamino-1H-tetrazol-5-amine. (n.d.). PMC - NIH.
  • Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. (n.d.).
  • 2-(1H-tetrazol-1-yl)pyrimidin-5-amine. (n.d.). ChemicalBook.

Sources

Technical Support Center: Tetrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating [3+2] Azide-Nitrile Cycloaddition

Welcome to the technical support center for tetrazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the tetrazole moiety in their synthetic endeavors. As a bioisostere for carboxylic acids, the tetrazole ring is a critical functional group in modern drug discovery, but its synthesis can present unique challenges.[1][2] This resource provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of 5-substituted-1H-tetrazoles from nitriles and azides.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation & Yield Issues

A1: Low or no yield in a tetrazole synthesis typically points to one of several critical factors: insufficient nitrile activation, poor choice of azide source or catalyst, or suboptimal reaction conditions.

Causality and Mechanistic Insight: The formation of a tetrazole ring from a nitrile and an azide is a [3+2] cycloaddition reaction.[1][3] The rate-limiting step is often the activation of the nitrile, which makes its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide.[1][4]

  • Electron-Poor vs. Electron-Rich Nitriles: Nitriles bearing electron-withdrawing groups (EWGs) are inherently more reactive and will proceed under milder conditions.[1] Conversely, nitriles with electron-donating groups (EDGs) or significant steric hindrance require more forcing conditions or catalytic activation to overcome a higher energy barrier for cycloaddition.[1][4]

  • The Role of the Catalyst: The catalyst, whether a Brønsted or Lewis acid, activates the nitrile by coordinating to the nitrogen atom, which significantly enhances its electrophilicity.[4] In the absence of a suitable catalyst, many nitriles, especially electron-rich ones, will fail to react or will react very slowly.[5]

Troubleshooting Workflow:

Start Low/No Yield Observed CheckNitrile Evaluate Nitrile Electronics: Electron-Withdrawing or Donating? Start->CheckNitrile CheckConditions Review Reaction Conditions: Temperature, Solvent, Time Start->CheckConditions CheckCatalyst Assess Catalyst System: Is one present? Is it appropriate? Start->CheckCatalyst EWG Nitrile is Electron-Poor (EWG) CheckNitrile->EWG If EWG... EDG Nitrile is Electron-Rich (EDG) or Sterically Hindered CheckNitrile->EDG If EDG... IncreaseTemp Increase Temperature (e.g., to 100-150 °C) CheckConditions->IncreaseTemp Low temperature Solvent Optimize Solvent: Use polar aprotic (e.g., DMF, DMSO) CheckConditions->Solvent Non-polar solvent AddCatalyst Introduce/Change Catalyst: - Lewis Acid (e.g., ZnCl2, AlCl3) - Brønsted Acid (e.g., NH4Cl) CheckCatalyst->AddCatalyst No or weak catalyst EWG->CheckConditions Reaction should be favorable. Check other parameters. EDG->AddCatalyst Microwave Consider Microwave Irradiation to Accelerate Reaction IncreaseTemp->Microwave AddCatalyst->Microwave cluster_0 Uncatalyzed Pathway cluster_1 Catalyzed Pathway Reactants R-CN + N3- TS1 High-Energy Transition State Reactants->TS1 High ΔG‡ Product Tetrazole TS1->Product Reactants_cat R-CN + N3- + Catalyst TS2 Low-Energy Transition State Reactants_cat->TS2 Low ΔG‡ Product_cat Tetrazole TS2->Product_cat

Caption: Energy profile of uncatalyzed vs. catalyzed tetrazole formation.

Strategies for Rate Acceleration:

StrategyMechanism of ActionRecommended Catalysts/Conditions
Lewis Acid Catalysis Coordination to the nitrile nitrogen, increasing its electrophilicity.ZnCl₂, Zn(OTf)₂, AlCl₃, InCl₃. [4]
Brønsted Acid Catalysis Protonation of the nitrile nitrogen to form a highly activated nitrilium ion. Often used with an azide salt (e.g., NaN₃ + NH₄Cl).NH₄Cl, Triethylammonium chloride. [4]
Organocatalysis Activation of the nitrile via formation of a more reactive intermediate.L-proline, which can act as a bifunctional catalyst. [4]
Microwave Heating Efficient and rapid energy transfer directly to the polar solvent and reactants, overcoming the activation energy barrier more effectively than conventional heating.Can be applied to most reaction setups, often in sealed vessels to reach temperatures above the solvent's boiling point. [4]

Protocol Example: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

  • To a stirred solution of benzonitrile (1.0 equiv) in DMF (0.5 M), add sodium azide (1.5 equiv) and zinc chloride (1.0 equiv).

  • Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a stirred solution of 1M HCl.

  • The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is needed.

Category 2: Safety & Reagent Handling

A3: This is a critical concern. Sodium azide (NaN₃) is acutely toxic and potentially explosive. Hydrazoic acid, which is formed when an azide salt is combined with an acid, is a highly toxic, volatile, and explosive gas. [6]Adherence to strict safety protocols is non-negotiable.

Safety Best Practices:

  • Handling Sodium Azide: Always handle solid sodium azide in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid contact with acids, which will rapidly generate HN₃. Also, avoid contact with heavy metals (e.g., lead, copper) as this can form highly explosive heavy metal azides. Use non-metal spatulas.

  • Controlling Hydrazoic Acid Formation: The safest method is to generate HN₃ in situ in a controlled manner, typically by using an ammonium salt like ammonium chloride (NH₄Cl) or a trialkylamine salt. These reagents provide a proton source to form HN₃ in solution without creating a large, dangerous excess.

  • Quenching and Work-up: After the reaction is complete, any residual azide must be safely quenched. A common method is the addition of a sodium nitrite solution, which converts the azide to nitrogen gas and nitrous oxide under acidic conditions. This must be done carefully and slowly in a fume hood.

Never attempt to isolate hydrazoic acid. All operations should be performed in solution and behind a blast shield if working on a large scale.

Category 3: Substrate Scope & Side Reactions

A4: While the azide-nitrile cycloaddition is quite robust, certain functional groups on the substrate can lead to side reactions, especially under the often harsh reaction conditions (high temperature, acidic/basic reagents).

Potential Incompatibilities and Side Reactions:

Functional GroupPotential Side ReactionMitigation Strategy
Esters, Amides Hydrolysis under acidic or basic work-up conditions.Use milder catalysts (e.g., organocatalysts) if possible. Perform a neutral work-up or use carefully controlled pH adjustments.
Aldehydes, Ketones Can undergo various condensation or addition reactions, especially if acidic or basic catalysts are used.Protect the carbonyl group (e.g., as an acetal) before the tetrazole formation and deprotect afterward.
Leaving Groups (e.g., Halides on an sp³ carbon) Nucleophilic substitution by the azide anion.This can be a competing reaction. If the nitrile is unreactive, the Sₙ2 reaction may dominate. Using a catalyst that specifically activates the nitrile can help favor the desired cycloaddition.
Acid-Labile Groups (e.g., Boc, Acetals) Cleavage under acidic conditions (e.g., when using NH₄Cl or during acidic work-up).Use a non-acidic azide source like trimethylsilyl azide (TMSN₃) or consider alternative protecting groups.

Mechanistic Insight into Side Reactions: The azide anion is a potent nucleophile. In cases where the nitrile is electronically deactivated or sterically hindered, the azide may preferentially attack other electrophilic sites in the molecule, such as an alkyl halide, leading to the formation of an organic azide as a byproduct instead of the tetrazole.

References

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • Dey, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
  • Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • Kumar, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Shafiee, M., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.
  • Gholinejad, M., et al. (2015).

Sources

Technical Support Center: Stability of 5-(1H-tetrazol-5-yl)pyridin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(1H-tetrazol-5-yl)pyridin-2-amine. As a molecule of significant interest in medicinal chemistry—often serving as a metabolically stable bioisostere for a carboxylic acid group—understanding its behavior in solution is paramount for reproducible and reliable experimental outcomes.[1][2][3] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of its solution stability.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered by researchers during the handling and use of this compound solutions.

Q1: My solution of this compound, which was initially clear, is now showing a yellow tint and some precipitation. What is causing this?

A: This is a classic sign of solution instability, which can stem from several factors. The color change often indicates chemical degradation, while precipitation suggests either degradation into insoluble products or a change in solubility due to shifts in the solution's properties (e.g., pH from CO₂ absorption). Tetrazole-containing compounds can be susceptible to degradation under the influence of light, non-optimal pH, or elevated temperatures.[4][5][6]

Q2: What is the optimal pH for preparing a stable aqueous solution of this compound?

A: This is a critical question, as the compound has both an acidic proton on the tetrazole ring (pKa ≈ 4.8, similar to other 5-substituted tetrazoles) and a basic aminopyridine moiety.[7][8] The pyridine nitrogen atom is known to be protonated in acidic media, forming a salt.[2][9]

  • In acidic conditions (pH < 4): The aminopyridine group will be protonated, increasing aqueous solubility. However, prolonged exposure to strong acids, especially at elevated temperatures, can catalyze the cleavage of the tetrazole ring.[5]

  • In neutral to slightly basic conditions (pH 7-8): The tetrazole ring will be deprotonated to the tetrazolate anion, which is highly resonance-stabilized and typically soluble.[8] This range is often a good starting point for achieving stability.

  • In strongly basic conditions (pH > 10): While the compound may be soluble, the potential for base-catalyzed hydrolysis or other degradation pathways increases.

Recommendation: For most applications, preparing the solution in a buffered system between pH 7.0 and 8.0 is the most prudent choice to balance solubility and stability. Always prepare solutions fresh when possible.

Q3: Is this compound sensitive to light? What precautions should I take?

A: Yes, photostability is a significant concern for tetrazole derivatives.[4][6][10] Exposure to light, particularly UV wavelengths, can induce photochemical reactions. The primary mechanism often involves the cleavage of the tetrazole ring, leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive intermediates like nitrilimines.[6][11] These intermediates can then react further to form a mixture of secondary products, which would appear as new peaks in an analytical run.[4]

Mandatory Precaution: Always prepare, store, and handle solutions of this compound in amber glass vials or containers wrapped in aluminum foil to protect them from light.

Q4: What are the best practices for storing stock solutions of this compound?

A: Proper storage is essential to preserve the integrity of your solutions. Based on the chemical nature of tetrazoles and general laboratory best practices, follow these guidelines:

Storage DurationTemperatureContainerAdditional Notes
Short-Term (≤ 1 week) 2-8°CTightly sealed amber vialMinimize headspace to reduce oxidation.
Long-Term (> 1 week) -20°C or -80°CTightly sealed amber vialAliquot into single-use volumes to avoid freeze-thaw cycles. Purging with an inert gas (Nitrogen or Argon) before sealing is recommended.

Always refer to the supplier's specific storage recommendations on the Safety Data Sheet (SDS) as a primary source of information.[12][13]

Q5: I am observing several new, smaller peaks in my HPLC chromatogram after my solution sat at room temperature for a few hours. Are these degradation products?

A: It is highly likely that these are degradation products. The stability of tetrazole compounds can be compromised by thermal stress, even at ambient temperatures over time.[14][15] The most common degradation pathways in solution are:

  • Photodegradation: As discussed in Q3, leading to ring cleavage.[16]

  • Acid/Base Hydrolysis: Can occur if the solvent is unbuffered, leading to ring opening.[5]

  • Oxidation: If the solvent contains dissolved oxygen or other oxidizing impurities.

To confirm, you should employ a stability-indicating method. An LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is the gold standard for identifying these unknown peaks by determining their mass-to-charge ratio, which provides crucial clues to their structure.[5][17]

Q6: What are the most suitable solvents for this compound, and do they impact stability?

A: Tetrazoles generally exhibit good solubility in polar aprotic solvents like DMSO and DMF , as well as in water (pH-dependent) and some alcohols.[7] The choice of solvent is not just about solubility; it directly influences stability. Solvent polarity affects the dynamic equilibrium between the two main tautomeric forms of the tetrazole ring (1H and 2H).[7][8] This shift in tautomeric preference can alter the molecule's reactivity and degradation profile. For biological assays, starting with a concentrated stock in DMSO followed by dilution in an appropriate aqueous buffer is a standard and reliable workflow.

Troubleshooting Guides

Use these guides to diagnose and resolve specific experimental issues.

Issue 1: Inconsistent Results or Loss of Compound Activity
  • Symptom: Your experimental results are not reproducible, or the expected biological/chemical activity of the compound diminishes over time.

  • Underlying Cause: This is often the result of time-dependent degradation of the compound in your stock or working solutions. The parent compound concentration is decreasing while the concentration of inactive (or interfering) degradation products is increasing.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Solution Appearance Changes (Color, Haze, Precipitation)
  • Symptom: A freshly prepared, clear solution becomes colored, hazy, or forms a precipitate upon standing or storage.

  • Underlying Cause: This can be due to degradation, poor solubility, or super-saturation.

  • Troubleshooting Workflow:

Caption: Diagnosing changes in solution appearance.

Validated Experimental Protocols

As a self-validating system, it is crucial to characterize the stability of this compound under your specific experimental conditions.

Protocol 1: Recommended Procedure for Solution Preparation
  • Pre-Weighing: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a clean weighing vessel.

  • Initial Dissolution: Add a small volume of a suitable solvent (e.g., DMSO for a concentrated stock) to the solid. Vortex or sonicate briefly until fully dissolved.

  • Dilution: If required, dilute the stock solution to the final concentration using a high-purity, pre-filtered aqueous buffer (e.g., PBS, pH 7.4). Add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (choose a filter material compatible with your solvent, e.g., PVDF or PES) to remove any particulates.

  • Storage: Immediately transfer the solution to a sterile, amber glass vial. Purge with nitrogen or argon, seal tightly, and store under the conditions outlined in the FAQ section.

Protocol 2: Workflow for a Basic Forced Degradation Study

This protocol helps you understand how your compound behaves under various stress conditions. It is a fundamental part of developing a stability-indicating analytical method.[5]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (e.g., 24h) Stock Prepare Concentrated Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidative (3% H2O2, RT) Stock->Oxid Photo Photolytic (ICH Q1B Light Exposure) Stock->Photo Analysis Analyze All Samples (Control + Stressed) by LC-MS Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Report Compare Chromatograms Identify Degradants Calculate % Degradation Analysis->Report

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent mixture (e.g., Acetonitrile:Water).

  • Aliquot the stock into five separate amber vials. Keep one as the unstressed control at 4°C.

  • Subject the other four aliquots to the stress conditions described in the diagram above (Acid, Base, Oxidative, Photolytic).

  • After the designated time, neutralize the acidic and basic samples.

  • Analyze all five samples using a validated HPLC or LC-MS method.

  • Compare the results to identify degradation products and determine the compound's lability under each condition.

By rigorously controlling these variables and understanding the inherent chemical properties of this compound, you can ensure the integrity of your experiments and the validity of your data.

References
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).
  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2025, October 16).
  • Stability issues of tetrazole compounds under acidic conditions - Benchchem.
  • Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via 'Scaffold Hopping' - PMC - NIH. (2011, April 24).
  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC - NIH.
  • A tetrazole-ene photoactivatable fluorophore with improved brightness and stability in protic solution - Chemical Communications (RSC Publishing).
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5).
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications.
  • Photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA), a high nitrogen content tetrazole-based energetic compound in water - PubMed. (2019, September 30).
  • Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC - NIH. (2023, December 13).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 21).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole - ResearchGate. (2025, August 7).
  • Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (2025, August 10).
  • 4-(1H-Tetrazol-5-yl)pyridine - Apollo Scientific. (2023, June 9).
  • Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability.
  • 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride - PMC - NIH.
  • Investigation of the Reaction Mechanism of 5-Amino-1H-Tetrazole with Nitrocellulose Using Thermal Analysis Techniques - ResearchGate. (2025, August 4).
  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer.
  • Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) - Maximum Academic Press. (2022, December 19).
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI.
  • Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) - ResearchGate. (2025, December 9).
  • 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate - PMC - NIH.
  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry.
  • Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture - MDPI. (2022, July 6).
  • 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride - Amanote Research.
  • Comparative Analysis of Analytical Data for N-(2H-tetrazol-5-yl) - Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 5-(1H-Imidazol-4-yl)pentanoic Acid Quantification - Benchchem.
  • Mass spectrum of 1H-tetrazol-5-amine (5-AT). - ResearchGate.
  • ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing).
  • Degradation of 2‑Amino‑2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC - NIH. (2025, May 23).
  • 1-Isopropylideneamino-1H-tetrazol-5-amine - PMC - NIH.
  • 2-(1H-tetrazol-1-yl)pyrimidin-5-amine | 1211587-61-9 - ChemicalBook.

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyridinyl-Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with pyridinyl-tetrazole compounds. This guide is designed to provide you with in-depth technical insights and practical, field-proven solutions to address the common yet significant challenge of poor aqueous solubility inherent to this important class of molecules. Our goal is to empower you with the knowledge to troubleshoot solubility issues effectively, optimize your experimental design, and accelerate your research and development efforts.

Introduction: The Solubility Conundrum of Pyridinyl-Tetrazoles

Pyridinyl-tetrazole scaffolds are prevalent in modern medicinal chemistry due to their versatile roles as bioisosteres for carboxylic acids and their ability to engage in a wide range of biological targets. However, the very features that make them attractive—namely their rigid, planar, and often crystalline nature—frequently contribute to high lattice energy and low aqueous solubility. This can create significant hurdles in preclinical development, from inaccurate in vitro assay results to poor in vivo bioavailability.

This guide will walk you through a logical, stepwise approach to diagnosing and overcoming these solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered by researchers.

Q1: Why are my pyridinyl-tetrazole compounds consistently showing poor solubility?

A: The poor solubility typically stems from a combination of factors. The pyridine ring, while ionizable, is also aromatic and can contribute to hydrophobic interactions. The tetrazole ring is acidic (pKa ~4.5-5), but in its neutral form, it is a strong hydrogen bond donor and acceptor, leading to the formation of highly stable, ordered crystal lattices that are difficult to disrupt with water molecules. This high lattice energy is often the primary barrier to dissolution.

Q2: My compound is crashing out of solution during my in vitro assay. What is the immediate fix?

A: An immediate, though potentially temporary, solution is to incorporate a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol into your aqueous buffer. A final concentration of 0.5-1% DMSO is generally well-tolerated by many cell-based assays. However, it is crucial to run a vehicle control to ensure the solvent itself is not affecting the experimental outcome. This is a stop-gap measure; for long-term solutions, you will need to explore the formulation strategies detailed below.

Q3: Can I simply increase the pH to deprotonate the tetrazole and improve solubility?

A: Yes, this is often the most effective initial strategy. Deprotonating the tetrazole ring (pKa ~4.5-5) to its anionic tetrazolate form introduces a charge, which significantly enhances interaction with polar water molecules and can dramatically increase solubility. However, you must consider the pH stability of your compound and the pH requirements of your experimental system (e.g., cell culture media is typically buffered to pH 7.4). Raising the pH too high could cause degradation or affect biological activity.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. It is a measure of the dissolved and solid-state compound being in balance.

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared from a stock (e.g., in DMSO) and then diluted into an aqueous buffer. It is often higher than thermodynamic solubility because it reflects the formation of a supersaturated state before precipitation occurs.

For early discovery, kinetic solubility is often measured as it mimics the conditions of many in vitro assays. For formulation and preclinical development, understanding the thermodynamic solubility is critical for developing stable formulations.

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for systematically addressing and solving solubility issues.

Diagram: Troubleshooting Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Verification A Poor Solubility Observed (e.g., <10 µM in PBS) B Determine pKa (Potentiometric or in-silico) A->B C Measure Thermodynamic Solubility vs. pH B->C D Analyze Solid State (XRPD, DSC, TGA) C->D E Is pH Adjustment Feasible for the Application? C->E F Formulate at pH > pKa + 1 (e.g., pH 7.4 Buffer) E->F Yes G Explore Co-solvents (e.g., PEG 400, Propylene Glycol) E->G No K Measure Solubility of New Formulation F->K H Investigate Complexation (e.g., Cyclodextrins) G->H I Consider Salt Formation (e.g., Sodium, Potassium salts) H->I H->K J Advanced Formulations (Amorphous Solid Dispersions) I->J I->K J->K L Assess Physical & Chemical Stability K->L M Successful Formulation L->M

Caption: A logical workflow for diagnosing and solving solubility issues.

Issue 1: Compound Precipitates in Aqueous Buffer (pH 7.4)
  • Underlying Cause: The experimental pH is not sufficiently high relative to the tetrazole's pKa to maintain the compound in its more soluble, ionized (tetrazolate) form. The compound's intrinsic solubility in its neutral state is very low.

  • Troubleshooting Steps:

    • Confirm the pKa: If not known, determine the pKa of the tetrazole moiety experimentally. This is the most critical piece of data.

    • pH-Solubility Profile: Conduct a pH-solubility study. Measure the thermodynamic solubility of your compound in a series of buffers ranging from pH 2 to pH 8. You should observe a significant increase in solubility as the pH rises above the pKa.

    • Evaluate Formulation pH: Based on the profile, select the lowest pH that provides the target solubility while remaining compatible with your experiment. For many pyridinyl-tetrazoles, a buffer at pH 7.4 is sufficient, but for some, a buffer at pH 8.0 might be necessary to achieve higher concentrations.

Issue 2: pH Adjustment is Not an Option (e.g., acidic cell-free assay)
  • Underlying Cause: The experimental constraints prevent the use of pH to ionize the compound. Solubility is therefore limited by the compound's neutral, solid-state properties.

  • Troubleshooting Steps:

    • Co-solvent Screening:

      • Objective: To identify a pharmaceutically acceptable co-solvent that can increase solubility to the desired level.

      • Protocol: Prepare saturated solutions of your compound in various mixtures of your primary aqueous buffer and a co-solvent (e.g., 10%, 20%, 30% PEG 400, propylene glycol, or Solutol HS 15). Equilibrate for 24-48 hours, then filter and analyze the supernatant by HPLC to determine the concentration.

      • Data Interpretation: Plot solubility vs. co-solvent percentage. This will reveal the required concentration of the co-solvent. Always run vehicle controls in your biological assays to account for any effects of the co-solvent itself.

    • Cyclodextrin Complexation:

      • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The pyridinyl portion of your molecule can form an inclusion complex within the cyclodextrin cavity, effectively shielding it from the aqueous environment and increasing the overall solubility of the complex.

      • Screening: Use a phase-solubility study. Prepare solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) and add an excess of your compound to each. After equilibration, measure the dissolved concentration. A linear increase in drug solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble complex.

Data Summary Table: Example Formulation Strategies
Formulation StrategyTypical Solubility Increase (Fold)ProsCons
pH Adjustment (to pH > pKa+2) 100 - 1000xSimple, highly effective, uses simple buffers.Limited by compound stability and experimental pH constraints.
Co-solvents (e.g., 20% PEG 400) 10 - 100xEasy to prepare, well-understood mechanism.Potential for co-solvent to affect biological assay; may not be suitable for in vivo use at high concentrations.
Cyclodextrins (e.g., 10% HP-β-CD) 50 - 500xHigh solubilization potential, often suitable for in vivo administration.Can be expensive; potential for drug displacement from the complex; requires careful characterization.
Salt Formation (e.g., Sodium Salt) > 1000xCreates a new molecular entity with intrinsically higher solubility; good for solid dosage forms.Requires isolation and characterization of the salt form; may not be stable in acidic environments (e.g., stomach).

Part 3: Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the ionic strength is consistent across all buffers.

  • Sample Preparation: Add an excess amount of the solid pyridinyl-tetrazole compound to a known volume (e.g., 1.5 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital mixer at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Processing:

    • After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle.

    • Carefully withdraw an aliquot from the supernatant. Crucially, immediately filter the aliquot using a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

    • Compare the peak area to a standard curve prepared with known concentrations of the compound.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH.

Diagram: Phase-Solubility Study with Cyclodextrin

G A Prepare Stock Solution of Cyclodextrin (CD) B Create Serial Dilutions of CD in Buffer A->B C Add Excess Solid Drug to Each CD Concentration B->C D Equilibrate for 48h (Constant Temp.) C->D E Filter Supernatant (0.22 µm filter) D->E F Analyze Drug Concentration (HPLC-UV) E->F G Plot [Drug] vs. [CD] F->G

Caption: Workflow for a cyclodextrin phase-solubility experiment.

References

  • Title: Techniques for Solubility Enhancement of Poorly Soluble Drugs Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: A comprehensive insight on cyclodextrin-based carriers for delivery of therapeutic peptides and proteins Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The pKa of 5-Substituted-1H-tetrazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Strategies to Address Poor Drug Candidate Solubility Source: American Pharmaceutical Review URL: [Link]

preventing decomposition of 5-(1H-tetrazol-5-yl)pyridin-2-amine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(1H-tetrazol-5-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this molecule and prevent its degradation during experimental procedures. Drawing from established principles of heterocyclic chemistry and field-proven insights, this document provides in-depth troubleshooting advice and preventative protocols.

Section 1: Understanding the Stability of this compound

Before troubleshooting, it is crucial to understand the inherent chemical vulnerabilities of the molecule. Its structure, featuring a pyridine ring, a primary amine, and a tetrazole ring, presents a unique combination of functionalities with distinct stability profiles.

FAQ 1: What are the primary decomposition pathways for this molecule?

The primary points of instability in this compound are centered on the tetrazole ring. Tetrazoles, despite their aromaticity, are high-nitrogen systems that can undergo decomposition under energetic conditions.[1][2] The two most critical pathways are:

  • Thermal Decomposition: Upon heating, the tetrazole ring can undergo a retro-[2+3] cycloaddition reaction, extruding two molecules of nitrogen gas (N₂) to form a highly reactive nitrilimine intermediate.[3] This is often an exothermic and irreversible process that leads to a complete loss of the desired structure.[4][5] Studies on similar 5-substituted tetrazoles show this decomposition can begin at temperatures between 190–240 °C.[4][5]

  • Acid-Catalyzed Ring Opening: Under certain acidic conditions, the tetrazole ring can be protonated. This may lead to ring-opening, potentially forming an imidoyl azide intermediate, which is itself unstable.[6] The stability in acid is highly dependent on the specific acid used, its concentration, and the overall molecular structure.[6]

The aminopyridine portion of the molecule is generally more stable but can participate in various side reactions depending on the reagents used.[7][8]

FAQ 2: How does temperature affect the stability of the tetrazole ring?

Temperature is the most critical factor. The tetrazole ring's stability is inversely proportional to temperature. While stable under normal storage conditions, elevated temperatures, especially above 150 °C, significantly increase the risk of rapid and exothermic decomposition.[4][9]

This thermal liability is a known characteristic of many tetrazole-containing energetic materials.[10][11] The decomposition process is often autocatalytic and can lead to a runaway reaction if not properly controlled.

FAQ 3: Is the compound sensitive to strong acids or bases?

Yes, caution is advised with both strong acids and bases.

  • Acids: While many tetrazoles are stable in acidic media, strong acids can protonate the ring nitrogens, potentially initiating decomposition.[6] The specific stability depends on factors like the pKa of the acid and the reaction solvent. For instance, some tetrazole-containing drugs show minimal degradation in 0.1 M HCl, while others degrade significantly under similar forced conditions.[6]

  • Bases: The tetrazole ring has a pKa similar to that of carboxylic acids (around 4.7-4.9) and will be deprotonated by common bases (e.g., NaOH, K₂CO₃) to form a tetrazolate anion.[1][12] This anion is generally more stable than the protonated form due to charge delocalization across the ring.[12] However, the presence of the aminopyridine moiety means that very strong bases could potentially lead to other undesired side reactions.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during a reaction and provides actionable solutions.

Issue 1: My reaction is showing gas evolution and a rapid loss of starting material upon heating.

Diagnosis: You are likely observing the thermal decomposition of the tetrazole ring. This is characterized by the release of nitrogen gas and is a common issue when running reactions at elevated temperatures, such as in Suzuki, Heck, or Buchwald-Hartwig couplings.

Root Cause Analysis: The energy input from heating is overcoming the activation energy for the retro-[2+3] cycloaddition, leading to the irreversible breakdown of the tetrazole ring.

Preventative Protocol: Mitigating Thermal Decomposition
  • Temperature Optimization:

    • Action: Strictly control the reaction temperature. Aim for the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.

    • Rationale: Lowering the temperature directly reduces the kinetic energy available to initiate the decomposition pathway.

  • Solvent Selection:

    • Action: Choose a solvent with a boiling point that does not exceed the thermal stability limit of the compound.

    • Rationale: Using a high-boiling solvent like DMF or DMA can inadvertently lead to overheating, especially at the flask surface. A lower-boiling solvent acts as a natural temperature ceiling.

  • Alternative Activation Methods:

    • Action: Consider microwave-assisted synthesis.

    • Rationale: Microwave irradiation can often promote reactions at lower bulk temperatures and for shorter durations, minimizing the time the compound is exposed to thermal stress.

  • In-Process Monitoring:

    • Action: Monitor the reaction progress closely using TLC or LC-MS at regular, short intervals (e.g., every 15-30 minutes).

    • Rationale: Early detection of decomposition products allows you to halt the reaction and adjust conditions before significant material is lost.

Data Summary: Recommended Solvent & Temperature Limits
SolventBoiling Point (°C)Max. Recommended Temp. (°C)Notes
Dioxane10195Good for many cross-coupling reactions.
Toluene111105Aprotic, suitable for a range of conditions.
Acetonitrile8275Polar aprotic, useful for nucleophilic substitutions.
Tetrahydrofuran (THF)6660Lower temperature limit, good for initial trials.
N,N-Dimethylformamide (DMF)153Use with extreme caution. <120°CHigh risk of decomposition. Only use if essential.
Workflow: Diagnosing Thermal Decomposition

G start Reaction Setup: This compound + Reagents observe Observation: Gas Bubbles? Rapid Starting Material Loss? start->observe confirm Analysis (TLC/LC-MS): New Polar Spot? Loss of UV Chromophore? observe->confirm Yes solution Implement Solution: 1. Lower Reaction Temp 2. Change Solvent 3. Use Microwave 4. Monitor Closely observe->solution No, proceed cause Root Cause Identified: Thermal Decomposition of Tetrazole Ring confirm->cause Yes cause->solution

Caption: Troubleshooting workflow for thermal decomposition.

Issue 2: My yield is significantly lower after an acidic workup or purification.

Diagnosis: Your compound is likely degrading under the acidic conditions used during workup, extraction, or chromatography.

Root Cause Analysis: Strong acids can protonate the tetrazole ring, making it susceptible to nucleophilic attack (e.g., by water) and subsequent ring-opening.[6] The aminopyridine nitrogen can also be protonated, altering the electronic properties of the molecule and potentially affecting the stability of the adjacent tetrazole.

Preventative Protocol: Avoiding Acid-Catalyzed Degradation
  • Use Milder Acids:

    • Action: If an acidic wash is necessary, use a milder, buffered solution or a weak organic acid instead of strong mineral acids (HCl, H₂SO₄).

    • Examples: Saturated ammonium chloride (NH₄Cl) solution, dilute acetic acid, or a phosphate buffer (pH ~5-6).

    • Rationale: These reagents provide a controlled, less aggressive acidic environment, minimizing the risk of protonation-induced decomposition.

  • Control Stoichiometry and Temperature:

    • Action: When using acid, add it slowly (dropwise) and maintain a low temperature (0-5 °C) with an ice bath. Use only the stoichiometric amount required.

    • Rationale: Low temperatures decrease the rate of the degradation reaction. Stoichiometric control prevents a large excess of acid from driving the decomposition.

  • Alternative Purification:

    • Action: If using silica gel chromatography, consider pre-treating the silica.

    • Rationale: Standard silica gel can be slightly acidic. Slurrying the silica with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent) can neutralize acidic sites on the stationary phase, protecting the compound as it passes through the column.

Decision Tree: Selecting Reaction/Workup Conditions

G start Is the reaction step thermally sensitive? temp_control Use T < 110°C Select appropriate solvent start->temp_control Yes acid_q Is an acidic reagent or workup required? start->acid_q No temp_control->acid_q mild_acid USE Mild/Buffered Acid (NH₄Cl, AcOH) @ 0-5°C acid_q->mild_acid Yes neutral_q Is the reaction neutral or basic? acid_q->neutral_q No strong_acid AVOID Strong Acids (HCl, H₂SO₄) mild_acid->neutral_q proceed Proceed with caution, monitor by TLC/LC-MS neutral_q->proceed Yes

Caption: Decision tree for selecting stable reaction conditions.

Issue 3: My LC-MS shows an unexpected peak with a mass loss of 28 or 43 Da.

Diagnosis: You are observing fragmentation or decomposition of the tetrazole ring, which is being detected by your analytical method.

Root Cause Analysis:

  • Mass Loss of 28 Da (N₂): This is a classic indicator of tetrazole decomposition, either thermally in the reaction or during ionization in the mass spectrometer source. The loss of a stable N₂ molecule is a common fragmentation pathway for 5-substituted tetrazoles.[13]

  • Mass Loss of 43 Da (HN₃): The elimination of a neutral hydrazoic acid molecule is another characteristic fragmentation pattern for some tetrazoles in positive ion mode mass spectrometry.[10][13]

Analytical Protocol: Confirming Decomposition
  • LC-MS Parameter Check:

    • Action: Lower the ion source temperature and fragmentation voltage in your MS method and re-inject the sample.

    • Rationale: High source temperatures can induce thermal decomposition of sensitive analytes. If the decomposition peak decreases or disappears at lower temperatures, it confirms the issue is at least partially instrument-induced. However, its presence still suggests inherent instability.

  • Preparative TLC/HPLC:

    • Action: Isolate the impurity using preparative chromatography.

    • Rationale: Isolating the side product allows for characterization by other methods, such as NMR, to confirm its structure (e.g., as a cyanamide or other rearranged product).

  • NMR Analysis:

    • Action: Acquire ¹H and ¹³C NMR spectra of your crude reaction mixture.

    • Rationale: The characteristic signal for the tetrazole ring carbon (typically 142-164 ppm in ¹³C NMR) will be absent if the ring has decomposed.[13] The appearance of new signals in the nitrile or carbodiimide region would confirm a structural rearrangement.

Section 3: References

  • Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(8), 945–974. [Link]

  • Chemistry Stack Exchange. (2016). Why is tetrazole acidic?[Link]

  • Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CORE. [Link]

  • MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]

  • MRS Online Proceedings Library. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. [Link]

  • ResearchGate. (2019). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. [Link]

  • ResearchGate. (2021). (PDF) Decomposition products of tetrazoles. [Link]

  • Cambridge Core. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. [Link]

  • ResearchGate. (2015). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. [Link]

  • Organic Chemistry Portal. (2022). 1H-Tetrazole synthesis. [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions | Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances. [Link]

  • Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]

  • National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • National Institutes of Health (NIH). (2019). Tetrazoles via Multicomponent Reactions - PubMed. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry, 9(3), 11. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]

  • National Institutes of Health (NIH). (2019). Tetrazoles via Multicomponent Reactions - PMC. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 5-(1H-tetrazol-5-yl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the critical step: the catalytic [3+2] cycloaddition of 2-amino-5-cyanopyridine with an azide source. Our goal is to provide you with the expert insights and troubleshooting frameworks necessary to optimize your reaction outcomes, ensure safety, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the essential knowledge needed to make informed experimental decisions.

Q1: What is the primary reaction mechanism for converting 2-amino-5-cyanopyridine to this compound?

A1: The synthesis is predominantly achieved through a [3+2] cycloaddition reaction.[1][2][3] This involves the reaction of the nitrile group (-C≡N) on 2-amino-5-cyanopyridine with an azide source, typically sodium azide (NaN₃).[4][5] The reaction requires a catalyst, often a Lewis or Brønsted acid, which activates the nitrile.[6][7] The catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the azide anion.[7][8] This leads to the formation of the stable, aromatic 1H-tetrazole ring.[7][8]

Q2: Which catalysts are most effective for this synthesis, and how do I select the best one?

A2: Catalyst selection is critical and depends on factors like desired reaction conditions (e.g., solvent, temperature), substrate tolerance, and scalability. Several classes of catalysts have proven effective for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

  • Zinc Salts (e.g., ZnBr₂, ZnCl₂): These are robust, widely used Lewis acid catalysts. They are particularly advantageous for their effectiveness in aqueous media, which significantly improves the safety profile by minimizing the formation of hazardous hydrazoic acid.[4][6]

  • Amine Salts (e.g., Pyridine Hydrochloride, Et₃N·HCl): These catalysts are cost-effective and function well in polar aprotic solvents like DMF.[9][10] They operate by forming hydrazoic acid in situ in a controlled manner.

  • Metal Complexes (e.g., Cobalt, Copper): Recent research has shown that complexes of cobalt(II) and copper(II) can efficiently catalyze the cycloaddition.[1][2][11] These systems can offer high yields under specific conditions and may provide alternative reactivity profiles.

  • Heterogeneous Catalysts (e.g., Silica Sulfuric Acid, ZnO, Zn/Al hydrotalcite): These solid-supported catalysts offer significant advantages in process chemistry, including simplified product purification (catalyst is removed by filtration) and potential for catalyst recycling.[3][6]

The optimal choice involves a trade-off between reaction efficiency, cost, safety, and purification ease. For initial lab-scale synthesis, zinc salts in water or amine salts in DMF are excellent starting points. For process development, heterogeneous catalysts are highly attractive.[3]

Q3: What are the typical solvents and temperatures for this reaction?

A3: The choice of solvent is intrinsically linked to the catalyst system.

  • High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used, especially with amine salt catalysts.[1][7][9] They effectively dissolve the reagents and permit the high temperatures (often 100-130°C) needed to drive the reaction.[2][9][10]

  • Water is a highly recommended "green" solvent when using zinc salt catalysts.[4][6] This approach is safer as the aqueous solution is not highly acidic, reducing the risk of liberating significant amounts of toxic hydrazoic acid.[4]

  • Alcohols such as isopropanol or n-butanol have also been successfully employed with certain zinc catalysts.[6]

Reaction temperatures can vary widely, from ambient temperature to over 150°C.[7] Microwave-assisted synthesis can dramatically shorten reaction times by allowing for rapid heating to elevated temperatures.[6]

Q4: What are the most critical safety precautions when performing this synthesis?

A4: Safety is paramount due to the use of sodium azide (NaN₃).

  • Hydrazoic Acid (HN₃) Formation: The most significant hazard is the formation of hydrazoic acid, which is highly toxic, volatile, and explosive.[10][12][13][14] Never mix sodium azide with strong acids. [13][15] Reactions should be performed in a well-ventilated fume hood, and acidic workups must be done with extreme care, ensuring the solution is cold and the acid is added slowly. Using zinc catalysts in water or maintaining basic conditions with a buffer can mitigate this risk.[4][10]

  • Explosive Metal Azides: Sodium azide can react with heavy metals such as lead, copper, mercury, or zinc to form shock-sensitive and highly explosive metal azides.[12][13][16] Avoid using metal spatulas for handling NaN₃ and ensure waste is not poured down drains with copper or lead pipes. [12][16]

  • Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive compounds.[13][15]

  • Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety protocols. A common method is treatment with nitrous acid to decompose the residual azide.

Q5: How is the final product, this compound, typically purified?

A5: The purification strategy leverages the acidic nature of the 1H-tetrazole proton. A common and effective procedure involves acid-base workup. After the reaction is complete, the mixture is cooled and diluted with water. The solution is then carefully acidified with an aqueous acid, such as hydrochloric acid (HCl).[7] This protonates the tetrazole ring, causing the product to precipitate out of the aqueous solution as a solid. The solid product can then be isolated by vacuum filtration.[7] If further purification is required, recrystallization from a suitable solvent or column chromatography on silica gel can be employed.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Issue 1: Low or No Conversion of 2-amino-5-cyanopyridine

Low conversion is a frequent challenge. Use this workflow to diagnose the root cause.

G start Low Conversion Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Review Reaction Conditions reagents->conditions sub_reagents1 Is NaN₃ fresh and dry? Is nitrile pure? reagents->sub_reagents1 sub_reagents2 Is mole ratio correct? (Typically 1.2-1.5 eq. NaN₃) reagents->sub_reagents2 catalyst 3. Assess Catalyst Activity conditions->catalyst sub_conditions1 Is temperature high enough? (e.g., >100°C for DMF) conditions->sub_conditions1 sub_conditions2 Is reaction time sufficient? (Monitor by TLC/LCMS) conditions->sub_conditions2 workup 4. Check Workup Procedure catalyst->workup sub_catalyst1 Is catalyst loading adequate? (Typically 1-10 mol%) catalyst->sub_catalyst1 sub_catalyst2 Is the chosen catalyst appropriate for the solvent? catalyst->sub_catalyst2 sub_workup1 Is product water-soluble? Did precipitation fail? workup->sub_workup1

Caption: Troubleshooting workflow for low reaction conversion.

  • Potential Cause A: Inactive Catalyst

    • Why it happens: Lewis acid catalysts like zinc salts can be hygroscopic and lose activity if exposed to moisture. The chosen catalyst may also be incompatible with the solvent or other functional groups on the substrate.

    • Recommended Solution:

      • Ensure the catalyst is anhydrous. If using zinc chloride, consider drying it under vacuum before use.

      • Increase catalyst loading in increments (e.g., from 5 mol% to 10 mol%).

      • Switch to a different catalyst system. If a zinc catalyst in DMF is failing, try an amine salt like triethylamine hydrochloride, or vice-versa.[9][10]

  • Potential Cause B: Insufficient Reaction Temperature or Time

    • Why it happens: The [3+2] cycloaddition has a significant activation energy barrier that must be overcome.[1]

    • Recommended Solution:

      • Ensure the internal reaction temperature reaches the target (e.g., 110-120°C in DMF). Use a sand bath or oil bath for uniform heating.[2][14]

      • Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS). If the reaction has stalled, consider extending the reaction time.

      • If available, explore microwave irradiation, which can often accelerate the reaction and improve yields.[6]

Issue 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate indicates competing reactions.

  • Potential Cause: Nitrile Hydrolysis

    • Why it happens: In the presence of water, especially under acidic or basic conditions at high temperatures, the nitrile group of 2-amino-5-cyanopyridine can hydrolyze to the corresponding amide (2-amino-5-carbamoylpyridine) or carboxylic acid.[16]

    • Recommended Solution:

      • Use dry solvents and reagents. Ensure your reaction vessel is flame-dried or oven-dried before use.

      • If using a catalyst system that is sensitive to water, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Consider switching to a catalyst system known to be tolerant of water, such as zinc salts in an aqueous medium, which can often suppress hydrolysis relative to the desired cycloaddition.[4]

Issue 3: Difficulty with Product Isolation

Challenges often arise during the workup and purification steps.

  • Potential Cause: Incomplete Precipitation

    • Why it happens: The product may have some residual solubility in the acidified aqueous mixture, especially if the volume is large or the temperature is not sufficiently low. The pH may also not be at the isoelectric point for minimum solubility.

    • Recommended Solution:

      • After acidification, cool the mixture in an ice bath for an extended period (e.g., >1 hour) to maximize precipitation.

      • Adjust the pH carefully. Check the pH with indicator paper to ensure it is sufficiently acidic (typically pH 2-3) for full protonation and precipitation.

      • If precipitation is minimal, extract the aqueous solution with an organic solvent like ethyl acetate. The product may be partially extracted into the organic layer.

Data Summary & Experimental Protocol

Table 1: Comparison of Selected Catalytic Systems for Tetrazole Synthesis from Nitriles
Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Time (h)Reported Yields (%)Key Advantages
ZnCl₂ / H₂O 10 - 20Water100 - 12012 - 2480 - 95Enhanced safety (avoids HN₃), environmentally friendly.[4][6]
Pyridine·HCl / DMF 100DMF110 - 1308 - 1284 - 93Cost-effective, simple setup.[9]
Cobalt(II) Complex / DMSO 1DMSO11012>90High efficiency at low catalyst loading.[1][2]
Silica Sulfuric Acid / DMF 15DMF1206 - 1072 - 95Heterogeneous (easy removal), reusable catalyst.[3]
Iodine / DMF 20DMF12010 - 1285 - 92Metal-free Lewis acid catalysis.[6]

Note: Yields are generalized from literature for various 5-substituted-1H-tetrazoles and may vary for 2-amino-5-cyanopyridine.

Experimental Protocol: Synthesis using Zinc Chloride in Water

This protocol is provided as a representative example prioritizing safety and environmental considerations.

Materials:

  • 2-amino-5-cyanopyridine

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine 2-amino-5-cyanopyridine (e.g., 10 mmol, 1.18 g), sodium azide (15 mmol, 0.975 g), and zinc chloride (2.0 mmol, 0.27 g).

    • Causality Note: Using an excess of sodium azide (1.5 equivalents) helps drive the reaction to completion. Zinc chloride acts as the Lewis acid catalyst to activate the nitrile.[4]

  • Solvent Addition: Add deionized water (40 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Expert Insight: Running the reaction in water significantly enhances safety by suppressing the formation and volatilization of hydrazoic acid.[4]

  • Cooling and Filtration (Optional): After the reaction is complete, cool the mixture to room temperature. If any insoluble inorganic salts are present, they can be removed by filtration at this stage.

  • Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring to adjust the pH to approximately 2-3. A white or off-white precipitate of this compound should form.

    • Causality Note: The tetrazole product is deprotonated and soluble as a sodium/zinc salt under the reaction conditions. Acidification protonates the tetrazole ring, rendering the molecule neutral and causing it to precipitate from the aqueous solution.[7]

  • Isolation: Keep the mixture in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to obtain the final this compound.

References

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Taylor & Francis Online. [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Aptuitiv. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Safe Handling of Azides. University of Pittsburgh. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect. [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

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Technical Support Center: Isolating 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and isolation of 5-(1H-tetrazol-5-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during the purification of this and structurally related compounds. The unique physicochemical properties of pyridinyl-tetrazoles, stemming from the acidic tetrazole ring and the basic pyridine moiety, often present specific isolation challenges. This resource consolidates field-proven insights and foundational chemical principles to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its workup?

A1: The molecule's behavior is dominated by the interplay of two key functional groups: the basic aminopyridine ring and the acidic tetrazole ring. This dual nature can lead to zwitterionic character at certain pH values, significantly impacting its solubility. While the pyridine nitrogen is basic, the tetrazole ring is acidic (with a pKa similar to a carboxylic acid), making the compound highly polar and often leading to high solubility in aqueous media, which can complicate extractions.[1][2][3]

Q2: My crude product won't precipitate after quenching the reaction. What is the likely cause?

A2: A common issue is that the product remains dissolved in the aqueous or reaction solvent.[1] The high polarity and potential zwitterionic nature of this compound can lead to significant solubility, especially if the volume of the aqueous phase is large.[2] Careful adjustment of the pH to the isoelectric point, where the molecule has minimal net charge, is critical to induce precipitation.

Q3: What are the most common impurities I should expect?

A3: Common impurities can include unreacted 2-amino-5-cyanopyridine, residual azide salts, and potentially byproducts from side reactions. If the reaction is not driven to completion, the starting nitrile will be a major contaminant. Depending on the reaction conditions, trace amounts of related isomers or degradation products might also be present.[4]

Q4: Is it better to use acid-base extraction or recrystallization for purification?

A4: The choice depends on the impurity profile and the scale of your reaction.[5]

  • Acid-Base Extraction: This is a powerful technique to remove non-basic or non-acidic impurities. It leverages the basicity of the aminopyridine to move your desired compound between aqueous and organic layers.[5][6]

  • Recrystallization: This method is excellent for removing impurities with different solubility profiles and for obtaining high-purity crystalline material.[2][5] However, finding a suitable solvent system can be challenging due to the compound's unique solubility characteristics.

Troubleshooting Guide

Problem 1: Low or No Precipitation of Product Upon pH Adjustment

Symptoms:

  • After quenching the reaction mixture (e.g., with water) and acidifying to the recommended pH (typically pH 1-2 or pH 6, depending on the specific protocol), no solid material forms.[1][7][8]

  • The aqueous layer remains clear, suggesting the product is fully dissolved.

Root Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Incorrect pH for Precipitation The compound's solubility is highly pH-dependent. At its isoelectric point, the net charge is zero, minimizing its solubility in aqueous media. For pyridinyl-tetrazoles, this point can be sensitive.1. Carefully adjust the pH of the aqueous solution. Check the pH with a calibrated meter. 2. Systematically vary the pH (e.g., from 1 to 7) on a small aliquot to find the optimal precipitation point. Some protocols for similar compounds suggest a pH of 6.[8]
Excessive Solvent Volume The product, even at its isoelectric point, may have some residual solubility. A large volume of water or reaction solvent can keep it in solution.1. Concentrate the reaction mixture under reduced pressure to remove a portion of the solvent before attempting precipitation.[7] 2. After pH adjustment, cool the solution in an ice bath or refrigerate overnight to decrease solubility and promote crystallization.
"Salting Out" Required Increasing the ionic strength of the aqueous solution can decrease the solubility of polar organic compounds.1. Saturate the aqueous solution with a salt like NaCl (brine) or potassium nitrate at the optimal pH for precipitation.[1][7] This can often force the product out of the solution.
Problem 2: Product is Intractable in Common Organic Solvents for Extraction

Symptoms:

  • During liquid-liquid extraction, the product remains in the aqueous layer regardless of the pH of the aqueous phase.[7]

  • Standard organic solvents like ethyl acetate or dichloromethane fail to extract the compound.

Root Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
High Polarity and Zwitterionic Character The compound's inherent polarity and ability to form strong hydrogen bonds make it prefer the aqueous phase.[2]1. Use More Polar Solvents: Try extractions with more polar solvents like n-butanol, which has better miscibility with water and can extract highly polar compounds. 2. Continuous Extraction: For small-scale reactions, a continuous liquid-liquid extraction apparatus can be effective over several hours.
Incorrect pH for Extraction To extract into an organic solvent, the compound should be in its neutral form. For a basic amine, this typically requires a basic aqueous phase.1. Basify the aqueous layer (e.g., with NaOH or Na2CO3 to pH 9-10) to deprotonate the tetrazole and neutralize the pyridine, then extract with an appropriate organic solvent.[9] 2. Perform multiple extractions with fresh solvent to maximize recovery.
Problem 3: Difficulty in Recrystallization (Oiling Out or No Crystals)

Symptoms:

  • Upon cooling or addition of an anti-solvent, the compound separates as an oil rather than a crystalline solid.[2]

  • The compound remains in solution even after cooling or solvent evaporation.

Root Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Rapid Supersaturation If the solution becomes supersaturated too quickly (e.g., by rapid cooling or fast addition of anti-solvent), the molecules do not have time to arrange into a crystal lattice and will "oil out."[2]1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator.[2] 2. Slow Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring. If turbidity persists, add a few drops of the "good" solvent to redissolve, then allow it to stand.[2]
Inappropriate Solvent System The chosen solvent may be too good, preventing crystallization, or too poor, causing rapid precipitation of amorphous material.1. Solvent Screening: Test a range of solvents and solvent mixtures. Good candidates for polar compounds like this include alcohols (methanol, ethanol), DMF, DMSO, or mixtures with water.[2][10] 2. Vapor Diffusion: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and place this vial inside a larger, sealed container with an anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, promoting gradual crystallization.
High Impurity Level Impurities can inhibit crystal lattice formation.1. First, attempt a preliminary purification step like a quick filtration through a silica plug or an acid-base wash to remove gross impurities before recrystallization.

Experimental Protocols

Protocol 1: Workup by pH-Controlled Precipitation
  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water (approximately 5-10 times the reaction volume).

  • Acidification: While stirring, slowly add 6M HCl dropwise to adjust the pH to approximately 1-2. This protonates the pyridine nitrogen.[1]

  • Precipitation: Continue stirring and slowly add a saturated solution of NaHCO₃ or dilute NaOH to adjust the pH to ~6.[8] Monitor the pH carefully. The product should precipitate as a solid.

  • Isolation: Allow the suspension to stir in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration, washing the filter cake with cold distilled water and then a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the isolated solid under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, if solubility allows). If the crude is an aqueous mixture, proceed to the next step.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl. The this compound will move into the aqueous layer as its hydrochloride salt. The organic layer containing non-basic impurities can be discarded.

  • Basification and Re-extraction: Carefully basify the acidic aqueous layer with 2M NaOH or solid Na₂CO₃ to a pH of 9-10.

  • Extraction of Product: Extract the basified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Visualization of the Workup Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_precipitation Method 1: Precipitation cluster_extraction Method 2: Acid-Base Extraction start Crude Reaction Mixture (in DMF/Solvent) quench Quench with Ice-Water start->quench dissolve Dissolve in H₂O/EtOAc start->dissolve acidify Acidify with HCl (pH 1-2) quench->acidify precipitate Adjust to pH ~6 with Base acidify->precipitate filter Filter & Wash Solid precipitate->filter product1 Isolated Product filter->product1 extract_acid Extract with 1M HCl dissolve->extract_acid basify Basify Aqueous Layer (pH 9-10) extract_acid->basify Aqueous Layer extract_product Extract with EtOAc basify->extract_product dry_concentrate Dry & Concentrate extract_product->dry_concentrate Organic Layer product2 Purified Product dry_concentrate->product2

Caption: Decision workflow for isolating this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Laboratory-Scale 1H-Tetrazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for Tetrazole functionalization reactions.
  • Benchchem. (n.d.). How to remove unreacted 2-aminopyridine from product.
  • Reddit. (2025). Problem with tetrazole formation.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 5-Carboxy-2-(5-tetrazolyl)-pyridine.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (2016). Synthesis, structure elucidation and DFT studies of a new isomeric pyridyl-tetrazole derivative.
  • Chemistry Stack Exchange. (2014). Extraction of a pyridine tetrazole from the aqueous phase.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Dai, J., & Wen, X.-C. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2508.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • Arabian Journal of Chemistry. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study.

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Validation & Comparative

A Comparative Analysis of 5-(1H-tetrazol-5-yl)pyridin-2-amine and Other Tetrazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold. Its unique physicochemical properties, particularly its ability to act as a bioisostere for carboxylic acids, have cemented its importance in the design of novel therapeutics.[1] This guide provides a detailed comparative analysis of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a compound of growing interest, against other tetrazole analogues. We will delve into a comparison of their physicochemical properties, biological activities, and synthetic methodologies, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Significance of the Tetrazole Scaffold

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. This nitrogen-rich structure confers a unique electronic and steric profile, making them valuable in modulating a drug candidate's pharmacokinetic and pharmacodynamic properties.[2][3] The tetrazole ring is acidic, with a pKa value similar to that of carboxylic acids, allowing it to engage in similar ionic interactions with biological targets.[3] However, its increased lipophilicity and metabolic stability often lead to improved oral bioavailability and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile compared to its carboxylic acid counterparts.

This compound combines the key features of a tetrazole ring with a 2-aminopyridine scaffold, a common pharmacophore in many biologically active compounds. This fusion presents an intriguing scaffold for exploring a range of therapeutic targets.

Physicochemical Property Comparison

To understand the potential advantages of this compound, it is instructive to compare its properties with a well-studied tetrazole, 5-phenyl-1H-tetrazole. While comprehensive experimental data for the former is limited in publicly accessible literature, we can infer some properties based on its structure and available data for related compounds.

PropertyThis compound (Predicted/Inferred)5-phenyl-1H-tetrazole (Experimental)Rationale/Implication for Drug Design
Molecular Weight ~162.16 g/mol 146.15 g/mol Both are relatively small molecules, adhering to Lipinski's rule of five, which is favorable for oral bioavailability.
pKa ~4.5 - 5.0~4.3[4]The similar acidity suggests that this compound can effectively mimic a carboxylic acid in its interactions with biological targets.
LogP Lower than 5-phenyl-1H-tetrazole1.1[4]The presence of the polar 2-aminopyridine group is expected to decrease the lipophilicity, potentially improving aqueous solubility but possibly reducing membrane permeability.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 5Donors: 1, Acceptors: 4[4]The increased number of hydrogen bond donors and acceptors in this compound could lead to more specific and stronger interactions with target proteins.
Melting Point Likely high216-219 °CHigh melting points are characteristic of tetrazoles due to strong intermolecular hydrogen bonding and crystalline packing.

Table 1: Comparative Physicochemical Properties

Biological Activity Comparison: A Look at Potential Applications

While specific bioactivity data for this compound is not extensively reported in the available scientific literature, we can infer its potential therapeutic applications by examining the activities of structurally related compounds and comparing them to 5-phenyl-1H-tetrazole derivatives.

Antimicrobial Activity

Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][6][7] The inclusion of a pyridine ring, as in our target compound, can enhance this activity. For instance, a study on 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines showed significant antibacterial and antifungal properties.[6]

Compound/ClassOrganism(s)Activity (MIC/Zone of Inhibition)Reference
2-(5-(4-chlorophenyl)-1H-tetrazol-1-yl) pyridinePseudomonas aeruginosa, E. coliGood antibacterial activity (qualitative)[6]
2-(5-(3-bromophenyl)-1H-tetrazol-1-yl)pyridineBacillus subtilisGood antibacterial activity (qualitative)[6]
5-substituted aryl 1H-tetrazolesStaphylococcus aureus, Escherichia coliMIC: 125-250 µg/mL[1]
Novel 1H-tetrazol-5-amine derivativesGram-positive and Gram-negative strainsMIC: 0.25 - 64 µg/mL[2]

Table 2: Antimicrobial Activity of Related Tetrazole Derivatives

The data suggests that the pyridine-tetrazole scaffold is a promising starting point for the development of new antimicrobial agents. The 2-amino group in this compound provides a handle for further chemical modification to optimize potency and spectrum of activity.

Anticancer Activity

The tetrazole moiety is also a key feature in a number of anticancer agents.[8][9] Its ability to interact with various biological targets involved in cancer progression makes it a valuable pharmacophore. While no specific anticancer data for this compound was found, related structures have shown promising results. For example, a study on pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine sulfonamides demonstrated potent cytotoxic activity against various cancer cell lines.[8] Another study on a tetrazole-containing derivative of 1,3,5-triazine showed significant cytotoxicity against several human cancer cell lines, including HeLa and A549.

Compound/ClassCell Line(s)Activity (IC50)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine sulfonamidesBxPC-3, PC-30.06–0.35 µM[8]
Tetrazole-containing 1,3,5-triazine derivativeHeLa, A549, PA-1, Huh73.7 µM, 41.3 µM, 10.6 µM, 19.9 µM
1,5-disubstituted α-amino tetrazole derivativesU937 (caspase-1 inhibition)15.1 µM[10]

Table 3: Anticancer Activity of Related Tetrazole Derivatives

These findings highlight the potential of tetrazole-containing compounds, including those with pyridine scaffolds, as anticancer agents. The specific substitution pattern on both the tetrazole and pyridine rings will be crucial in determining the potency and selectivity of these compounds.

Synthetic Methodologies: A Practical Guide

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source.[11] This method is versatile and can be adapted for a wide range of substrates.

Synthesis of this compound

The synthesis of the title compound would likely proceed from 2-amino-5-cyanopyridine as the starting material.

G A 2-Amino-5-cyanopyridine B [3+2] Cycloaddition A->B C This compound B->C D Sodium Azide (NaN₃) D->B E Lewis or Brønsted Acid Catalyst (e.g., ZnBr₂, NH₄Cl) E->B F Solvent (e.g., DMF, Water) F->B G Heat G->B

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-1H-tetrazoles

This protocol is a general method that can be adapted for the synthesis of this compound from 2-amino-5-cyanopyridine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting nitrile (1.0 eq.), sodium azide (1.2-1.5 eq.), and a catalyst such as zinc bromide (1.0 eq.) or ammonium chloride (1.0 eq.).

  • Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or water. The choice of solvent can influence the reaction rate and work-up procedure.

  • Reaction: Heat the reaction mixture to a temperature between 100-130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into ice water.

  • Acidification: Acidify the aqueous solution to a pH of ~2 with a suitable acid (e.g., 2M HCl). This will protonate the tetrazole ring, causing the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis of 5-phenyl-1H-tetrazole

The synthesis of our comparator compound, 5-phenyl-1H-tetrazole, follows a similar procedure starting from benzonitrile.

G A Benzonitrile B [3+2] Cycloaddition A->B C 5-phenyl-1H-tetrazole B->C D Sodium Azide (NaN₃) D->B E Ammonium Chloride (NH₄Cl) E->B F DMF F->B G Reflux G->B

Figure 2: Synthetic workflow for 5-phenyl-1H-tetrazole.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed methodologies for assessing the antimicrobial and anticancer activities of tetrazole compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[6][12]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Seed a 96-well plate with the desired cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest the potential for a range of biological activities, particularly in the antimicrobial and anticancer arenas. While direct experimental data for this specific compound is currently limited, the analysis of related pyridine-tetrazole and other tetrazole derivatives provides a strong rationale for its further investigation.

The synthetic route to this compound is straightforward, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The 2-amino group on the pyridine ring serves as a convenient point for chemical modification to fine-tune the compound's properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. The experimental protocols provided in this guide offer a robust framework for such studies. By systematically exploring the SAR of this promising scaffold, researchers can unlock its full therapeutic potential and contribute to the development of novel and effective drugs.

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A Comparative Guide to Validating the Biological Activity of 5-(1H-tetrazol-5-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine and tetrazole scaffolds are privileged structures, frequently appearing in molecules with a wide array of biological activities.[1][2] The fusion of these two heterocycles into 5-(1H-tetrazol-5-yl)pyridin-2-amine derivatives has given rise to a class of compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of these derivatives. We will delve into the causality behind experimental choices, present objective comparisons with established alternatives, and provide detailed, self-validating protocols.

The Therapeutic Promise of Tetrazolyl-Pyridinamines

The this compound core combines the structural features of both pyridine and tetrazole moieties. The tetrazole ring is often considered a bioisostere of a carboxylic acid group, enhancing metabolic stability and receptor binding affinity.[6] The 2-aminopyridine substructure is a common pharmacophore in many kinase inhibitors, including those targeting Janus kinases (JAKs).[7][8] Consequently, derivatives of this scaffold are frequently investigated for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][3][6][9]

This guide will focus on the validation of three key biological activities:

  • Anticancer Activity: Assessing the cytotoxic and anti-proliferative effects on cancer cell lines and in preclinical in vivo models.

  • Kinase Inhibition: Specifically evaluating the inhibitory potential against key kinases implicated in cancer and inflammation, such as JAK2.

  • Anti-inflammatory Activity: Measuring the ability to reduce inflammation in established in vivo models.

Comparative Analysis of Biological Activity

To establish the therapeutic potential of a novel this compound derivative, its activity must be benchmarked against existing standards. The choice of comparators is crucial for a meaningful evaluation.

Biological Activity Test Compound(s) Positive Controls/Comparators Rationale for Comparator Selection
Anticancer (In Vitro) Novel this compound derivativesDoxorubicin, PaclitaxelStandard-of-care cytotoxic agents with well-characterized mechanisms of action.
Kinase Inhibition (JAK2) Novel this compound derivativesRuxolitinib, Fedratinib, Crizotinib[7]Clinically approved or well-studied selective JAK2 inhibitors.[7]
Anti-inflammatory (In Vivo) Novel this compound derivativesIbuprofen, Diclofenac Sodium[3][10]Widely used non-steroidal anti-inflammatory drugs (NSAIDs) for comparison of efficacy.[3][10]

Experimental Protocols for Biological Validation

The following sections provide detailed, step-by-step protocols for the validation of the key biological activities of this compound derivatives. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

In Vitro Anticancer Activity: Cell Viability Assays

The initial step in evaluating anticancer potential is to determine the cytotoxic or anti-proliferative effects of the compounds on a panel of human cancer cell lines. Tetrazolium-based assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability and simplicity.[11] These assays measure the metabolic activity of viable cells.[11][12]

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Test Compounds (Serial Dilutions) treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add MTT or XTT Reagent incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT Assay Only) incubate_reagent->solubilize If MTT read_absorbance Read Absorbance (Plate Reader) incubate_reagent->read_absorbance If XTT solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for in vitro cytotoxicity testing using MTT or XTT assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and positive controls (e.g., Doxorubicin) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay.[11] The key advantage is that the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.[11]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[11]

  • Data Analysis: Calculate IC50 values as described for the MTT assay.

In Vitro Kinase Inhibition Assays

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, it is essential to evaluate the inhibitory activity of the synthesized derivatives against relevant kinases, such as JAK2.[7] Luminescence-based kinase assays are a common method for determining the IC50 values of inhibitors.[14]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor (Serial Dilutions) pre_incubate Pre-incubate Kinase with Inhibitor prep_inhibitor->pre_incubate prep_kinase Prepare Kinase Enzyme prep_kinase->pre_incubate prep_substrate Prepare Substrate & ATP initiate_reaction Initiate Reaction (Add Substrate/ATP) prep_substrate->initiate_reaction pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent (ADP to ATP conversion) stop_reaction->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence calc_ic50 Calculate IC50 measure_luminescence->calc_ic50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14]

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and positive controls (e.g., Ruxolitinib) in the appropriate buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test compounds, the kinase (e.g., recombinant JAK2), and the kinase substrate.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

In Vivo Anticancer Efficacy: Human Tumor Xenograft Models

Promising compounds from in vitro studies should be evaluated for their in vivo efficacy in animal models.[15] Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for assessing the anticancer activity of drug candidates.[16][17]

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant_cells Subcutaneous Implantation of Human Cancer Cells into Immunodeficient Mice tumor_growth Allow Tumors to Grow to a Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer_treatment Administer Test Compound, Vehicle Control, and Positive Control randomize->administer_treatment monitor_mice Monitor Body Weight and Tumor Volume administer_treatment->monitor_mice euthanize Euthanize Mice at Pre-defined Endpoint monitor_mice->euthanize excise_tumors Excise and Weigh Tumors euthanize->excise_tumors analyze_data Analyze Tumor Growth Inhibition (TGI) excise_tumors->analyze_data

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[16]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]

  • Treatment Administration: Administer the this compound derivative, vehicle control, and a positive control (e.g., a standard-of-care drug for that cancer type) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) and monitor the body weight of the mice regularly.[18]

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced rat paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory activity.[3][19]

  • Animal Acclimatization and Grouping: Acclimatize Wistar or Sprague-Dawley rats for at least one week before the experiment. Randomly divide the animals into control and treatment groups.

  • Compound Administration: Administer the this compound derivatives, a vehicle control, and a positive control (e.g., Ibuprofen or Diclofenac Sodium) orally or intraperitoneally.[3]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point compared to the vehicle control group.

Data Summary and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound Cancer Cell Line A (IC50, µM) Cancer Cell Line B (IC50, µM) Cancer Cell Line C (IC50, µM)
Derivative 1
Derivative 2
Doxorubicin

Table 2: In Vitro Kinase Inhibitory Activity

Compound JAK2 (IC50, nM) Kinase X (IC50, nM) Kinase Y (IC50, nM)
Derivative 1
Derivative 2
Ruxolitinib

Table 3: In Vivo Anticancer Efficacy in Xenograft Model

Treatment Group Dose Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control--
Derivative 1
Positive Control

Table 4: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group Dose (mg/kg) % Inhibition of Edema at 3h
Vehicle Control--
Derivative 1
Ibuprofen

Conclusion

This guide provides a robust framework for the comprehensive validation of the biological activity of this compound derivatives. By employing a combination of well-established in vitro and in vivo assays and comparing the results to appropriate standards, researchers can generate the high-quality, reproducible data necessary to advance promising candidates through the drug discovery pipeline. The causality-driven approach to experimental design and the emphasis on self-validating protocols ensure the scientific integrity of the findings, providing a solid foundation for further development.

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A Comparative Guide to the Synthetic Routes of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(1H-tetrazol-5-yl)pyridin-2-amine is a key structural motif in medicinal chemistry, recognized for its role as a bioisostere for carboxylic acids and its presence in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on the widely utilized [3+2] cycloaddition of 2-amino-5-cyanopyridine with an azide source. We will delve into the mechanistic underpinnings, compare various catalytic systems and reaction conditions, and provide detailed experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, safety, scalability, and environmental impact.

Route 1: [3+2] Cycloaddition of 2-Amino-5-cyanopyridine with Sodium Azide

The most prevalent and direct method for the synthesis of this compound involves the [3+2] cycloaddition reaction between the nitrile functionality of 2-amino-5-cyanopyridine and an azide salt, typically sodium azide. This reaction is a classic example of 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry.

Reaction Mechanism

The generally accepted mechanism for the metal-catalyzed [3+2] cycloaddition of a nitrile with sodium azide involves the coordination of the metal catalyst (e.g., Zn(II), Co(II)) to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The subsequent intramolecular cyclization of the resulting intermediate forms the tetrazole ring.

Reaction_Mechanism cluster_0 [3+2] Cycloaddition Mechanism Nitrile 2-Amino-5-cyanopyridine ActivatedNitrile Activated Nitrile-Catalyst Complex Nitrile->ActivatedNitrile Coordination Catalyst Metal Catalyst (e.g., ZnCl2) Catalyst->ActivatedNitrile Intermediate Azide-Nitrile Adduct ActivatedNitrile->Intermediate Nucleophilic Attack Azide Sodium Azide (NaN3) Azide->Intermediate Tetrazole This compound Intermediate->Tetrazole Cyclization & Protonation

Caption: Generalized mechanism of metal-catalyzed [3+2] cycloaddition.

Comparison of Catalytic Systems and Reaction Conditions

While the fundamental transformation remains the same, various catalysts and reaction conditions have been employed to optimize the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst and solvent significantly impacts reaction time, temperature, yield, and safety profile.

Catalyst/Reagent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
NaN₃ / NH₄Cl DMF11020Moderate to GoodReadily available and inexpensive reagents.High temperature, long reaction time, use of a high-boiling point solvent.
NaN₃ / ZnBr₂ WaterReflux12-24Good to Excellent"Green" solvent, improved safety by avoiding HN₃ generation.[1]May require longer reaction times for less reactive nitriles.
NaN₃ / Co(II) Complex DMSO11012ExcellentHigh yields under relatively mild conditions.[2]Catalyst synthesis required, potential for metal contamination.
NaN₃ / Silica Sulfuric Acid DMFReflux5Good to ExcellentHeterogeneous catalyst, easy to remove from the reaction mixture.Still requires a high-boiling point solvent.
Microwave-assisted DMF/Water120-1500.2-0.5Good to ExcellentDrastically reduced reaction times.[3]Requires specialized equipment, potential for pressure buildup.

Data Presentation: Comparison of different catalytic systems for tetrazole synthesis.

Detailed Experimental Protocols

This protocol is a widely cited method for the synthesis of this compound.

Materials:

  • 2-Amino-5-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (6 M)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in DMF.

  • Heat the reaction mixture to 110 °C and stir for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture to pH 6 with 6 M hydrochloric acid to precipitate the product.

  • Collect the white precipitate by filtration and wash thoroughly with distilled water.

  • The crude product can be further purified by recrystallization.

Purification of the Hydrochloride Salt: For purification via the hydrochloride salt, the crude product can be dissolved in a minimal amount of hot ethanol containing a small amount of hydrochloric acid. Slow evaporation of the solvent yields colorless, block-shaped crystals of 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride.[4]

This method offers a more environmentally benign approach by replacing the organic solvent with water.[1]

Materials:

  • 2-Amino-5-cyanopyridine

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Water

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-cyanopyridine (1.0 eq), sodium azide (2.0 eq), and zinc bromide (1.0 eq) in water.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH to ~2 with concentrated hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry to afford the desired product.

Alternative Synthetic Strategies: A Prospective Outlook

While the [3+2] cycloaddition of 2-amino-5-cyanopyridine is the dominant route, it is valuable for researchers to consider alternative strategies, particularly those that may offer advantages in terms of starting material availability or avoidance of hazardous reagents. Although specific examples for the synthesis of this compound are not yet widely reported, the following approaches represent promising areas for future investigation.

Potential Route 2: Aza-Wittig Reaction

The aza-Wittig reaction is a powerful method for the formation of C=N bonds and can be employed in the synthesis of various nitrogen-containing heterocycles. A hypothetical route to this compound could involve the reaction of a suitably functionalized pyridine derivative with an iminophosphorane. For instance, an intramolecular aza-Wittig reaction of a 2-azidopyridine derivative bearing a suitable precursor to the tetrazole ring at the 5-position could be a viable strategy.[5][6][7]

Aza_Wittig_Route cluster_1 Hypothetical Aza-Wittig Route Start Functionalized 2-Azidopyridine Iminophosphorane Iminophosphorane Intermediate Start->Iminophosphorane Staudinger Reaction (PPh3) Cyclization Intramolecular Aza-Wittig Reaction Iminophosphorane->Cyclization Product This compound Cyclization->Product

Caption: A conceptual workflow for a potential aza-Wittig approach.

This approach would circumvent the need for a pre-existing cyano group and could offer a convergent synthesis pathway. However, the synthesis of the required starting materials and the optimization of the intramolecular cyclization would require significant experimental investigation.

Safety and Scalability Considerations

The use of sodium azide is a significant safety concern in all the discussed routes. Sodium azide is highly toxic and can form explosive heavy metal azides. The generation of hydrazoic acid (HN₃), a highly toxic and explosive gas, is a major hazard, particularly in acidic conditions.[8]

Key Safety Precautions:

  • All reactions involving azides should be conducted in a well-ventilated fume hood.

  • Avoid contact of sodium azide with heavy metals and strong acids.

  • Quench any residual azide with a suitable reagent, such as sodium nitrite, before workup.

  • For larger-scale synthesis, consider using continuous flow reactors, which can minimize the risks associated with hazardous intermediates by maintaining a small reaction volume at any given time.[1]

The scalability of these reactions is also a critical factor for industrial applications. While the DMF-based method is well-established, its scalability is hampered by the use of a high-boiling point solvent and the associated safety concerns. The water-based synthesis using zinc bromide offers a more scalable and safer alternative, aligning with the principles of green chemistry.[9]

Conclusion

The synthesis of this compound is most reliably achieved through the [3+2] cycloaddition of 2-amino-5-cyanopyridine with sodium azide. This guide has provided a detailed comparison of various catalytic systems and reaction conditions for this key transformation, highlighting the trade-offs between yield, reaction time, cost, and safety. The use of zinc bromide in water stands out as a particularly promising method for its environmental and safety advantages. While alternative synthetic routes are not yet well-established for this specific molecule, the exploration of strategies such as the aza-Wittig reaction presents exciting opportunities for future research. Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. Careful consideration of the principles and protocols outlined in this guide will enable the efficient and safe synthesis of this important medicinal chemistry building block.

References

  • Dai, J., & Wen, X. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2835. [Link]

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528. [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. [Link]

  • O'Brien, P. (2002). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA International Journal for Chemistry, 56(4), 143-146. [Link]

  • Cardoza, S., Shrivash, M. K., Riva, L., Chatterjee, A. K., Mandal, A., & Tandon, V. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(19), 21626–21636. [Link]

  • Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Arkivoc, 2005(2), 98-119. [https://www.semantic scholar.org/paper/Recent-progress-in-the-synthesis-of-heterocyclic-by-the-Eguchi/9d01242e200673d6d03f0b2a8e8e8e8e8e8e8e8e]([Link] scholar.org/paper/Recent-progress-in-the-synthesis-of-heterocyclic-by-the-Eguchi/9d01242e200673d6d03f0b2a8e8e8e8e8e8e8e8e)

  • Huisgen, R. (1984). 1,3-Dipolar Cycloaddition Chemistry. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). Wiley.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
  • Hayes, B. L., et al. (2006). Application of the intramolecular aza-Wittig reaction to the synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron Letters, 47(19), 3361-3363. [Link]

  • Marsden, S. P., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chemical Science, 13(36), 10769-10774. [Link]

  • Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(23), 7945-7950.
  • Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2+3] Cycloaddition Route to Fused 5-Heterosubstituted Tetrazoles. Organic Letters, 3(25), 4091-4094.
  • Moderhack, D. (1998). Recent Advances in the Chemistry of Tetrazoles. Journal für praktische Chemie/Chemiker-Zeitung, 340(8), 687-709.
  • Butler, R. N. (1996).
  • Dai, J., & Wen, X. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2835. [Link]

Sources

A Comparative Guide for Drug Discovery: 5-(1H-tetrazol-5-yl)pyridin-2-amine vs. its Carboxylate Bioisostere, 6-Aminopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

To our community of researchers, scientists, and drug development professionals,

In the intricate process of drug design, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. One of the most classic and frequently employed bioisosteric substitutions is the replacement of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides an in-depth, objective comparison of 5-(1H-tetrazol-5-yl)pyridin-2-amine and its carboxylic acid counterpart, 6-aminopyridine-3-carboxylic acid . By synthesizing theoretical principles with experimental data, we aim to provide actionable insights for your research and development endeavors.

The Principle of Bioisosterism: A Tale of Two Acronyms

At its core, the substitution of a carboxylic acid with a tetrazole is a strategy to retain or improve upon the acidic character of the parent molecule while modulating other critical physicochemical properties. Both functional groups are acidic, with comparable pKa values, allowing them to exist as anions at physiological pH (around 7.4). This anionic character is often crucial for forming key ionic interactions with biological targets. However, the subtle yet significant differences in their structure, electronics, and solvation properties can have profound impacts on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide will dissect these differences through a comparative analysis of their structural and physicochemical properties, metabolic stability, and a hypothetical application in a relevant therapeutic area, supported by detailed experimental protocols.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two molecules lies in the acidic functional group. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger, aromatic system compared to the more localized charge on the two oxygen atoms of the carboxylate group. This seemingly small change has a cascading effect on several key molecular attributes.

G cluster_0 This compound cluster_1 6-Aminopyridine-3-carboxylic acid mol1 mol1 mol2 mol2

Caption: Molecular structures of the tetrazole (left) and its carboxylate bioisostere (right).

A comparative summary of the key physicochemical properties is presented in Table 1. It's important to note that while experimental data for these specific compounds is limited, the values presented are a combination of available data, established trends for this bioisosteric pair, and calculated predictions.

Table 1: Comparative Summary of Physicochemical Properties

PropertyThis compound6-Aminopyridine-3-carboxylic acidKey Implications for Drug Design
Molecular Weight 162.16 g/mol 138.12 g/mol The tetrazole is larger and heavier, which can impact ligand efficiency and binding pocket accommodation.
pKa ~4.5 - 5.0 (Predicted)~2.86 (Experimental for one acidic proton)Both are ionized at physiological pH, enabling similar ionic interactions with biological targets. The tetrazole's pKa is generally closer to that of a typical carboxylic acid.
logP (Calculated) ~0.5 - 1.0~-0.5 - 0.0The tetrazole is predicted to be more lipophilic, which can influence membrane permeability and plasma protein binding.
Aqueous Solubility Lower (Predicted)"Very soluble" to ~1 g/L at 20°C (Experimental)[1]The higher lipophilicity of the tetrazole may lead to lower aqueous solubility, a critical factor for formulation and bioavailability.
Hydrogen Bond Donors 22Both molecules have the same number of hydrogen bond donors.
Hydrogen Bond Acceptors 53The tetrazole ring offers more hydrogen bond acceptors, potentially leading to different solvation properties and target interactions.

Pharmacokinetic Profile: The Metabolic Stability Advantage

One of the primary motivations for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability. Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.

  • Glucuronidation: Carboxylic acids can form acyl glucuronides, which have been implicated in toxicological responses. While tetrazoles can also undergo N-glucuronidation, these adducts are generally more stable.

  • Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.

The tetrazole moiety is generally considered to be more resistant to phase I and phase II metabolism, which often translates to a longer in vivo half-life and improved oral bioavailability.[2][3]

Experimental Protocols: A Guide to Comparative Evaluation

To provide a practical framework for comparing these two molecules in a research setting, we outline detailed protocols for key in vitro assays.

I. Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Determining the thermodynamic solubility is crucial for understanding the dissolution rate and potential for oral absorption. The shake-flask method, while traditional, remains the gold standard.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (either the tetrazole or the carboxylic acid) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., methanol or acetonitrile), and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: The solubility is expressed in µg/mL or µM.

II. Lipophilicity and Permeability Assessment (PAMPA)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability. It provides a good indication of a compound's ability to cross the intestinal barrier.

G cluster_workflow PAMPA Workflow prep_donor Prepare Donor Plate: Test compounds in buffer (pH 7.4) assemble Assemble Sandwich: Place coated filter plate onto donor plate prep_donor->assemble prep_membrane Coat Filter Plate: Add lipid solution (e.g., lecithin in dodecane) to form artificial membrane prep_membrane->assemble incubate Incubate: Allow compounds to permeate from donor to acceptor compartment assemble->incubate analyze Analyze: Quantify compound concentration in both compartments using LC-MS/MS incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Prepare Artificial Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Prepare Donor Solutions: Dissolve the test compounds in buffer (pH 7.4) to a final concentration of, for example, 100 µM.

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells by HPLC-UV or LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): The effective permeability is calculated using established equations that take into account the concentrations in the donor and acceptor compartments, the volume of the wells, the filter area, and the incubation time.

III. Metabolic Stability Assessment (Liver Microsome Assay)

Rationale: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound (at a final concentration of, e.g., 1 µM) to the pre-warmed microsome mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Biological Context: A Hypothetical Case Study in p38 MAPK Inhibition

To illustrate the potential impact of this bioisosteric replacement on biological activity, let's consider a hypothetical scenario where these compounds are being evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[4]

G cluster_pathway Simplified p38 MAPK Signaling Pathway stress Stress Stimuli (e.g., UV, cytokines) mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates (activates) substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response leads to

Caption: A simplified representation of the p38 MAPK signaling pathway.

Many p38 MAPK inhibitors are ATP-competitive and often feature a hinge-binding motif, frequently a pyridine ring. The acidic group (carboxylate or tetrazole) on our hypothetical inhibitors could be designed to interact with a specific basic residue in or near the active site, thereby enhancing potency and selectivity.

In Vitro Kinase Assay Protocol

Rationale: An in vitro kinase assay is essential to determine the inhibitory potency (e.g., IC50) of the compounds against the target kinase.

Protocol:

  • Prepare Reagents: Recombinant human p38α kinase, a suitable substrate (e.g., a peptide substrate like Myelin Basic Protein), and ATP are required.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, the substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiate Phosphorylation: Start the reaction by adding ATP. Incubate at a constant temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

    • Fluorescence/FRET-based assay: Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Synthesis of the Bioisosteres

The synthetic accessibility of a compound is a critical consideration in drug development. Both this compound and 6-aminopyridine-3-carboxylic acid can be synthesized from a common precursor, 2-amino-5-cyanopyridine.

G cluster_synthesis Comparative Synthesis start 2-Amino-5-cyanopyridine tetrazole This compound start->tetrazole [3+2] Cycloaddition (e.g., NaN3, NH4Cl, DMF) acid 6-Aminopyridine-3-carboxylic acid start->acid Hydrolysis (Acidic or Basic conditions)

Caption: Synthetic pathways to the tetrazole and carboxylic acid bioisosteres from a common intermediate.

  • Synthesis of this compound: This is typically achieved via a [3+2] cycloaddition reaction of the nitrile group in 2-amino-5-cyanopyridine with an azide source, such as sodium azide, often catalyzed by an ammonium salt or a Lewis acid in a polar aprotic solvent like DMF.[5]

  • Synthesis of 6-Aminopyridine-3-carboxylic acid: This can be prepared by the hydrolysis of the nitrile group in 2-amino-5-cyanopyridine under either acidic or basic conditions. For example, hydrolysis with a strong base like sodium hydroxide followed by acidification will yield the carboxylic acid.[6]

Conclusion: Making an Informed Choice

The decision to employ a tetrazole as a carboxylic acid bioisostere is a multifaceted one that requires careful consideration of the specific goals of the drug discovery program.

Choose this compound if:

  • Metabolic instability of the carboxylic acid is a known issue. The tetrazole is likely to offer a significant improvement in metabolic stability and, consequently, a longer half-life.

  • Increased lipophilicity is desired to potentially enhance membrane permeability or target engagement within a hydrophobic pocket, although the potential for a higher desolvation penalty should be considered.

  • Alternative hydrogen bonding interactions are sought due to the additional nitrogen atoms in the tetrazole ring.

Choose 6-Aminopyridine-3-carboxylic acid if:

  • High aqueous solubility is a primary concern for formulation and achieving high concentrations in assays.

  • The smaller size of the carboxylate group is a better fit for a sterically constrained binding pocket.

  • The synthetic route is simpler and higher yielding for the specific scaffold.

Ultimately, the choice between these two bioisosteres should be driven by experimental data. The protocols and comparative information provided in this guide are intended to equip you with a robust framework for making that data-driven decision. We encourage the parallel synthesis and evaluation of both compounds to empirically determine which functional group best achieves the desired balance of properties for your specific target and therapeutic application.

References

  • Laufer, S., et al. (2009).
  • PubChem. 2-Amino-5-cyanopyridine. [Link]

  • Dounay, A. B., et al. (2009). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 19(15), 4149-4153.
  • Yang, K., et al. (2010). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12349-12405.
  • PubChem. 2-Amino-5-chloropyridine. [Link]

  • Chemsrc. 2-Amino-5-chloropyridine. [Link]

  • Jackson, A., et al. (2000). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 4(3), 189-192.
  • Wiley Online Library. Organic Syntheses. [Link]

  • Hennig, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 595735.
  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption.
  • MedChemComm. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Google Patents. Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Google Patents.
  • ChemRxiv. New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. [Link]

  • MDPI. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • National Center for Biotechnology Information. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Bentham Science. Tetrazoles: Synthesis and Biological Activity. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]

  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]

  • Journal of Drug Delivery and Therapeutics. THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY. [Link]

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  • MDPI. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. [Link]

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A Technical Guide to the Structure-Activity Relationship of Tetrazolyl-Containing Heterocycles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of potent kinase inhibitors based on a tetrazolyl-substituted heterocyclic scaffold. While the primary focus of this document is on 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine analogs, the principles and methodologies discussed are broadly applicable to the discovery and optimization of related compounds, including 5-(1H-tetrazol-5-yl)pyridin-2-amine derivatives, for researchers in drug development.

The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles[1]. Its incorporation into nitrogen-rich heterocyclic systems has led to the discovery of compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties[1][2]. This guide will delve into the synthetic strategies, biological evaluation, and the nuanced structural modifications that govern the inhibitory potency of these compounds against protein kinases, which are crucial targets in oncology and immunology.

Core Scaffold and Design Rationale

The fundamental structure explored in this guide is the 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine core. This scaffold presents multiple points for chemical modification, allowing for a systematic exploration of the SAR to optimize kinase inhibitory activity. The primary biological target for the analogs discussed is Casein Kinase 2 (CK2), a serine/threonine protein kinase implicated in various diseases, including cancer, due to its role in cell proliferation, differentiation, and survival[2].

The design of these analogs is predicated on the hypothesis that the tetrazole ring plays a crucial role in binding to the kinase active site, while substitutions on the fused azole and pyrimidine rings can modulate potency, selectivity, and physicochemical properties.

Caption: Generalized structure of the 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine scaffold.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of the synthesized analogs against CK2 reveals critical insights into the structural requirements for potent inhibition. The following table summarizes the IC50 values for a selection of key analogs, highlighting the impact of various substitutions.

Compound IDR1R2R3IC50 (µM) for CK2[2]
2a HHH> 10
2c HSMeH1.89
2d HPhH1.15
2i HHPh0.045
2j HH4-F-Ph0.052
10a N/AN/AN/A23.78
10h N/AN/AN/A11.81

Note: Compounds 10a and 10h belong to the less active[2][3][4]triazolopyrimidine series and are included for comparative purposes.

From this data, several key SAR trends can be established:

  • Impact of the Fused Azole Ring: A comparison between the pyrazolo[1,5-a]pyrimidine series (compounds 2a-k) and the[2][3][4]triazolo[1,5-a]pyrimidine series (compounds 10a-k) demonstrates that the pyrazole core is significantly more favorable for CK2 inhibition[2].

  • Substitutions at the C2- and C3-Positions:

    • Introduction of a methylthio (SMe) or a phenyl (Ph) group at the C2-position of the pyrazolopyrimidine scaffold (compounds 2c and 2d ) leads to a notable increase in potency compared to the unsubstituted analog 2a [2].

    • The most dramatic increase in activity is observed with substitutions at the C3-position. A phenyl group at C3 (compound 2i ) results in a potent inhibitor with an IC50 value of 45 nM[2].

    • Electron-withdrawing or -donating groups on the C3-phenyl ring have a modest effect on activity, with the 4-fluoro-phenyl analog (2j ) showing comparable potency to the unsubstituted phenyl analog[2].

SAR_Summary cluster_Core Pyrazolopyrimidine Core cluster_Substitutions Substitutions cluster_Activity CK2 Inhibitory Activity Core Pyrazolo[1,5-a]pyrimidine C2_Sub C2-Position (SMe, Ph) Core->C2_Sub Substitution at C2 C3_Sub C3-Position (Ph, 4-F-Ph) Core->C3_Sub Substitution at C3 Unsubstituted Unsubstituted Core->Unsubstituted No Substitution Moderate_Activity Moderate Potency (IC50 ~1-2 µM) C2_Sub->Moderate_Activity High_Activity High Potency (IC50 < 100 nM) C3_Sub->High_Activity Low_Activity Low Potency (IC50 > 10 µM) Unsubstituted->Low_Activity

Caption: SAR flowchart for 6-(tetrazol-5-yl)pyrazolopyrimidines as CK2 inhibitors.

Experimental Protocols

General Synthesis of 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines

The synthesis of the target compounds is achieved through a key azide-nitrile cycloaddition reaction. The general procedure is as follows[2]:

  • Starting Material: A solution of the corresponding 6-cyano-7-aminoazolopyrimidine is prepared.

  • Cycloaddition: Sodium azide is added to the solution, often in the presence of a catalyst such as zinc chloride, in a suitable solvent like dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated, typically at temperatures ranging from 120-140°C, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon cooling, the reaction mixture is treated with an acid to protonate the tetrazole ring, followed by filtration to collect the crude product. The solid is then washed and can be further purified by recrystallization or column chromatography.

  • Salt Formation (Optional): For improved aqueous solubility for biological assays, the tetrazole can be converted to its sodium salt by treatment with sodium bicarbonate[2].

Synthesis_Workflow Start 6-Cyano-7-aminoazolopyrimidine Reagents NaN3, ZnCl2 (cat.) DMF Start->Reagents Reaction Heat (120-140°C) Reagents->Reaction Workup Acidification (HCl or AcOH) Filtration Reaction->Workup Purification Washing & Recrystallization Workup->Purification Product 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine Purification->Product Salt_Formation NaHCO3 Treatment Product->Salt_Formation Optional Final_Product Water-Soluble Sodium Salt Salt_Formation->Final_Product

Caption: General synthetic workflow for the preparation of the target compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase, such as CK2. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CK2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Conclusion and Future Directions

The structure-activity relationship studies of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine analogs have identified potent inhibitors of Casein Kinase 2. The key takeaways from this analysis are the critical importance of the pyrazole portion of the fused ring system and the significant enhancement of potency achieved by substitution at the C3-position with a phenyl group. These findings provide a solid foundation for the rational design of next-generation inhibitors.

Future efforts in this area could focus on:

  • Exploring a wider range of substitutions at the C2 and C3 positions to further optimize potency and selectivity.

  • Investigating modifications of the 2-amino group on the pyridine ring of the core scaffold to explore additional binding interactions.

  • Conducting in-depth kinase profiling of the most potent analogs to assess their selectivity across the human kinome.

  • Evaluating the cellular activity and pharmacokinetic properties of lead compounds to determine their potential for in vivo efficacy.

This guide serves as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors, providing both foundational knowledge and practical experimental guidance.

References

  • Das, J., Liu, C., Moquin, R. V., Lin, J., Furch, J. A., Spergel, S. H., Doweyko, A. M., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C. Y., Kanner, S. B., Lin, T. A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415. [Link]

  • Volynets, G., Khavryuchenko, O., Chekanov, M., Golub, A., Bdzhola, V., Yarmoluk, S., & Starosyla, S. (2017). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 22(12), 2263. [Link]

  • Takahashi, H., Riether, D., Bartolozzi, A., Bosanac, T., Berger, V., Binetti, R., Broadwater, J., Chen, Z., Crux, R., De Lombaert, S., Dave, R., Dines, J. A., Fadra-Khan, T., Flegg, A., Garrigou, M., Hao, M. H., Huber, J., Hutzler, J. M., Kerr, S., … Simpson, T. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[2][3][4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of Medicinal Chemistry, 58(4), 1669–1690. [Link]

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  • Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1299. [Link]

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  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Al-Zehoufi, H. A., Al-Dib, O. A., & Abdel-Maksoud, M. S. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Letters in Drug Design & Discovery, 14(1), 108-116. [Link]

  • Gelin, M., Barau, E., Buron, F., Correc, G., Dol-Gleyzes, C., Guillaumet, G., Routier, S., & Schmidt, F. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 20(9), 16127–16140. [Link]

  • Rico, A. J., Spencer, C. D., Miller, M. R., Bunt, G., Marx, I. E., Williams, C. M., & Schkeryantz, J. M. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7109–7113. [Link]

  • D'Antona, N., & Ronsisvalle, G. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3329–3339. [Link]

  • Baskin, J. M., D'Souza, A., & Saltiel, A. R. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443–5461. [Link]

  • Kandasamy, R., Lazzaro, D. R., Hernandez-Anzaldo, S., Tsai, H. J., & Hammock, B. D. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry, 94, 103458. [Link]

  • Brandhuber, B. J., Larsen, N. A., & Rew, Y. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 423-427. [Link]

  • Lazzaro, M. T., Tresadern, G., & Cid, J. M. (2012). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. [Link]

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  • Rodríguez-Linares, B., Asensio, F. J., & de la Torre, M. C. (2020). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. Molecules, 25(23), 5707. [Link]

  • Singh, H., Singh, A., & Singh, D. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13, 1700143. [Link]

  • Piaz, V. D., & Giovannoni, M. P. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Journal of Molecular Structure, 1319, 138769. [Link]

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  • Khan, I., Zaib, S., & Batool, F. (2020). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. Molecules, 25(11), 2640. [Link]

  • Jameson, J. B., & Jameson, K. L. (2013). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters, 23(15), 4443–4447. [Link]

  • Das, J., Moquin, R. V., Lin, J., Liu, C., Furch, J. A., Spergel, S. H., Doweyko, A. M., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C. Y., Kanner, S. B., Lin, T. A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

  • Padyana, A. K., Qiu, W., & Lu, H. (2014). Mixed-ligand copper(II) complexes with tetrazole derivatives and 2,2′-bipyridine, 1,10-phenanthroline: Synthesis, structure and cytotoxic activity. Polyhedron, 81, 319-326. [Link]

  • Szymańska, E., & Giebułtowicz, J. (2021). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry, 213, 113175. [Link]

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A Researcher's Guide to Spectroscopic Differentiation of 5-(1H-tetrazol-5-yl)pyridin-2-amine Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The tetrazole moiety, a bioisosteric analogue of the carboxylic acid group, is of particular interest due to its influence on the physicochemical and biological properties of drug candidates.[1] However, 5-substituted tetrazoles present a significant analytical challenge due to prototropic tautomerism, existing as an equilibrium between the 1H and 2H forms. This guide provides an in-depth spectroscopic comparison of the 1H- and 2H-tautomers of 5-(1H-tetrazol-5-yl)pyridin-2-amine, offering researchers the necessary tools to distinguish between these crucial isomers.

The tautomeric equilibrium is a dynamic process influenced by factors such as the physical state, solvent polarity, and the electronic nature of the substituent at the C5 position.[2] While single-crystal X-ray diffraction has confirmed that the protonated form of this compound exists as the 1H tautomer in the solid state, the isomeric composition in solution requires a multi-faceted spectroscopic approach.[3][4]

The Tautomeric Equilibrium

The two principal tautomers of 5-(5-(pyridin-2-amine))tetrazole are the 1H and 2H isomers, which differ in the position of the proton on the tetrazole ring. This seemingly minor structural variance leads to distinct electronic environments and, consequently, unique spectroscopic signatures.

Caption: Tautomeric equilibrium between the 1H and 2H isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are powerful techniques for identifying and differentiating tetrazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive solution-state method for distinguishing between 1H and 2H tetrazole isomers. The chemical shifts of the tetrazole ring's carbon and the substituent's atoms are highly sensitive to the proton's location.[5]

Key Differentiating Features:

  • ¹³C NMR: The chemical shift of the C5 carbon (the carbon atom of the tetrazole ring) is a highly reliable diagnostic marker. The C5 carbon in the 2H-tautomer is consistently deshielded, appearing approximately 10 ppm downfield (higher ppm value) compared to the 1H-tautomer.[2][5] For 5-(2-Pyridyl)-1H-tetrazole, a related compound, the C5 carbon appears at 155.2 ppm.[6] We can anticipate a similar value for the 1H-tautomer of the title compound, while the 2H-tautomer would be expected around 165 ppm.

  • ¹H NMR: The chemical shift of the N-H proton is observable but is often broad and its position is highly dependent on the solvent and concentration. The pyridine ring protons provide a more stable reference. For 5-(2-Pyridyl)-1H-tetrazole in DMSO-d6, the pyridine protons appear as multiplets and doublets between 7.41 and 8.50 ppm.[6] Similar shifts would be expected for the title compound, with potential slight variations due to the amino group.

  • ¹⁵N NMR: Although less commonly used, ¹⁵N NMR provides unambiguous identification. The nitrogen chemical shifts within the tetrazole ring are extremely sensitive to the tautomeric form.[2]

Table 1: Expected NMR Chemical Shift Comparison

Nucleus1H-Tautomer (Expected)2H-Tautomer (Expected)Rationale for Difference
¹³C (C5) ~155 ppm~165 ppmThe C5 carbon in the 2H-isomer is adjacent to two sp² nitrogens, leading to greater deshielding.[2][5]
¹H (N-H) Broad, solvent-dependentBroad, solvent-dependentHighly variable due to proton exchange and hydrogen bonding.
¹³C (Pyridine) Minor changesMinor changesThe primary electronic difference is localized to the tetrazole ring.
¹H (Pyridine) Minor changesMinor changesSmall shifts may be observed due to the change in the tetrazole's overall dipole moment.
Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific tautomers through characteristic vibrational bands, particularly in the N-H stretching and the fingerprint regions.

Key Differentiating Features:

  • N-H Stretching: The N-H stretching vibration is a key feature, though it can be broad.

  • Fingerprint Region (1600-1000 cm⁻¹): This region contains complex vibrations corresponding to the stretching and bending of the tetrazole ring (C=N, N=N, N-N). These patterns differ between the 1H and 2H forms, but interpretation often requires comparison with computationally predicted spectra or authenticated reference standards.[2] For a related compound, 5-(Furan-2-yl)-1H-tetrazole, key peaks were observed at 1649, 1545, and 1453 cm⁻¹.[6]

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can also be indicative of the tautomeric form, especially when using tandem MS (MS/MS).

Key Differentiating Features:

  • Positive-Ion Mode: The 1H-tautomer often exhibits a characteristic loss of hydrazoic acid (HN₃).[7]

  • Negative-Ion Mode: The 2H-tautomer is more prone to the elimination of a neutral nitrogen molecule (N₂).[7]

Table 2: Expected Mass Spectrometry Fragmentation

Ionization Mode1H-Tautomer Fragmentation2H-Tautomer Fragmentation
ESI (+) MS/MS Loss of HN₃ (43 Da)Less prominent HN₃ loss
ESI (-) MS/MS Less prominent N₂ lossLoss of N₂ (28 Da)

Experimental Protocols

Reproducibility and validation are the cornerstones of scientific integrity. The following are detailed, standard protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile N-H protons.

  • Instrument Setup:

    • Use a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • Lock the instrument on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase & Baseline Correct FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Analyze & Assign Peaks Calibrate->Analyze

Caption: General workflow for NMR spectroscopic analysis.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory for rapid analysis. Ensure the crystal surface is clean. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Run a background scan with a clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Set the desired number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).[2]

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and acquire the spectrum.

  • Data Analysis:

    • The software will automatically perform the background subtraction.

    • Identify key vibrational bands, particularly in the 3500-3000 cm⁻¹ (N-H, C-H) and 1700-1000 cm⁻¹ (fingerprint) regions.

    • Compare the experimental spectrum with reference spectra or computationally predicted spectra for the 1H and 2H tautomers to identify the predominant form.[2]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

    • Calibrate the instrument to ensure high mass accuracy.

    • Optimize source parameters (e.g., spray voltage, capillary temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation patterns in the MS/MS spectra to identify characteristic neutral losses (e.g., N₂, HN₃) that can help differentiate the tautomers.[7]

Conclusion

Distinguishing between the 1H and 2H tautomers of this compound is critical for understanding its chemical behavior and biological activity. While X-ray crystallography provides definitive solid-state information, a combination of NMR, IR, and mass spectrometry is essential for comprehensive characterization in solution. Of these, ¹³C NMR spectroscopy offers the most direct and reliable diagnostic marker through the chemical shift of the C5 carbon. By applying the principles and protocols outlined in this guide, researchers can confidently identify the predominant tautomeric form, ensuring the structural integrity and validity of their scientific findings.

References

  • BenchChem. (2025). 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers.
  • ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted....
  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
  • PubMed. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization.
  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • NIH. (n.d.). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate.
  • NIH. (n.d.). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride.

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A Senior Application Scientist's Guide to Purity Assessment of 5-(1H-tetrazol-5-yl)pyridin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the synthesis of a novel active pharmaceutical ingredient (API) is only the beginning. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. The presence of uncharacterized impurities can confound biological assays, introduce toxicity, and ultimately derail a promising drug candidate. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of significant interest due to the prevalence of the tetrazole moiety as a metabolically stable isostere for carboxylic acids in drug design.[1][2]

We will focus on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, establishing it as the cornerstone for quantitative purity analysis, while also contextualizing its role alongside other essential orthogonal techniques.

The Analytical Challenge: Understanding the Analyte

This compound is a molecule with distinct chemical characteristics that dictate our analytical strategy. It possesses:

  • A pyridine ring: Contains a basic nitrogen atom.

  • An exocyclic amine group: Also basic.

  • A tetrazole ring: The N-H proton is acidic.

This combination of acidic and basic centers means the molecule's ionization state is highly dependent on pH. Such polar, ionizable compounds can be challenging for traditional reversed-phase HPLC, often resulting in poor retention and asymmetric peak shapes if the method is not carefully optimized.[3] The primary goal is to develop a method that can separate the main compound from potential process-related impurities, such as starting materials (e.g., 2-amino-5-cyanopyridine), intermediates, and by-products from the tetrazole formation.[4]

A Multi-Pronged Approach: Comparing Purity Assessment Techniques

While HPLC is the workhorse for purity determination in the pharmaceutical industry, a comprehensive assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[5][6] This multi-pronged approach provides a more complete and trustworthy purity profile.

Technique Principle Primary Use Case Sensitivity Specificity Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, detected by UV absorbance.Quantitative Purity & Impurity Profiling. The gold standard for routine quality control and release testing.[7]High (ng to pg levels)High (Separates individual impurities)Requires a chromophore; reference standards needed for impurity identification and quantification.
qNMR Quantitative analysis of nuclei (e.g., ¹H) in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Absolute Purity Assessment (Assay). Orthogonal confirmation of the primary component's purity without a specific analyte standard.[5]Moderate (µg levels)High (Structurally specific)Less sensitive for trace impurities; requires a high-purity internal standard; complex mixtures can be difficult to resolve.
LC-MS Combines HPLC separation with mass spectrometry detection.Impurity Identification. Provides molecular weight data to elucidate the structure of unknown impurities.[6]Very High (pg to fg levels)Very High (Separation + Mass)Response factors can be highly variable, making it less suitable for routine quantification without specific standards.
DSC Measures the change in heat flow to a sample as it is heated, revealing a melting point depression caused by impurities.Bulk Purity of Crystalline Solids. Provides a measure of total eutectic impurities.[8]Low (>98.5% purity recommended)Low (Non-specific)Requires a crystalline, thermally stable sample; does not detect individual impurities; not suitable for amorphous materials.[8]

As the data indicates, HPLC-UV offers the best balance of sensitivity, specificity, and throughput for routine quantitative purity analysis, making it the central technique for our purpose. LC-MS is an indispensable partner for identifying the unknowns that HPLC separates, while qNMR serves as an excellent, independent verification of the primary component's concentration.

Strategic HPLC Method Development: A Causality-Driven Protocol

Developing a robust, stability-indicating HPLC method requires a systematic approach grounded in the physicochemical properties of this compound. The goal is to achieve a separation that is not only effective but also reproducible and reliable—a self-validating system.[9][10]

Logical Workflow for Method Development

The following diagram illustrates the decision-making process in developing the optimal HPLC method.

MethodDevelopment start Start: Define Analytical Goal (Purity of this compound) col_select Step 1: Column Selection Initial Choice: C18 start->col_select mobile_phase Step 2: Mobile Phase Scouting Acidic pH (e.g., 0.1% Formic Acid) ACN/Water Gradient col_select->mobile_phase eval1 Evaluate Initial Run: Peak Shape & Retention mobile_phase->eval1 poor_ret Outcome: Poor Retention (Analyte in void volume) eval1->poor_ret No tailing Outcome: Tailing Peak eval1->tailing No good_sep Outcome: Good Initial Separation eval1->good_sep Yes change_col Action: Switch to Embedded Polar Group (EPG) or Phenyl Column poor_ret->change_col adjust_ph Action: Use Buffer (e.g., 20mM Ammonium Acetate, pH 4.0) Control secondary interactions tailing->adjust_ph optimize Step 3: Optimize Gradient Adjust slope for resolution of closely eluting impurities good_sep->optimize change_col->mobile_phase adjust_ph->mobile_phase validate Step 4: Method Validation (Specificity, Linearity, Precision, Accuracy, Robustness) optimize->validate finish End: Finalized Purity Method validate->finish

Caption: Decision workflow for HPLC method development.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a robust starting point for the analysis.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for control and data processing.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile (ACN), water, and ammonium acetate.

  • High-purity reference standard of this compound.

2. Chromatographic Conditions:

  • Rationale: A C18 column with an embedded polar group is chosen to provide balanced retention for our polar analyte while mitigating interactions with residual silanols that can cause peak tailing.[11] A buffered mobile phase at pH 4.0 ensures consistent protonation of the basic nitrogens, leading to sharp peaks and stable retention. A DAD allows for monitoring at multiple wavelengths and assessing peak purity.

Parameter Condition
Column Reversed-Phase C18 with Embedded Polar Group (e.g., Ascentis RP-Amide), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-21 min: 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD, 254 nm (Acquire data from 200-400 nm for peak purity analysis)

3. Standard and Sample Preparation:

  • Rationale: Using a diluent similar to the initial mobile phase composition ensures good peak shape upon injection. A concentration of 0.5 mg/mL is typically sufficient for detecting impurities at the 0.1% level.

    • Diluent: Acetonitrile/Water (5:95, v/v).

    • Standard Stock Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard using the synthesized this compound.

4. Data Analysis and Purity Calculation:

  • Inject a blank (diluent), followed by five replicate injections of the standard solution to confirm system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).

  • Inject the sample solution.

  • Integrate all peaks in the sample chromatogram that are above the detection limit.

  • Calculate the purity using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength. This is a common and accepted practice for purity analysis when specific impurity standards are not available.[12]

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Interpreting the Results: A Sample Case Study

Below is a table representing hypothetical data from an HPLC analysis of a synthesized batch.

Peak ID Retention Time (min) Peak Area Area % Potential Identity
12.8515,2300.08%Starting Material (more polar)
28.4218,950,14099.61%This compound
311.1538,0500.20%Unknown Impurity 1
412.5021,8900.11%Unknown Impurity 2
Total 19,025,310 100.00%

Analysis:

  • The purity of the synthesized batch is determined to be 99.61% by area percent.

  • Three impurities are detected. Impurity 1 is likely a more polar starting material due to its earlier elution time.

  • Impurities 3 and 4 are less polar than the API. To identify these, fractions could be collected for analysis by mass spectrometry or NMR.[6]

Conclusion: Ensuring Confidence in Your Chemistry

Assessing the purity of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. While several analytical techniques can provide purity information, a well-developed and validated reversed-phase HPLC method stands as the most practical, sensitive, and reliable tool for routine quantitative analysis.[13][14] It provides the detailed impurity profile necessary for making informed decisions, from guiding purification strategies to ensuring the integrity of biological data. By complementing HPLC with orthogonal methods like qNMR for absolute purity and LC-MS for impurity identification, researchers can build a comprehensive and authoritative data package, ensuring the quality and safety of their novel chemical entities.

References

  • Grosjean, C., et al. (2011). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Chennaiah, M. (2018). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

  • Lee, H., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]

  • Patel, Y., & Potle, A. (2016). Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. ResearchGate. Available at: [Link]

  • Netzsch, G. (2014). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs? NETZSCH Analyzing & Testing. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Netzsch, G. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • Pharma Innovation. (n.d.). API Purity and Impurity. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Kumar, S., & Kumar, R. (2015). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Wang, Y., et al. (2011). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development. Pharma Tech. Available at: [Link]

  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

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  • Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank. Available at: [Link]

  • Owaid, M. N., et al. (2019). Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry. Available at: [Link]

  • Finnegan, W. G., et al. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. Available at: [Link]

  • Wurzenberger, M. H. H., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Available at: [Link]

  • Reddy, G. S., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Amanote Research. (n.d.). 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. Available at: [Link]

  • Tong, Y., et al. (2004). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). New Journal of Chemistry. Available at: [Link]

  • Martin, L. P., et al. (2019). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. Chemistry – A European Journal. Available at: [Link]

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A Comparative Guide to the Analytical Method Validation for 5-(1H-tetrazol-5-yl)pyridin-2-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the accurate quantification of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a novel heterocyclic compound with significant potential in pharmaceutical development. As a molecule combining the polar, basic aminopyridine moiety with the acidic tetrazole ring, its analysis presents unique challenges that necessitate a well-designed and robustly validated analytical method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound, from method development to full validation in accordance with international regulatory guidelines.

Introduction to the Analyte: Physicochemical Properties and Analytical Challenges

This compound is a polar, amphiprotic molecule. The pyridine ring and the exocyclic amine group confer basic properties, while the tetrazole ring is acidic, with a pKa comparable to carboxylic acids[1]. This zwitterionic nature can lead to challenges in chromatographic retention and peak shape. Understanding these properties is paramount for developing a successful analytical method. The compound is soluble in polar solvents like water, methanol, and DMSO[1].

The primary analytical challenges include:

  • Poor retention on traditional reversed-phase columns: Due to its polarity, the analyte may have limited interaction with nonpolar stationary phases.

  • Peak tailing: The basic amine group can interact with residual silanols on silica-based columns, leading to asymmetrical peaks.

  • Potential for multiple species in solution: The presence of both acidic and basic functional groups means the analyte's charge state is highly dependent on the pH of the mobile phase.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Based on the analysis of structurally similar compounds, such as aminopyridines and tetrazole-containing pharmaceuticals, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended primary analytical technique for the quantification of this compound. This method offers a balance of specificity, sensitivity, and accessibility for most pharmaceutical laboratories.

Proposed HPLC Method Parameters

The following is a proposed starting point for the HPLC method development, which must be optimized and validated for its intended use.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and common choice for reversed-phase chromatography of small molecules[2].
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of the basic amine group, leading to improved peak shape and retention[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic heterocyclic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Validation of the Proposed HPLC Method: A Step-by-Step Protocol

The validation of the analytical method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the data generated.[4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known impurities and degradation products (if available).

  • Prepare a placebo solution (a mixture of all formulation excipients without the active pharmaceutical ingredient).

  • Spike the placebo solution with the analyte and known impurities.

  • Inject all solutions into the HPLC system.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and excipients).

  • The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.

  • Inject each concentration in triplicate.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of dilute solutions of the analyte and inject them. Calculate the standard deviation of the response (e.g., from the y-intercepts of regression lines) and the slope of the calibration curve.

    • LOD = 3.3 * (SD of response / Slope)

    • LOQ = 10 * (SD of response / Slope)

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analyze a sample under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The assay results should not be significantly affected by the changes.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to stress conditions to generate degradation products.

Experimental Protocol:

  • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 30 minutes.[5]

  • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30 minutes.[5] Tetrazole-containing compounds, such as some sartans, have shown susceptibility to alkaline degradation.[6]

  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours).

Analysis:

  • Analyze the stressed samples using the developed HPLC method.

  • The peak purity of the parent drug should be assessed to ensure it is not co-eluting with any degradation products.

Comparison with Alternative Methods

While HPLC-UV is the recommended primary method, other techniques can be considered for specific applications or as complementary methods.

MethodAdvantagesDisadvantages
UPLC-MS/MS Higher sensitivity and selectivity, allows for structural elucidation of impurities and metabolites.[7]Higher cost and complexity of instrumentation.
Capillary Electrophoresis (CE) High separation efficiency, low sample and reagent consumption.[8]Lower sensitivity for some applications, reproducibility can be a challenge.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.The target analyte is not volatile and would require derivatization, which adds complexity and potential for error.

Data Summary Table

The following table summarizes the expected performance characteristics of a validated HPLC method for the quantification of this compound.

Validation ParameterAcceptance Criteria
Specificity Well-resolved peak, no interference from placebo or degradation products.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD To be determined experimentally.
LOQ To be determined experimentally with acceptable precision and accuracy.
Robustness System suitability parameters met under varied conditions.

Experimental Workflow Diagram

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize MV_Protocol Prepare Validation Protocol MD_Optimize->MV_Protocol Method Ready for Validation MV_Specificity Specificity & Forced Degradation MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Prepare Validation Report MV_Robustness->MV_Report Final_Method Routine Use MV_Report->Final_Method Validated Method

Caption: Workflow for the development and validation of an analytical method.

Logical Relationship Diagram

Analytical Method Attributes cluster_0 Method Characteristics cluster_1 Influencing Factors Analyte This compound + Polar + Amphiprotic + UV Active Method HPLC-UV Specificity Linearity Accuracy Precision Sensitivity (LOD/LOQ) Robustness Analyte->Method Dictates Method Choice Factors Method Parameters Column Chemistry Mobile Phase pH Organic Modifier Temperature Flow Rate Factors:c0->Method:f0 Impacts Resolution Factors:mp->Method:f0 Affects Peak Shape & Retention Factors:org->Method:f1 Controls Elution Factors:temp->Method:f5 Assessed in Robustness Factors:flow->Method:f5 Assessed in Robustness

Caption: Interplay of analyte properties, method parameters, and validation attributes.

Conclusion

The successful quantification of this compound requires a well-developed and thoroughly validated analytical method. The proposed reversed-phase HPLC method with UV detection provides a robust and reliable starting point. Adherence to the validation protocols outlined in this guide, in accordance with ICH guidelines, will ensure the generation of high-quality, defensible data essential for regulatory submissions and the overall success of the drug development program. While alternative methods like UPLC-MS/MS offer higher sensitivity, the HPLC-UV method remains a practical and effective choice for routine quality control and stability testing.

References

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Candioli, C. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). A Review on Development and validation of HPLC method. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Al-Shahrani, A. S., Al-Shehri, M. M., Al-Otaibi, T. M., & Al-Qahtani, S. D. (2023). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. Arabian Journal of Chemistry, 16(2), 104951. Retrieved from [Link]

  • Shin, J. Y., et al. (1991). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 37(6), 909-911. Retrieved from [Link]

  • Patwekar, S. L., Sakhare, R. S., & Nalbalwar, N. N. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-6. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • Nicolas, P., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11-12), 599-603. Retrieved from [Link]

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Trissel, L. A., & Xu, Q. A. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]

  • Kim, H. J., et al. (2024). Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards. Journal of Clinical Laboratory Analysis, 2024, e25307. Retrieved from [Link]

  • MDPI. (n.d.). Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Pharmaceutical Compounds in Dried Blood Spots using UPLC and Tandem Quadrupole MS/MS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 4). Extraction of a pyridine tetrazole from the aqueous phase. Retrieved from [Link]

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  • Adolph, H. G., & Chaykovsky, M. (2025). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. DTIC. Retrieved from [Link]

  • Dai, J., & Wen, X. C. (2010). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3096. Retrieved from [Link]

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  • Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1288. Retrieved from [Link]

  • Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1288. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine. Retrieved from [Link]

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A Comparative Analysis of Chelating Properties: 5-(1H-tetrazol-5-yl)pyridin-2-amine versus Bipyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the vast landscape of coordination chemistry, the selection of a chelating ligand is a critical decision that dictates the stability, reactivity, and physicochemical properties of the resulting metal complex. For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand, celebrated for its robust and predictable coordination behavior with a wide array of metal ions.[1][2] Its rigid structure and simple bidentate N,N-coordination have made it indispensable in fields ranging from catalysis to materials science and photochemistry.[3][4]

However, the quest for novel ligands with enhanced or tunable properties is perpetual. This guide provides an in-depth comparison between the archetypal 2,2'-bipyridine and a more complex, multifunctional ligand: 5-(1H-tetrazol-5-yl)pyridin-2-amine (TPA). TPA integrates three distinct nitrogen-donor functionalities—a pyridine ring, an amino group, and a tetrazole ring—into a single scaffold. Tetrazole-containing ligands are of increasing interest due to their diverse coordination modes and their ability to form robust, often polynuclear, metal-organic frameworks.[5][6]

This document will dissect the structural, electronic, and coordination characteristics of both ligands, provide supporting experimental data, and detail the methodologies required to validate their chelating performance. The objective is to equip researchers with the necessary insights to make informed decisions when selecting a chelator for advanced applications.

Structural and Electronic Foundations of Chelation

The ability of a molecule to chelate a metal ion is fundamentally governed by its structure and the electronic nature of its donor atoms. While both bpy and TPA are nitrogen-based chelators, their architectures present significant differences.

2,2'-Bipyridine (bpy) is a planar, bidentate ligand where two pyridine rings are joined by a C-C bond.[7] Its coordination with a metal ion occurs through the two nitrogen atoms, forming a highly stable five-membered chelate ring.[8] This conformation minimizes ring strain, a key contributor to the thermodynamic stability of its complexes, a phenomenon known as the chelate effect.[8]

This compound (TPA) possesses greater structural complexity. It offers at least three potential nitrogen donor sites: the pyridine nitrogen (N_py), the amino nitrogen (N_amine), and the nitrogen atoms of the tetrazole ring (N_tetra). This versatility allows for multiple coordination modes. The most probable bidentate chelation would involve either the N_py and N_amine donors or the N_py and an adjacent N_tetra donor. Both configurations would also form a stable five-membered ring, suggesting strong chelating potential.

Structures cluster_bpy 2,2'-Bipyridine (bpy) cluster_tpa This compound (TPA) bpy_img bpy_img tpa_img tpa_img Chelation cluster_bpy bpy Chelation cluster_tpa TPA Chelation Modes bpy_chelate bpy_chelate caption1 Classic N,N-bidentate chelation forming a 5-membered ring. tpa_chelate tpa_chelate caption2 Potential N(py),N(tetra) and N(py),N(amine) bidentate chelation modes.

Caption: Comparison of primary chelation modes for bpy and TPA with a metal ion (M).

While specific stability constant data for TPA is not as readily available, we can infer its performance based on the known behavior of pyridyl-tetrazole ligands. The presence of multiple donor sites and the anionic potential of the tetrazole ring suggest that TPA can form highly stable complexes, potentially exceeding those of bipyridine, particularly with harder metal ions that favor coordination with the anionic tetrazolate moiety.

Quantitative Stability Data

The following table summarizes representative stepwise stability constants (log K) for 2,2'-bipyridine with common divalent transition metal ions in aqueous solution. This data serves as a benchmark for evaluating new ligands like TPA.

Metal Ionlog K1log K2log K3Overall (log β3)
Co(II) 5.855.554.9716.37
Ni(II) 7.076.846.5520.46
Cu(II) 8.105.503.4017.00
Fe(II) 4.203.709.5017.40

Data compiled from various sources. Note that values can vary with experimental conditions (temperature, ionic strength). [9][10] For TPA, experimental determination is necessary to build a comparable dataset. One would expect its log K values to be high, driven by the formation of stable 5-membered chelate rings and the strong electronic donor capacity of the ligand.

Experimental Protocols for Characterization

To ensure scientific integrity, all claims about a ligand's properties must be backed by robust experimental data. The following sections provide detailed, validated protocols for the synthesis of TPA and the determination of metal-ligand stability constants.

Protocol 1: Synthesis of this compound (TPA)

This protocol is based on the well-established [2+3] cycloaddition reaction between a nitrile and an azide. [5] Causality: The reaction converts the cyano group of the starting material into a tetrazole ring using sodium azide as the nitrogen source. Ammonium chloride acts as a proton source to facilitate the reaction and protonate the resulting tetrazole.

G start Setup reagents Combine Reagents: - 2-Amino-5-cyanopyridine - Sodium Azide (NaN3) - Ammonium Chloride (NH4Cl) - DMF (solvent) start->reagents reaction Heat & Stir (e.g., 110°C, 20h) under N2 atmosphere reagents->reaction cool Cool to Room Temp. reaction->cool precipitate Precipitate Product Add water cool->precipitate filter Isolate Solid Vacuum Filtration precipitate->filter wash Wash Product (Water, Ethanol) filter->wash dry Dry Product Vacuum oven wash->dry end Characterize (NMR, IR, MS) dry->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in dimethylformamide (DMF).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Reaction: Heat the mixture to 110-120°C and stir vigorously for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Purification: Wash the crude product sequentially with water and cold ethanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Protocol 2: Determination of Stability Constants via Spectrophotometric Titration

This method is ideal for complexes that exhibit a distinct color or change in their UV-Vis absorption spectrum upon formation. [9][11]It relies on measuring the change in absorbance as a ligand is titrated into a metal ion solution.

Causality: According to the Beer-Lambert law, absorbance is proportional to the concentration of the absorbing species. By monitoring absorbance changes at a wavelength where the complex absorbs strongly but the free ligand and metal do not, we can quantify the concentration of the formed complex at equilibrium and thereby calculate the stability constant.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_metal Prepare Metal Solution (Known Concentration) scan Determine λmax Scan spectrum of M-L complex prep_metal->scan prep_ligand Prepare Ligand Solution (Known Concentration) titrate Perform Titration Add aliquots of Ligand to Metal solution prep_ligand->titrate prep_buffer Prepare Buffer (Constant pH & Ionic Strength) prep_buffer->titrate scan->titrate measure Measure Absorbance Record A at λmax after each addition titrate->measure plot Construct Plot (e.g., Job's Plot or Mole-Ratio Plot) measure->plot calculate Calculate Stoichiometry & Stability Constant (K) plot->calculate end Result (log K) calculate->end start Start start->prep_metal

Caption: Workflow for determining stability constants by spectrophotometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the metal salt (e.g., FeSO₄·7H₂O) and the ligand (bpy or TPA) of known concentrations in a suitable buffered solvent to maintain constant pH and ionic strength. [9]2. Determine Maximum Wavelength (λmax): Prepare a solution containing an excess of the ligand relative to the metal ion to ensure complete complex formation. Scan the UV-Vis spectrum of this solution against a ligand-only blank to find the wavelength of maximum absorbance for the complex.

  • Job's Method of Continuous Variation: Prepare a series of solutions where the total molar concentration of metal plus ligand is constant, but their mole fractions are varied (e.g., from 0.1 metal:0.9 ligand to 0.9 metal:0.1 ligand).

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand. The maximum of this plot will correspond to the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 indicates a 1:2 Metal:Ligand complex).

  • Calculation: Use the absorbance data from the plot to calculate the equilibrium concentrations of the free metal, free ligand, and the complex, from which the stability constant K can be determined.

Field Insights and Application Potential

  • 2,2'-Bipyridine: The utility of bpy complexes is well-documented. [12]Ruthenium(II) and Iridium(III) bipyridyl complexes are workhorses in photochemistry and as photosensitizers in solar cells due to their intense metal-to-ligand charge transfer (MLCT) absorptions. [4][12]Palladium- and Nickel-bipyridyl complexes are widely used as catalysts in cross-coupling reactions. [4]The stability and predictable octahedral or square planar geometries of bpy complexes are key to these functions. [12][13]

  • This compound: TPA offers intriguing possibilities that diverge from bpy.

    • Drug Development: The tetrazole group is a well-known bioisostere of the carboxylic acid group, often used in medicinal chemistry to improve metabolic stability and cell permeability. Metal complexes of TPA could be explored as metallodrugs, where the metal center provides a therapeutic effect (e.g., anticancer activity) and the TPA ligand enhances bioavailability. [14][15] 2. Coordination Polymers & MOFs: Unlike the simple chelating action of bpy, TPA's multiple donor sites allow it to act as a bridging ligand, connecting multiple metal centers to form extended 1D, 2D, or 3D coordination polymers. [16][17]These materials can have applications in gas storage, separation, or heterogeneous catalysis.

    • Sensing: The presence of the acidic proton on the tetrazole ring means the ligand's coordination properties can be pH-dependent. This could be exploited to design metal complexes that act as pH-responsive sensors.

Conclusion

The comparison between this compound and 2,2'-bipyridine highlights a classic trade-off in ligand design: the predictable simplicity of bpy versus the multifunctional versatility of TPA.

  • 2,2'-Bipyridine remains the ligand of choice for applications requiring a simple, robust, and electronically well-understood bidentate chelator to form stable mononuclear complexes. Its value lies in its reliability. [1][3]

  • This compound is a superior candidate for more complex applications. Its potential for multiple coordination modes, pH-responsiveness, and ability to bridge metal centers opens avenues for the design of novel coordination polymers, smart materials, and metallodrugs. [5][16]The presence of the amino and tetrazole functionalities provides rich opportunities for secondary interactions, such as hydrogen bonding, which can be used to direct the assembly of supramolecular structures. [17] Ultimately, the choice of ligand depends entirely on the desired function of the final metal complex. Researchers seeking to build upon the vast foundation of transition metal chemistry will continue to rely on bipyridine, while those aiming to pioneer new materials with intricate structures and tailored functions will find a wealth of opportunity in ligands like TPA.

References

  • Wikipedia. Bipyridine.
  • Benchchem. Comparing the stability of metal complexes with different bipyridine isomers.
  • Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2749. [Link]

  • Wikipedia. 2,2′-Bipyridine.
  • Fiveable. Bipyridine Definition - Inorganic Chemistry II Key Term.
  • ResearchGate. Bipyridine: The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. [Link]

  • Wikipedia. Transition metal complexes of 2,2'-bipyridine.
  • Global Scientific Journal. DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. [Link]

  • ResearchGate. Metal ligand stability constants for 2,2-biprydyl (1:2). [Link]

  • SciSpace. Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 – Bipyridine. [Link]

  • ResearchGate. Calculated Stability constant vales for complexation of en, bpy, and phen with Cu(I) and Fe(II). [Link]

  • Cromlab Instruments. Determination of Chelating Agents in Drinking Water and Wastewater Samples. [Link]

  • Sun, Y., & Wang, S. (2009). Conjugated Triarylboryl Donor-Acceptor Systems Supported by 2,2'-bipyridine: Metal Chelation Impact on Intraligand Charger Transfer Emission, Electron Accepting Ability, and "Turn-On" Fluoride Sensing. Inorganic Chemistry, 48(8), 3755-3767. [Link]

  • The Chem Connections Homepage. General Concepts of the Chemistry of Chelation. [Link]

  • Dai, J., & Wen, X. C. (2009). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • ResearchGate. FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. [Link]

  • Semantic Scholar. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. [Link]

  • He, D., et al. (2013). ‘((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties’. CrystEngComm, 15(44), pp. 9217-9227. [Link]

  • RSC Publishing. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. [Link]

  • RSC Publishing. A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. [Link]

  • ResearchGate. Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. [Link]

Sources

cross-reactivity studies of 5-(1H-tetrazol-5-yl)pyridin-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cross-Reactivity of 5-(1H-tetrazol-5-yl)pyridin-2-amine in Biological Assays

Introduction: The Critical Imperative of Selectivity Profiling

In the landscape of modern drug discovery, the identification of a potent "hit" molecule is merely the initial step. The subsequent, and arguably more critical, phase involves a thorough characterization of its selectivity profile. A lack of selectivity, where a compound interacts with unintended biological targets (off-targets), can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound this compound, tailored for researchers and scientists in drug development. We will delve into the rationale behind experimental design, present detailed protocols, and offer a clear methodology for data interpretation, moving beyond a simple checklist to a deep, mechanistic understanding of molecular behavior.

The structure of this compound presents several features that warrant a careful cross-reactivity assessment. The tetrazole ring is a well-established bioisostere of a carboxylic acid, meaning it can mimic the interactions of a carboxylate group with biological targets such as G-protein coupled receptors (GPCRs) or enzymes. The pyridin-2-amine scaffold is a common feature in kinase inhibitors and other pharmacologically active molecules, creating the potential for interactions with a broad range of ATP-binding sites. Therefore, a systematic evaluation of this compound's activity against a panel of relevant off-targets is not just a regulatory formality but a scientific necessity.

Deconstructing the Molecule: Predicting Potential Off-Target Interactions

A logical starting point for designing a cross-reactivity panel is a structural analysis of the compound . By dissecting this compound, we can hypothesize its potential interactions and build a targeted assay panel.

  • The Tetrazole Moiety: As a carboxylic acid bioisostere, the tetrazole group can engage in hydrogen bonding and electrostatic interactions. This suggests potential cross-reactivity with receptors and enzymes that recognize endogenous carboxylate-containing ligands, such as certain peptide hormone receptors or metabolic enzymes.

  • The Pyridin-2-amine Core: This scaffold is a known "privileged structure" in medicinal chemistry, capable of forming key hydrogen bonds with the hinge region of many protein kinases. This immediately flags the kinome as a high-priority panel for cross-reactivity screening.

  • Overall Physicochemical Properties: The compound's aromatic nature and hydrogen bonding potential also suggest possible interactions with aminergic GPCRs (e.g., serotonin, dopamine receptors) or ion channels, which often have binding pockets that accommodate such features.

Based on this analysis, a tiered approach to cross-reactivity testing is recommended.

Tier 1: High-Priority Panels

  • Kinase Panel: A broad panel of representative kinases (e.g., from different families of the kinome) should be screened.

  • GPCR Panel: A panel focused on aminergic and peptidergic GPCRs is warranted.

  • Ion Channel Panel: Key cardiac ion channels (e.g., hERG) are a critical safety screen.

Tier 2: Exploratory Panels

  • Nuclear Receptors: To investigate potential endocrine-disrupting effects.

  • Transporters: To assess potential drug-drug interaction liabilities.

  • Metabolic Enzymes: Particularly those that process carboxylate-containing substrates.

Experimental Design: A Framework for Rigorous Selectivity Profiling

The following workflow outlines a robust process for assessing the cross-reactivity of this compound.

G cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Dose-Response Confirmation cluster_3 Phase 4: Selectivity Analysis A Determine IC50/EC50 at Primary Target(s) B Single High-Concentration Screen (e.g., 10 µM) against Off-Target Panel A->B Establish Baseline C Identify 'Hits' with >50% Inhibition B->C Data Analysis D Generate Full Dose-Response Curves for Confirmed 'Hits' C->D Hit Confirmation E Determine IC50/Ki for Off-Targets D->E Quantify Potency F Calculate Selectivity Ratios (Off-Target IC50 / Primary Target IC50) E->F Data Integration G Prioritize Compounds with >100-fold Selectivity F->G Decision Making

Caption: A tiered workflow for systematic cross-reactivity assessment.

Detailed Experimental Protocol: Radioligand Binding Assay for Off-Target 'Hit' Confirmation

This protocol provides a detailed example for confirming a potential off-target interaction at a GPCR, identified from a primary screen. Let's assume the primary screen showed that this compound causes >50% inhibition of radioligand binding to the serotonin receptor 5-HT2A at a 10 µM concentration.

Objective: To determine the inhibitory potency (IC50) and binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (specific radioligand for 5-HT2A).

  • This compound.

  • Mianserin (a known 5-HT2A antagonist, as a positive control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation fluid and vials.

  • Microplate harvester and filter mats (e.g., GF/B).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluence.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C until use. The consistency of membrane preparations is crucial for assay reproducibility.

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 100 µM down to 10 pM.

    • In a 96-well plate, add:

      • 25 µL of assay buffer (for total binding).

      • 25 µL of a high concentration of a competing ligand (e.g., 10 µM Mianserin) for non-specific binding.

      • 25 µL of the diluted test compound or positive control.

  • Binding Reaction:

    • Add 25 µL of [3H]-Ketanserin to all wells at a final concentration equal to its Kd (dissociation constant) for the 5-HT2A receptor.

    • Add 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well) to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is counts per minute, and NSB is non-specific binding.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation: A Comparative Analysis

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target ClassTargetAssay TypeIC50 / Ki (nM)Selectivity Ratio (Off-Target/Primary Target)
Primary Target Hypothetical Kinase X Kinase Activity Assay 15 -
KinasesKinase YKinase Activity Assay1,500100
Kinase ZKinase Activity Assay>10,000>667
GPCRs5-HT2ARadioligand Binding85057
Dopamine D2Radioligand Binding3,200213
Adrenergic α1Radioligand Binding>10,000>667
Ion ChannelshERGElectrophysiology>10,000>667

Interpretation:

In this hypothetical example, this compound demonstrates good selectivity for its primary target, Kinase X, over other kinases and the tested GPCRs and ion channels. A selectivity ratio of over 100-fold is generally considered a good starting point for a lead compound, although the required selectivity can vary depending on the therapeutic area and the nature of the off-target. The 57-fold selectivity against the 5-HT2A receptor might warrant further investigation, depending on the desired therapeutic dose and the known physiological consequences of 5-HT2A modulation.

Visualizing the Decision-Making Process

The following diagram illustrates the logical flow from initial screening to a decision on the compound's viability.

G A Initial Hit from Primary Screen B Cross-Reactivity Panel Screened? A->B C Off-Target Hits with >50% Inhibition? B->C Yes D Dose-Response Curves Generated? C->D Yes F Proceed with Compound Optimization C->F No E Selectivity Ratio >100-fold? D->E Yes E->F Yes G Redesign Compound to Improve Selectivity E->G No H Abandon Compound G->H If improvement is not feasible

Caption: Decision-making flowchart for advancing a hit compound based on selectivity data.

Conclusion: From Data to Insight

The cross-reactivity profiling of a compound like this compound is a multi-faceted process that requires careful planning, precise execution, and thoughtful interpretation. By leveraging a structure-based approach to panel selection, employing robust and well-controlled assays, and systematically analyzing the resulting data, researchers can build a comprehensive understanding of a compound's selectivity. This, in turn, enables informed decisions about which candidates to advance, ultimately leading to the development of safer and more effective medicines. The methodologies outlined in this guide provide a solid foundation for achieving this critical goal.

References

  • Singh, H., et al. (2010). The Tetrazole Ring: A Bioisostere in the Medicinal Chemistry. Medicinal Chemistry Research, 19(6), 549-579. [Link]

  • Carles, F., et al. (2011). 2-Aminopyridine as a new scaffold for the design of potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 21(5), 1475-1478. [Link]

  • Huber, B. R. (2004). Receptor-Ligand Binding Assays. In Encyclopedia of Biomaterials and Biomedical Engineering. Marcel Dekker. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance on the proper handling and disposal of 5-(1H-tetrazol-5-yl)pyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical causality behind each procedural step. Our commitment is to provide you with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection while maintaining regulatory compliance.

Part 1: Core Hazard Assessment and Chemical Profile

Understanding the intrinsic chemical nature of this compound is fundamental to its safe management. The molecule's hazardous properties are derived from its two primary functional groups: the tetrazole ring and the 2-aminopyridine moiety .

  • The Tetrazole Ring: This five-membered heterocyclic ring is composed of four nitrogen atoms and one carbon atom.[1] Its high nitrogen content makes it an energetically unstable, high-energy functional group.[1][2] Tetrazoles and their derivatives can be sensitive to heat, shock, or friction and may decompose explosively, especially when dried or when they form heavy metal salts.[3][4] Thermal decomposition can release large volumes of nitrogen gas and other toxic products, such as hydrogen cyanide (HCN).[5][6]

  • The 2-Aminopyridine Moiety: The aminopyridine portion of the molecule presents toxicological hazards. 2-Aminopyridine itself is classified as toxic if swallowed and harmful in contact with skin, causing skin and eye irritation.[7][8][9] Thermal decomposition may produce toxic and irritating fumes, including carbon monoxide and nitrogen oxides.[7]

The combination of these two moieties requires that this compound be treated as a reactive and toxic hazardous waste . On-site chemical neutralization is strongly discouraged due to the unpredictable and potentially explosive decomposition of the tetrazole ring.[3]

Table 1: Chemical and Hazard Summary
PropertyValue / InformationSource
Chemical Name This compound-
Synonyms 5-(2-Pyridyl)-1H-tetrazole
Molecular Formula C₆H₆N₆Inferred
Primary Hazards Acute Toxicity (Oral, Dermal), Skin/Eye Irritation, Potential for Explosive Decomposition.[3][4][7]
Incompatibilities Strong oxidizing agents, strong acids, heat, shock, friction, heavy metal salts.[4][7][10]
Hazardous Decomp. Products Nitrogen gas, nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide (HCN).[5][6][7]

Part 2: Mandatory Personal Protective Equipment (PPE)

Given the dual toxic and reactive hazards, a stringent PPE protocol is non-negotiable. The following equipment must be worn at all times when handling the compound or its waste.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield.[3]

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[11]

  • Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned.[3]

  • Footwear: Fully enclosed, chemical-resistant shoes.

  • Work Environment: All handling of the solid compound and preparation of waste containers should be performed inside a certified chemical fume hood to mitigate inhalation risks.[11]

Part 3: Step-by-Step Waste Collection and Segregation Protocol

The primary principle for disposal is that this compound and all materials contaminated with it must be treated as hazardous chemical waste.[11] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[12][13]

  • Select a Waste Container:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[13][14]

    • The container must have a secure, screw-top lid to prevent leakage and drying of the contents.[12][13] Tetrazole compounds can become more explosive when allowed to dry out.[4]

  • Label the Container (Before Use):

    • Properly label the container before any waste is added.[13]

    • The label must include:

      • The words "Hazardous Waste ".[15]

      • The full chemical name: "Waste this compound ". Do not use abbreviations.[13]

      • A clear statement of the associated hazards: "Toxic, Reactive, Potentially Explosive ".

      • The accumulation start date (the date the first piece of waste is added).[16]

  • Collect Waste:

    • Collect all materials contaminated with this compound in this dedicated container. This includes:

      • Residual or surplus solid chemical.

      • Contaminated weighing papers, pipette tips, and gloves.

      • Absorbent materials used for cleaning minor spills.

    • Crucial: Do not mix this waste stream with other chemical wastes, particularly:

      • Acids or Bases: To avoid uncontrolled reactions.[10]

      • Heavy Metal Waste: To prevent the formation of highly sensitive and explosive heavy metal tetrazolates.[10]

      • Oxidizing Agents: To prevent a violent reaction.[7]

  • Store the Waste Container:

    • Keep the waste container securely closed at all times, except when adding waste.[13]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14][15]

    • The SAA should be in a well-ventilated area, away from heat sources or ignition, and in secondary containment to manage potential leaks.[12][13]

Part 4: Emergency Spill Management Protocol

Pre-planning is essential for responding safely to chemical spills.[17] For a small spill of this compound:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[11] Avoid raising dust.

  • Collect Material: Carefully scoop the absorbed material and spilled solid using non-sparking tools. Place the collected material into your pre-labeled hazardous waste container.[4][18]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol, depending on solubility and surface compatibility). All cleaning materials must also be disposed of in the hazardous waste container.[11]

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office, following local protocols.

Part 5: Final Disposal Pathway

The ultimate disposal of this hazardous waste is a regulated process that must not be undertaken by laboratory personnel directly.

  • Schedule a Pickup: Once your hazardous waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), contact your EHS office or licensed hazardous waste disposal contractor to arrange for pickup.[12][13][14]

  • Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration in a specialized furnace equipped with afterburners and scrubbers to safely manage the toxic gaseous byproducts.[7][9][19]

  • Documentation: Ensure all required waste manifests and documentation provided by your EHS office are completed accurately. This is a critical step for regulatory compliance.[12][16]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from point of generation to final hand-off.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disp Disposal Phase A Identify Waste: This compound and contaminated materials B Assess Primary Hazards: - Reactive (Tetrazole) - Toxic (Aminopyridine) A->B Analyze C Select & Don Mandatory PPE (Goggles, Face Shield, Lab Coat, Gloves) B->C Mitigate D Prepare & Pre-Label Hazardous Waste Container C->D Prepare E Collect Waste in Dedicated Container D->E Start Accumulation F Store Container Securely in SAA (Closed, Secondary Containment) E->F G Spill Occurs? F->G I Container Full or Time Limit Reached? F->I G->E No H Execute Spill Protocol (Contain, Collect, Decontaminate) G->H Yes H->E Add Spill Debris I->F No J Contact EHS for Pickup I->J Yes K Complete Waste Manifest J->K L Transfer to EHS for Licensed Incineration K->L

Caption: Disposal workflow for this compound.

References

  • Tetrazole. Wikipedia.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]

  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A.[Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Lab Manager.[Link]

  • Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. ResearchGate.[Link]

  • The thermal decomposition of tetrazoles (1992). Semantic Scholar.[Link]

  • Thermal decomposition of tetrazole Part III. Analysis of decomposition products. PlumX Metrics.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]

  • 2-Aminopyridine. PubChem, National Institutes of Health.[Link]

  • MATERIAL SAFETY DATA SHEETS 2-AMINO PYRIDINE. Cleanchem Laboratories.[Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Royal Society of Chemistry.[Link]

  • Spill Control/Emergency Response. University of Georgia Environmental Health & Safety Division.[Link]

  • A bottle of nitrogen has appeared in our garden. How do I dispose of this? Quora.[Link]

  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.[Link]

  • Treatment Methods for Reducing Nitrogen Content in Landfill Leachate. IOP Conference Series: Earth and Environmental Science.[Link]

  • 2-Aminopyridine. Wikipedia.[Link]

  • Easy Access to 2-Aminopyridines. GalChimia.[Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.[Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health.[Link]

  • (PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate.[Link]

  • (PDF) Decomposition products of tetrazoles. ResearchGate.[Link]

  • Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5). Cheméo.[Link]

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Personal protective equipment for handling 5-(1H-tetrazol-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-(1H-tetrazol-5-yl)pyridin-2-amine

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of this compound. As a nitrogen-rich heterocyclic compound, its unique chemical properties demand rigorous adherence to safety protocols to mitigate potential risks. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Foundational Safety: Hazard Assessment
  • Explosive Potential: Tetrazole-containing compounds are known for their high nitrogen content and energetic properties. They can be sensitive to heat, friction, impact, and electrostatic discharge.[1] Heating, in particular, may cause an explosion. It is crucial to treat this compound as potentially explosive, especially when dry.[2]

  • Health Hazards:

    • Acute Toxicity: Similar compounds are harmful if swallowed, in contact with skin, or if inhaled.[3]

    • Irritation: It may cause serious eye irritation, skin irritation, and respiratory tract irritation.[2]

  • Chemical Reactivity: The compound may react violently with oxidizing agents, strong acids, and bases.[1]

The Hierarchy of Controls: A Proactive Approach

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a potential hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and contain any dust or vapors.[4] Use grounded equipment and non-sparking tools to prevent ignition from static discharge.[1][5]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Work with the smallest quantities feasible to complete your experiment.[1] Ensure all personnel are trained on the specific hazards and handling procedures.

Core Personal Protective Equipment (PPE) Ensemble

A baseline PPE ensemble is mandatory for all personnel handling this compound, regardless of the quantity.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling liquids. A face shield must be worn over safety glasses/goggles during energetic reactions or when there's a splash hazard.[6][7]Protects against accidental splashes and airborne particles. A face shield provides an extra layer of protection against unexpected vigorous reactions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before each use.[4]Prevents dermal absorption and skin irritation. For prolonged or immersive contact, consult the glove manufacturer's resistance chart.
Protective Clothing Flame-resistant (FR) lab coat, fully buttoned.[8] Long pants and closed-toe, closed-heel shoes made of a non-porous material.Protects skin from spills and splashes. FR material is crucial due to the potential flammability and explosive nature of tetrazole compounds.
Respiratory Protection Generally not required when handled in a fume hood. If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[6]Prevents inhalation of the compound, which can cause respiratory irritation.

PPE_Selection_Workflow A Start: Assess Task B Handling solid <1g in fume hood? A->B C Standard PPE: - Safety Glasses - Nitrile Gloves - FR Lab Coat B->C Yes D Working with solutions or >1g solid? B->D No H End: Proceed with Task C->H E Enhanced PPE: - Chemical Goggles - Nitrile Gloves - FR Lab Coat D->E Yes F Potential for splash, pressure, or energetic reaction? D->F No E->F G Maximum PPE: - Goggles & Face Shield - Nitrile Gloves - FR Lab Coat F->G Yes F->H No G->H

Operational Plan: Step-by-Step Guidance

Pre-Handling Checklist:

  • Confirm the chemical fume hood is functioning correctly.

  • Ensure all required PPE is available and in good condition.

  • Designate a specific area for handling the compound.

  • Have appropriate spill cleanup materials and waste containers ready.

  • Remove all ignition sources from the work area.[5]

Protocol for Weighing and Transferring the Solid Compound:

  • Don the complete, appropriate PPE ensemble.

  • Perform all operations within the fume hood.

  • Use spark-proof tools and an anti-static weigh boat or brush.[8]

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • If any dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as hazardous waste.

  • Securely close the primary container immediately after use.

  • Clean all tools and the work surface thoroughly.

First Aid in Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of waste are critical to ensure safety and environmental compliance. All waste generated from handling this compound must be treated as hazardous.

Waste Segregation:

  • Solid Waste: This includes excess compound and any materials used for cleanup (e.g., contaminated weigh boats, paper towels, gloves). Place these items in a clearly labeled, sealed container for solid hazardous waste.[9]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and properly labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.[9]

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings.[9]

  • Store waste containers in a designated, secondary containment area away from incompatible materials.[10]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[11]

Waste_Disposal_Pathway cluster_0 Waste Generation (in Fume Hood) cluster_1 Waste Collection A Contaminated Gloves, Wipes, Weigh Boats D Labeled Solid Hazardous Waste Container A->D B Excess Solid Compound B->D C Contaminated Solvents & Solutions E Labeled Liquid Hazardous Waste Container C->E F EHS Pickup & Disposal D->F E->F

References

  • 1-H-TETRAZOLE - Bio-Fine. Bio-Fine. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). (2025). Available at: [Link]

  • Nitrogen (compressed) Safety Data Sheet. Air Liquide. (2017). Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET CHEMICAL NAME; CLASS: NITROGEN. Matheson. (2010). Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. (2025). Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. (2022). Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.